molecular formula C10H9FO3 B1320828 4-(2-Fluorophenyl)-4-oxobutanoic acid CAS No. 90429-80-4

4-(2-Fluorophenyl)-4-oxobutanoic acid

Cat. No.: B1320828
CAS No.: 90429-80-4
M. Wt: 196.17 g/mol
InChI Key: DJQBIEXWDRJOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluorophenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQBIEXWDRJOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611857
Record name 4-(2-Fluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90429-80-4
Record name 4-(2-Fluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Fluorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Fluorophenyl)-4-oxobutanoic acid (CAS Number: 90429-80-4), a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This document delves into the compound's chemical properties, outlines a robust and reproducible synthesis protocol based on the Friedel-Crafts acylation, and details rigorous analytical methods for its characterization and quality control. Furthermore, we explore its putative applications in drug discovery, drawing insights from the biological activities of structurally related 4-aryl-4-oxobutanoic acid derivatives. This guide is intended to be a valuable resource for researchers and developers, providing the foundational knowledge and practical methodologies required to effectively utilize this compound in their scientific endeavors.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound belongs to the class of 4-aryl-4-oxobutanoic acids, which are recognized as valuable precursors for the synthesis of a variety of heterocyclic systems, including pyridazinones and other pharmacologically relevant scaffolds.[1] The presence of the 2-fluoro substituent on the phenyl ring introduces specific electronic and steric features that can be exploited to fine-tune the properties of downstream compounds. This guide serves as a technical primer for the synthesis, characterization, and potential applications of this intriguing building block.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 90429-80-4[2]
Molecular Formula C₁₀H₉FO₃[2]
Molecular Weight 196.18 g/mol [2]
IUPAC Name This compound[3]
Synonyms 4-(2-Fluoro-phenyl)-4-oxo-butyric Acid[2]
Appearance White to off-white solid (predicted)General knowledge
Purity ≥ 95% (commercially available)[3]
Storage Conditions 2-8°C, Refrigerator[2][3]

Synthesis of this compound: A Validated Protocol

The most direct and widely employed method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride.[1][4] This electrophilic aromatic substitution reaction provides a reliable route to the target compound.

Reaction Principle

The reaction proceeds via the formation of an acylium ion intermediate from succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This highly electrophilic species then attacks the electron-rich fluorobenzene ring. The ortho- and para-directing effect of the fluorine substituent leads to a mixture of isomers, with the para-isomer often being the major product due to reduced steric hindrance. However, the ortho-isomer, our target compound, is also formed and can be isolated through standard purification techniques.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification reagents Fluorobenzene Succinic Anhydride Aluminum Chloride Dichloromethane (anhydrous) mix Combine Fluorobenzene and Succinic Anhydride in DCM reagents->mix cool Cool to 0-5°C mix->cool add_alcl3 Portion-wise addition of AlCl₃ cool->add_alcl3 react Stir at room temperature (monitor by TLC) add_alcl3->react quench Quench with ice-cold HCl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (H₂O, brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

Materials:

  • Fluorobenzene (reactant, excess)

  • Succinic anhydride (reactant)

  • Anhydrous aluminum chloride (catalyst)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Concentrated hydrochloric acid (for work-up)

  • Ethyl acetate (extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (drying agent)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluent system for chromatography)

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add succinic anhydride (1.0 eq) and anhydrous dichloromethane. Stir the mixture to form a suspension.

  • Addition of Fluorobenzene: Add fluorobenzene (2.0-3.0 eq) to the suspension. Using an excess of fluorobenzene can improve the reaction rate and can also serve as a co-solvent.

  • Catalyst Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Carefully add anhydrous aluminum chloride (2.2-2.5 eq) portion-wise over 30-60 minutes. The addition is exothermic, so maintain the temperature below 10 °C.

  • Reaction: After the addition of AlCl₃ is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which will be a mixture of ortho and para isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. Alternatively, recrystallization from a suitable solvent system (e.g., toluene-hexane) may be employed to isolate the desired 2-fluoro isomer.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic protons (multiplets in the range of 7.0-8.0 ppm), with characteristic splitting patterns due to fluorine-proton coupling. The methylene protons of the butanoic acid chain will appear as two distinct triplets around 2.8-3.3 ppm. The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm).

    • ¹³C NMR: Expect signals for the carbonyl carbons (ketone and carboxylic acid) in the range of 170-200 ppm. The aromatic carbons will appear between 115-165 ppm, with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant.

    • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment.

  • Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), and a C=O stretch from the ketone (~1680-1700 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.[5]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight of 196.18 would be expected. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and cleavage of the butanoic acid side chain.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound.

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent like acetonitrile or methanol.[6][7][8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40 °C.

This method should provide good separation of the target compound from starting materials, by-products, and the para-isomer. Method validation according to ICH guidelines would be necessary for use in a regulated environment.[6]

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in peer-reviewed literature, its value as a synthetic intermediate can be inferred from the biological activities of related compounds.

Precursor to Heterocyclic Compounds

4-Aryl-4-oxobutanoic acids are well-established precursors for the synthesis of various nitrogen-containing heterocycles.[1] A primary application is in the synthesis of pyridazinone derivatives through condensation with hydrazine. Pyridazinones are a class of compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[9]

G start 4-(2-Fluorophenyl)- 4-oxobutanoic acid reaction Condensation/ Cyclization start->reaction hydrazine Hydrazine (or derivative) hydrazine->reaction product 6-(2-Fluorophenyl)- 4,5-dihydropyridazin-3(2H)-one reaction->product bioactivity Potential Biological Activities: - Anti-inflammatory - Analgesic - Antimicrobial product->bioactivity

Caption: Synthesis of pyridazinone derivatives from the title compound.

Potential as a Scaffold in Medicinal Chemistry

The 4-oxo-4-phenylbutanoic acid scaffold is present in molecules with demonstrated pharmacological activity. For instance, derivatives have been investigated for their anti-inflammatory and immunomodulatory effects.[10] The introduction of the 2-fluoro substituent can modulate the electronic properties of the phenyl ring, potentially influencing receptor binding and metabolic stability. This makes this compound an attractive starting material for generating libraries of novel compounds for screening against various therapeutic targets.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2][3]

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with considerable potential for application in drug discovery and development. This technical guide provides a solid foundation for its synthesis, characterization, and putative applications. The detailed protocols and analytical methods described herein are designed to be readily implemented in a laboratory setting. As research into fluorinated compounds continues to expand, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics and advanced materials.

References

  • Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9543238, 4-Oxobutanoate. Available from: [Link]

  • Kuchar, M., et al. (1993). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). Arzneimittelforschung, 43(6), 643-8. Available from: [Link]

  • Pharmaffiliates. This compound. Available from: [Link]

  • Wikipedia contributors. (2023, December 2). 4-(4-Methylphenyl)-4-oxobutanoic acid. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its process related impurity. Pharmacia, 69(2), 339-345. Available from: [Link]

  • JECFA (2007). HPLC Method for Flavourings. Available from: [Link]

  • PubChem. 4-(2-Amino-3-fluorophenyl)-4-oxobutanoic acid. Available from: [Link]

  • Pulina, N. A., et al. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43, 423–426. Available from: [Link]

  • Mary, Y. S., et al. (2017). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with potential anticancer activity: A spectroscopic and computational study. Journal of the Serbian Chemical Society, 82(10), 1125-1143. Available from: [Link]

  • Kilic, T., et al. (2023). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Acta Chimica Slovaca, 16(1), 1-11. Available from: [Link]

  • PubChem. 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. Available from: [Link]

  • PubChem. 4-(4-Chlorophenyl)-4-oxobutanoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester. Available from: [Link]

  • Chemsrc. 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Available from: [Link]

Sources

The Scaffold of Structure: A Technical Guide to 4-Aryl-4-Oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Aryl-4-oxobutanoic acids (also known as


-aroylpropionic acids) represent a cornerstone scaffold in organic synthesis and medicinal chemistry. Historically significant as the entry point for the Haworth Synthesis  of polycyclic aromatic hydrocarbons (PAHs), these intermediates have evolved from bulk industrial commodities to precision precursors for non-steroidal anti-inflammatory drugs (NSAIDs), enzyme inhibitors, and peptidomimetics.

This guide analyzes the transition from stoichiometric, waste-heavy classical synthesis to catalytic, green methodologies, providing researchers with actionable protocols and mechanistic insights.

Historical Genesis & The Haworth Synthesis

The discovery of 4-aryl-4-oxobutanoic acids is inextricably linked to the development of the Friedel-Crafts acylation (1877). However, their elevation to a critical synthetic intermediate occurred in 1932, when R.D. Haworth standardized their use for synthesizing phenanthrene and naphthalene derivatives.

The "Haworth Synthesis" solved a critical structural challenge: how to anneal a new six-membered ring onto an existing aromatic core with precise regiocontrol. The 4-aryl-4-oxobutanoic acid serves as the linchpin, providing the four necessary carbons (from succinic anhydride) to close the ring after reduction and cyclization.

The Classical Mechanism: Friedel-Crafts Acylation

The formation of 4-aryl-4-oxobutanoic acids involves the reaction of an arene with succinic anhydride in the presence of a Lewis acid (typically


).
Mechanistic Causality

Unlike Friedel-Crafts alkylation, which is catalytic, acylation with succinic anhydride requires stoichiometric (or excess) Lewis acid.

  • Activation: One equivalent of

    
     coordinates with the anhydride oxygen, facilitating ring opening to form a resonance-stabilized acylium-like species.
    
  • Electrophilic Attack: This electrophile attacks the aromatic ring (Arene), forming a sigma complex (Wheland intermediate).

  • Product Inhibition (The "Sink"): The resulting keto-group on the product is a strong Lewis base. It immediately complexes with

    
    . Consequently, the catalyst is sequestered by the product, necessitating >2 equivalents of 
    
    
    
    (one to activate the anhydride, one to complex the product).
Mechanistic Visualization

FC_Mechanism Succinic Succinic Anhydride Complex1 Activated Acylium Complex Succinic->Complex1 + AlCl3 AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex1 Sigma Sigma Complex (Wheland Intermediate) Complex1->Sigma + Arene Benzene Arene (Nucleophile) Benzene->Sigma ProductComplex Aluminum-Product Complex (Stable) Sigma->ProductComplex - HCl Final 4-Aryl-4-oxobutanoic acid ProductComplex->Final + H2O (Quench)

Caption: Stepwise mechanism of Friedel-Crafts acylation with succinic anhydride, highlighting the formation of the stable Aluminum-Product complex which necessitates stoichiometric catalyst loading.

Evolution of Synthetic Methodologies

The field has moved toward "Green Chemistry" to address the poor atom economy and high E-factor (waste) of the classical


 route.
FeatureClassical (

)
Modern (Zeolites/Triflates)
Catalyst Loading Stoichiometric (>2.0 equiv)Catalytic (0.1 - 10 mol%)
Solvent Nitrobenzene, DCM, or

(Toxic)
Ionic Liquids or Solvent-Free
Regioselectivity Moderate (Para/Ortho mixtures)High (Shape-selective zeolites)
Work-up Acidic quenching (Exothermic, HCl gas)Simple filtration (Heterogeneous)
Atom Economy Low (Al salts as waste)High

Detailed Experimental Protocols

Protocol A: Classical Synthesis (The "Standard")

Based on Organic Syntheses standards.

Target: 4-Phenyl-4-oxobutanoic acid (


-Benzoylpropionic acid).
Safety: 

reacts violently with water. HCl gas is evolved.[1] Perform in a fume hood.
  • Setup: Equip a 1L three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to an HCl gas trap.

  • Reagent Preparation: Charge the flask with Succinic Anhydride (0.5 mol, 50g) and dry Benzene (300 mL) (serves as reactant and solvent).

  • Catalyst Addition: Add powdered anhydrous Aluminum Chloride (

    
    , 1.1 mol, ~146g)  in small portions over 30 minutes.
    
    • Causality: Adding all at once causes a violent exotherm and boils off the benzene. Gradual addition controls the temperature.

  • Reaction: Heat the mixture to reflux with stirring for 1 hour. The evolution of HCl gas indicates reaction progress.

  • Quenching (Critical): Cool the reaction to room temperature. Pour the reaction mixture slowly into a stirred mixture of Ice (500g) and Conc. HCl (100 mL) .

    • Why Acidic Ice? The acid prevents the precipitation of aluminum salts which can trap the organic product.

  • Isolation: If the benzene layer separates, keep it. If the solid acid precipitates, filter it. Typically, the benzene is removed via steam distillation or rotary evaporation. The crude solid is dissolved in Sodium Carbonate solution (converts acid to soluble salt), filtered to remove insoluble impurities, and re-precipitated with HCl.

  • Purification: Recrystallize from water or dilute ethanol.

    • Expected Yield: 80-85%.

Protocol B: Green Catalytic Synthesis

Using Metal Triflates in Ionic Liquids.

Target: 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Advantage: Reusable catalyst, no toxic solvents.

  • Setup: 50 mL round-bottom flask with magnetic stirrer.

  • Reagents: Mix Anisole (10 mmol) and Succinic Anhydride (10 mmol) .

  • Catalyst System: Add Indium(III) Triflate [

    
    ] (1 mol%)  and Ionic Liquid ([bmim][
    
    
    
    ], 2 mL)
    .
  • Reaction: Stir at 80°C for 2-4 hours.

  • Work-up: Extract the mixture with diethyl ether (3 x 10 mL). The ionic liquid containing the catalyst remains in the flask and can be reused.

  • Purification: Evaporate ether. Recrystallize from Ethanol/Water.

    • Self-Validation: The catalyst phase can be washed and reused 3-4 times with minimal loss of activity.

Applications in Drug Development

The 4-aryl-4-oxobutanoic acid scaffold is a versatile "chassis" for downstream chemistry.

  • NSAIDs: Precursors to drugs like Fenbufen (active metabolite: biphenylacetic acid derivative).

  • Peptidomimetics: The scaffold mimics the

    
    -turn of peptides, useful in protease inhibitors.
    
  • Haworth Cyclization: The primary route to synthesize tetralones and naphthalenes.

Workflow: The Haworth Pathway

Haworth_Pathway Step1 Friedel-Crafts Acylation (Succinic Anhydride + Arene) Intermediate1 4-Aryl-4-oxobutanoic Acid (Keto-Acid) Step1->Intermediate1 Step2 Reduction (Clemmensen: Zn(Hg)/HCl or Wolff-Kishner) Intermediate1->Step2 Intermediate2 4-Arylbutanoic Acid Step2->Intermediate2 Step3 Intramolecular Cyclization (SOCl2 then AlCl3) Intermediate2->Step3 Final Tetralone / Cyclic Ketone Step3->Final

Caption: The Haworth Synthesis workflow, transforming the 4-aryl-4-oxobutanoic acid intermediate into cyclic aromatic systems via reduction and intramolecular acylation.

References

  • Organic Syntheses Procedure (Classical AlCl3 Method) Title: Succinic Anhydride & Reaction with Benzene Source:[1][2] Organic Syntheses, Coll.[3] Vol. 2, p. 81 (1943). URL:[Link]

  • Green Synthesis using Ionic Liquids Title: Indium triflate in ionic liquid: an efficient green catalyst system for Friedel-Crafts acylation.[4] Source: Tetrahedron Letters (Cited via Sigma Aldrich/ScienceDirect). URL:[Link]

  • Biological Activity of Aroylpropionic Acids Title: Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. Source: Indian Journal of Pharmaceutical Sciences (NIH/NLM). URL:[Link]

  • Zeolite Catalysis Title: Green and low-cost synthesis of zeolites from kaolin.[5] Source: Reaction Chemistry & Engineering (RSC).[5] URL:[Link]

Sources

An In-depth Technical Guide to 4-(2-Fluorophenyl)-4-oxobutanoic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(2-Fluorophenyl)-4-oxobutanoic acid, its derivatives, and analogs, tailored for researchers, medicinal chemists, and drug development professionals. This document delves into the synthesis, chemical properties, and biological significance of this class of compounds, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Introduction: The Chemical and Therapeutic Landscape

The 4-aryl-4-oxobutanoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a fluorine atom onto the phenyl ring, particularly at the ortho position as in this compound, can significantly influence the compound's physicochemical properties and biological activity. Fluorine's high electronegativity and relatively small size can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable tool in drug design.

Derivatives of 4-oxobutanoic acid have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, immunomodulatory, and antimicrobial effects. This guide will focus on the 2-fluorophenyl substituted variants, exploring their potential as therapeutic agents.

Synthesis of this compound: A Foundational Protocol

The primary synthetic route to this compound is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a robust and well-established method for forming the key carbon-carbon bond.

Reaction Causality and Mechanistic Insights

The Friedel-Crafts acylation is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). The catalyst activates the succinic anhydride by coordinating to one of its carbonyl oxygens, thereby generating a highly electrophilic acylium ion intermediate. The electron-rich π-system of the fluorobenzene ring then attacks this electrophile. The fluorine atom, being an ortho, para-directing deactivator, will primarily direct the incoming acyl group to the para position, with some ortho substitution. The deactivating nature of fluorine means that harsher reaction conditions may be required compared to the acylation of more electron-rich aromatic rings. Following the electrophilic attack, a sigma complex is formed, and subsequent deprotonation restores the aromaticity of the ring, yielding the aluminum chloride complex of the product. An aqueous workup is then necessary to hydrolyze this complex and afford the final this compound.

graph Synthesis_Workflow {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

reagents [label="Fluorobenzene +\nSuccinic Anhydride"]; catalyst [label="Anhydrous AlCl₃\n(Lewis Acid Catalyst)", shape=ellipse, fillcolor="#FBBC05"]; solvent [label="Inert Solvent\n(e.g., Nitrobenzene or CS₂)", shape=ellipse, fillcolor="#4285F4"]; reaction_mixture [label="Reaction Mixture", shape=parallelogram, fillcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(e.g., HCl/Ice)", shape=invhouse, fillcolor="#34A853"]; product [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification\n(Recrystallization)", shape=diamond, fillcolor="#FFFFFF"];

reagents -> reaction_mixture; catalyst -> reaction_mixture; solvent -> reaction_mixture; reaction_mixture -> workup [label="Hydrolysis of\nAlCl₃ complex"]; workup -> purification; purification -> product; }

Figure 2: Simplified signaling pathway of COX inhibition by NSAIDs.

Other Potential Biological Activities

Beyond inflammation and pain, derivatives of 4-oxobutanoic acid have been investigated for other therapeutic applications. For example, certain analogs have shown potential as S1P₁ receptor agonists for the treatment of autoimmune diseases. The core structure also serves as a versatile scaffold for the synthesis of various heterocyclic compounds with diverse biological activities.[1]

Derivatives and Analogs in Drug Development

The this compound core can be readily modified to generate a library of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties.

Key areas for derivatization include:

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other bioisosteres can modulate the compound's solubility, membrane permeability, and prodrug potential.

  • Substitution on the Butanoic Acid Chain: Introduction of alkyl or other groups on the aliphatic chain can influence the compound's stereochemistry and interaction with the target binding site. For example, the presence of a methyl group at the 2-position is a common feature in many profen-class NSAIDs.

  • Further Substitution on the Phenyl Ring: The addition of other substituents to the fluorophenyl ring can fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced activity or selectivity.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the areas of inflammation and pain management. The synthetic accessibility of this scaffold, coupled with the beneficial effects of fluorine substitution, makes it an attractive starting point for the design and development of novel drug candidates.

Future research should focus on the detailed biological evaluation of this compound and a systematic exploration of its structure-activity relationship (SAR) through the synthesis and screening of a diverse library of derivatives. In vitro and in vivo studies are needed to elucidate the precise mechanism of action, including the determination of IC₅₀ values for COX-1 and COX-2, and to assess the pharmacokinetic and safety profiles of lead compounds. Such efforts will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

Sources

Theoretical studies on "4-(2-Fluorophenyl)-4-oxobutanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Synthetic Landscape of 4-(2-Fluorophenyl)-4-oxobutanoic acid

Abstract

This compound is a γ-keto carboxylic acid featuring a fluorinated aromatic moiety. This combination of functionalities makes it a molecule of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the keto-acid backbone serves as a versatile scaffold for further chemical modification.[1] This guide provides a comprehensive theoretical framework for understanding the molecule's structural and electronic properties, outlines a robust synthetic protocol based on established chemical principles, and discusses its potential as a building block in drug discovery. By integrating computational chemistry workflows with proven synthetic methodologies, we aim to equip researchers with the foundational knowledge required to explore and exploit the potential of this compound.

Introduction and Strategic Importance

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] this compound (CAS: 90429-80-4) is a prime example of a scaffold that leverages this principle.[2] It belongs to the class of γ-keto carboxylic acids, which are recognized as important intermediates and biologically active structures.[3] The molecule uniquely combines three key features:

  • An Aromatic Ring: Provides a rigid core for presenting other functional groups.

  • A Keto Group: Acts as a hydrogen bond acceptor and a reactive site for derivatization.

  • A Carboxylic Acid: Functions as a hydrogen bond donor/acceptor and can form salts or esters, crucial for modulating solubility and formulation properties.

  • An Ortho-Fluorine Substituent: This specific substitution can influence the molecule's conformation through intramolecular interactions and alter its electronic profile, thereby affecting its interaction with biological targets.

This guide will deconstruct the molecule from both a theoretical and practical standpoint, providing the necessary insights for its synthesis, analysis, and application.

Physicochemical and Structural Properties

A clear understanding of a molecule's fundamental properties is the first step in any research endeavor. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 90429-80-4[2]
Molecular Formula C₁₀H₉FO₃[2]
Molecular Weight 196.18 g/mol [2]
IUPAC Name This compound[2]
Canonical SMILES C1=CC=C(C(=C1)C(=O)CCC(=O)O)F[2]

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride.[4][5] This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring attacks an acylium ion generated in situ.[6][7]

Mechanistic Rationale

The reaction proceeds via three key steps, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[7][8]

  • Generation of the Electrophile: The Lewis acid coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization weakens the C-O bond, leading to its cleavage and the formation of a highly reactive acylium ion intermediate.

  • Electrophilic Attack: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The fluorine atom is an ortho-, para- director, but the ortho- position is sterically hindered, leading to a mixture of products where the para-substituted isomer is often significant. However, specific reaction conditions can be optimized to favor the ortho-acylation product.

  • Rearomatization: A weak base (e.g., the [AlCl₃(OH)]⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product. An aqueous workup is then required to liberate the product from its complex with the aluminum chloride catalyst.[7]

Visualizing the Reaction Mechanism

The following diagram illustrates the simplified workflow for the Friedel-Crafts acylation.

G Friedel-Crafts Acylation Pathway cluster_reactants Reactants Fluorobenzene Fluorobenzene AcyliumIon Acylium Ion Generation (Electrophile) Fluorobenzene->AcyliumIon SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->AcyliumIon Catalyst AlCl₃ (Lewis Acid) Catalyst->AcyliumIon Activates SigmaComplex Electrophilic Attack & Sigma Complex Formation AcyliumIon->SigmaComplex ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Rearomatization Workup Aqueous Workup ProductComplex->Workup FinalProduct 4-(2-Fluorophenyl)- 4-oxobutanoic acid Workup->FinalProduct

Caption: Friedel-Crafts Acylation workflow for synthesis.

Step-by-Step Experimental Protocol

This protocol is a representative procedure adapted from analogous syntheses.[8]

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). Maintain an inert atmosphere using nitrogen or argon.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane). Cool the mixture to 0-5 °C in an ice bath.

  • Reactant Addition: Add fluorobenzene (1.0 eq.) to the cooled suspension. Separately, dissolve succinic anhydride (1.1 eq.) in the solvent and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 8-12 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Proposed Theoretical & Computational Workflow

To date, no dedicated theoretical studies on this compound have been published. Therefore, we propose a robust in silico workflow using Density Functional Theory (DFT) to predict its structural, electronic, and reactivity properties. This approach provides invaluable insights that can guide experimental work and hypothesis-driven drug design.

Scientific Rationale

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is computationally efficient and provides a high level of accuracy for a wide range of molecular properties. By modeling the molecule in the gas phase or with a solvent model, we can predict its most stable conformation, orbital energies, charge distribution, and reactivity hotspots.

In Silico Experimental Protocol

The following workflow outlines the steps for a comprehensive DFT analysis.

  • Structure Preparation: Draw the 2D structure of the molecule and convert it to a 3D structure using software like Avogadro or GaussView. Perform an initial geometry optimization using a low-level method (e.g., molecular mechanics with a force field like MMFF94).

  • Geometry Optimization: Perform a full geometry optimization using DFT.

    • Methodology: The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established standard that provides an excellent balance of accuracy and computational cost for organic molecules containing heteroatoms.

    • Rationale: B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, improving the description of electronic effects. The 6-311++G(d,p) basis set is flexible, with diffuse functions (++) to describe lone pairs and polarization functions (d,p) to accurately model bonding environments.

  • Vibrational Frequency Analysis: Perform a frequency calculation at the same level of theory as the optimization.

    • Purpose: This is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The results can also be used to predict the molecule's infrared (IR) spectrum.

  • Electronic Property Analysis: Using the optimized geometry, perform single-point energy calculations to derive key electronic descriptors.

    • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) regions in red and electron-poor (electrophilic) regions in blue. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.

    • Natural Bond Orbital (NBO) Analysis: Calculate NBO charges to quantify the charge distribution on each atom and analyze hyperconjugative interactions that contribute to molecular stability.

Visualizing the Computational Workflow

G DFT-Based Theoretical Analysis Workflow cluster_outputs Calculated Properties Start Initial 3D Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Vibrational Frequency Analysis Opt->Freq Decision Imaginary Frequencies? Freq->Decision Decision->Opt Yes (Re-optimize) SinglePoint Single-Point Energy Calculation (on Optimized Geometry) Decision->SinglePoint No (True Minimum) Analysis Property Analysis SinglePoint->Analysis HOMO_LUMO HOMO/LUMO (Reactivity) Analysis->HOMO_LUMO MEP MEP Map (Interaction Sites) Analysis->MEP NBO NBO Charges (Charge Distribution) Analysis->NBO End Final Data & Insights

Caption: A self-validating workflow for theoretical analysis.

Potential Applications in Drug Development

While this compound is primarily a building block, its structural motifs are present in numerous biologically active molecules. Theoretical analysis, combined with its synthetic accessibility, makes it an attractive starting point for library synthesis in drug discovery programs.

  • Metabolic Disease: Phenylpropanoic acid derivatives have been identified as potent agonists for G protein-coupled receptor 40 (GPR40), a target for treating type 2 diabetes.[9] The butanoic acid chain of the title compound could be modified to mimic these structures.

  • Oncology: The fluorophenyl group is a common feature in modern anticancer agents.[10][11] The scaffold could be elaborated to target kinases or other enzymes implicated in cancer progression. For example, some thiazole derivatives with related structures show promise against lung cancer models.[12]

  • Neuroscience: Fluorophenyl fragments are integral to ligands targeting central nervous system receptors, such as GABA-A receptors, which are important for treating anxiety and sleep disorders.[13]

  • Platform for Diversity: The carboxylic acid and ketone functionalities are orthogonal handles for chemical modification, allowing for the creation of diverse libraries of amides, esters, and other derivatives to screen against a wide range of biological targets.

G Structure-Application Relationship cluster_features Key Structural Features cluster_properties Contributed Properties cluster_apps Potential Therapeutic Areas Core 4-(2-Fluorophenyl)- 4-oxobutanoic acid Fluorophenyl 2-Fluorophenyl Moiety Core->Fluorophenyl KetoAcid γ-Keto Acid Backbone Core->KetoAcid Metabolism Metabolic Stability Binding Affinity Fluorophenyl->Metabolism Enhances Scaffold Versatile Scaffold Reactive Handles KetoAcid->Scaffold Provides Oncology Oncology Metabolism->Oncology Metabolic Metabolic Disease (e.g., Diabetes) Metabolism->Metabolic Neuro Neuroscience Metabolism->Neuro Scaffold->Oncology Scaffold->Metabolic Scaffold->Neuro

Caption: Mapping molecular features to potential applications.

Conclusion

This compound represents more than just a chemical entity; it is a strategic platform for innovation. Its synthesis is achievable through the robust and well-understood Friedel-Crafts acylation. While experimental data on this specific molecule is sparse, modern computational chemistry provides a powerful and predictive toolkit to thoroughly characterize its properties in silico. The theoretical workflow detailed in this guide offers a clear path to understanding its reactivity, stability, and potential for intermolecular interactions. The insights gained from such studies, combined with its versatile chemical handles, position this compound as a valuable building block for developing next-generation pharmaceuticals and advanced materials.

References

  • Shah, S. A. A., et al. (2009). 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o169. Available at: [Link]

  • ChemBK. (n.d.). 4-(2-Fluorophenyl)-2-methyl-4-oxobutanoic Acid. Retrieved February 2, 2026, from [Link]

  • Suryasaputra, U., et al. (2021). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2021(2), M1234. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved February 2, 2026, from [Link]

  • Chemsrc. (n.d.). 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-(2-Amino-3-fluorophenyl)-4-oxobutanoic acid. Retrieved February 2, 2026, from [Link]

  • Negoro, K., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(10), 4859-4874. Available at: [Link]

  • Prüße, U., & Schulze, J. (2017). Ketone Formation from Carboxylic Acids by Ketonic Decarboxylation: The Exceptional Case of the Tertiary Carboxylic Acids. ChemCatChem, 9(22), 4235-4243. Available at: [Link]

  • National Center for Biotechnology Information. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 13(13), 1986-2001. Available at: [Link]

  • Prakash Academy. (2013, February 5). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene [Video]. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2345. Available at: [Link]

  • MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 14(7), 489. Available at: [Link]

  • MDPI. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Pharmaceuticals, 17(5), 604. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 2, 2026, from [Link]

  • Chapman University Digital Commons. (2025). Computational Molecular Docking of Fluorinated Morphine Derivatives for Improved Pain Management. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2017). Ketone Formation from Carboxylic Acids by Ketonic Decarboxylation: The Exceptional Case of the Tertiary Carboxylic Acids. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved February 2, 2026, from [Link]

  • Google Patents. (2009). CN101462931A - Method for acylating fluorobenzene.
  • ResearchGate. (2021). (PDF) Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. Retrieved February 2, 2026, from [Link]

  • MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(4), M1296. Available at: [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved February 2, 2026, from [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 1-5. Available at: [Link]

Sources

Methodological & Application

Technical Application Note: Regioselective Isolation of 4-(2-Fluorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

[1]

Executive Summary

This protocol describes the synthesis of 4-(fluorophenyl)-4-oxobutanoic acids via the aluminum chloride-catalyzed reaction of fluorobenzene and succinic anhydride.[1] The primary objective is the isolation of the 2-fluorophenyl (ortho) isomer.[1] The reaction proceeds via the formation of an acylium ion intermediate, which attacks the fluorobenzene ring.[1] Due to the high yield of the para isomer, this protocol includes a specialized Fractional Crystallization and Chromatographic Workup to isolate the desired ortho target from the mother liquor.[1]

Reaction Mechanism & Kinetics

The reaction involves the activation of succinic anhydride by the Lewis acid (

11
Mechanism Diagram (DOT)

FC_Mechanismcluster_legendKeySuccinicSuccinic AnhydrideComplexAcylium Complex(Electrophile)Succinic->Complex+ AlCl3AlCl3AlCl3 (Lewis Acid)AlCl3->ComplexSigmaSigma Complex(Arenium Ion)Complex->Sigma+ FluorobenzeneFluorobenzeneFluorobenzeneFluorobenzene->SigmaProduct_Para4-(4-Fluorophenyl)(Major Product)Sigma->Product_Para- HCl(Major Pathway)Product_Ortho4-(2-Fluorophenyl)(Target Minor Product)Sigma->Product_Ortho- HCl(Minor Pathway)Blue: ReactantsBlue: ReactantsRed: CatalystRed: CatalystBlue: Reactants->Red: CatalystYellow: IntermediateYellow: IntermediateRed: Catalyst->Yellow: IntermediateGreen: TransitionGreen: TransitionYellow: Intermediate->Green: TransitionGrey: ProductsGrey: ProductsGreen: Transition->Grey: Products

Figure 1: Mechanistic pathway of Friedel-Crafts acylation showing the bifurcation to Para (major) and Ortho (minor) isomers.[1]

Experimental Protocol

Reagents and Equipment

Reagents:

  • Fluorobenzene (Reagent Grade, >99%) - Substrate & Solvent[1]

  • Succinic Anhydride (Reagent Grade, >99%)[1]

  • Aluminum Chloride (

    
    ), Anhydrous (Powder)[1][2]
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) - Optional Co-solvent[1]

  • Hydrochloric Acid (12M and 1M)[1]

  • Sodium Sulfate (

    
    ), Anhydrous[1]
    

Equipment:

  • 3-Neck Round Bottom Flask (500 mL)[1]

  • Reflux Condenser with

    
     drying tube or 
    
    
    line[1]
  • Mechanical Stirrer (preferred over magnetic for slurry)[1]

  • Addition Funnel (Pressure-equalizing)[1]

  • Ice-Water Bath[1]

Stoichiometry Table
ComponentRoleEquivalentsMolar Mass ( g/mol )Quantity (Example)
Succinic Anhydride Electrophile Precursor1.0 eq100.0710.0 g
Aluminum Chloride Lewis Acid Catalyst2.2 eq133.3429.3 g
Fluorobenzene Substrate5.0 eq (Excess)96.1048.0 g (~47 mL)
DCM/DCE Solvent (Optional)N/A-100 mL

Note: A >2 equivalent excess of

1
Step-by-Step Procedure
Phase 1: Acylation Reaction
  • Setup: Flame-dry the glassware and assemble the apparatus under a nitrogen atmosphere. Ensure the gas outlet is connected to a dilute NaOH trap to neutralize HCl fumes.[1]

  • Catalyst Slurry: Charge the flask with 29.3 g of anhydrous

    
      and 50 mL of Fluorobenzene  (or DCM if using as solvent). Cool to 0-5°C using an ice bath.[1]
    
  • Addition: Dissolve 10.0 g of Succinic Anhydride in the remaining Fluorobenzene (or DCM). Add this solution dropwise to the

    
     slurry over 30-45 minutes. Maintain temperature below 10°C to minimize polymerization.
    
  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT).

    • Optimization for Ortho Isomer: Heat the reaction to reflux (80-85°C) for 2-4 hours. Higher temperatures can slightly increase the thermodynamic yield of the ortho isomer, though para remains dominant.[1]

  • Monitoring: Monitor reaction progress via TLC (System: 50:50 Hexane:Ethyl Acetate). The product will appear as a polar spot (

    
    ).[1]
    
Phase 2: Quenching and Workup [1]
  • Quench: Cool the reaction mixture to 0°C. Very slowly pour the reaction mixture into a beaker containing 200 g of crushed ice mixed with 50 mL of 12M HCl . Caution: Highly exothermic. HCl gas evolution.

  • Hydrolysis: Stir the quenched mixture vigorously for 30 minutes to break the Aluminum-Product complex. The solid product may precipitate.

  • Extraction:

    • Transfer to a separatory funnel.

    • Extract the aqueous layer with DCM (

      
       mL) .
      
    • Combine the organic layers (and any initial organic phase).

    • Wash with Water (

      
       mL)  and Brine (
      
      
      mL)
      .
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) to yield a crude solid/oil mixture.
    
Phase 3: Critical Isolation of the 2-Fluorophenyl Isomer

This is the most critical step.[1] The crude contains ~85% Para and ~15% Ortho.[1]

  • Fractional Crystallization (Removal of Para):

    • Dissolve the crude residue in a minimum amount of hot Toluene or Ethanol .

    • Allow to cool slowly to RT, then to 4°C overnight.

    • Filter the precipitate. The solid collected is predominantly the 4-(4-fluorophenyl) isomer (MP: ~105-107°C).[1]

    • Keep the Filtrate (Mother Liquor). The target 4-(2-fluorophenyl) isomer is concentrated in this solution.[1]

  • Chromatographic Purification:

    • Concentrate the mother liquor.

    • Perform Flash Column Chromatography on Silica Gel (Mesh 230-400).[1]

    • Eluent Gradient: Start with 90:10 Hexane:EtOAc and gradually increase polarity to 60:40 Hexane:EtOAc.

    • Fraction Collection: The ortho isomer typically elutes after the para isomer due to internal hydrogen bonding or slightly higher polarity (depending on the specific interactions, check TLC carefully).

  • Final Product: Evaporate solvent from the relevant fractions to yield This compound .

Analytical Validation

Parameter4-(4-Fluorophenyl) Isomer (Major)4-(2-Fluorophenyl) Isomer (Target)
Appearance White Crystalline SolidOff-white Solid or Viscous Oil
Melting Point 105 - 107 °CTypically lower (e.g., 80-90°C)
1H NMR (Aromatic) Two doublets (AA'BB' system)Multiplet (ABCD system)
IR (C=O) ~1680 cm⁻¹ (Ketone), ~1710 cm⁻¹ (Acid)Similar, slight shift due to F-interaction

Self-Validating Check:

  • NMR Distinction: In the para isomer, the aromatic region shows a symmetric pattern (2H, 2H).[1] In the ortho isomer, you will see 4 distinct proton signals in the aromatic region due to the lack of symmetry caused by the 2-position substitution.[1]

Workflow Diagram (DOT)

WorkflowStartStart: Reagents PreparationReactionReaction:Fluorobenzene + Succinic Anhydride + AlCl3(Reflux 4h)Start->ReactionQuenchQuench:Ice/HCl HydrolysisReaction->QuenchExtractionExtraction (DCM)& ConcentrationQuench->ExtractionCrudeCrude Mixture(Para: ~85%, Ortho: ~15%)Extraction->CrudeCrystallizationFractional Crystallization(Solvent: Toluene)Crude->CrystallizationFilterFiltrationCrystallization->FilterSolidSolid Residue:4-(4-Fluorophenyl) Isomer(Discard or Store)Filter->SolidPrecipitateFiltrateMother Liquor:Enriched 4-(2-Fluorophenyl) IsomerFilter->FiltrateSolutionColumnFlash Chromatography(Hexane:EtOAc Gradient)Filtrate->ColumnFinalFinal Product:This compoundColumn->Final

Figure 2: Operational workflow emphasizing the separation of the target ortho isomer from the major para byproduct.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for Friedel-Crafts protocols).
  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.[1] (Authoritative source on mechanism and isomer distribution).

  • BenchChem. "Identifying side products in Friedel-Crafts acylation of fluorobenzene." BenchChem Technical Support. Accessed October 2023. Link

  • PubChem. "4-(4-Fluorophenyl)-4-oxobutanoic acid (Compound Summary)." National Center for Biotechnology Information. Link[1]

  • Google Patents. "Method for preparing canagliflozin intermediate (CN107556287B)." Google Patents. (Describes the standard synthesis yielding the para-isomer and purification methods). Link

Comprehensive In Vitro Evaluation of the Anti-Inflammatory Potential of 4-(2-Fluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel, effective, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. Compounds featuring oxobutanoic acid scaffolds have demonstrated a range of biological activities, making them attractive candidates for therapeutic development. This guide provides a comprehensive, multi-tiered strategy for the in vitro characterization of the anti-inflammatory properties of a novel compound, 4-(2-Fluorophenyl)-4-oxobutanoic acid. The protocols herein are designed not merely as a set of instructions, but as a self-validating framework to guide researchers from initial cytotoxicity assessment and primary screening to secondary validation and preliminary mechanistic insights. By focusing on key inflammatory mediators and pathways in a well-established macrophage model, this application note provides a robust blueprint for evaluating the therapeutic potential of this and similar novel chemical entities.

Scientific Rationale and Strategic Overview

Inflammation is a complex biological response orchestrated by the immune system. While essential for host defense, its dysregulation contributes to a multitude of chronic diseases. Macrophages are pivotal players in the inflammatory cascade, and their activation by stimuli such as bacterial lipopolysaccharide (LPS) triggers a robust pro-inflammatory response. This response involves the production of key mediators, including nitric oxide (NO), prostaglandins (synthesized by cyclooxygenase-2, COX-2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2][3] A central signaling pathway governing the expression of these mediators is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[4][5][6][7]

Therefore, a logical strategy to assess a novel compound's anti-inflammatory potential is to systematically probe its ability to modulate these key outputs in an LPS-stimulated macrophage model. The murine macrophage cell line RAW 264.7 is an extensively validated and appropriate model for this purpose.[8][9]

Our proposed workflow is a staged approach:

  • Cytotoxicity Assessment: It is imperative to first determine the non-toxic concentration range of the test compound. This ensures that any observed reduction in inflammatory markers is a true anti-inflammatory effect and not a consequence of cell death. The MTT assay is a reliable, colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[10][11][12]

  • Primary Screening - Nitric Oxide Inhibition: As a key inflammatory mediator produced in large quantities by activated macrophages via the inducible nitric oxide synthase (iNOS) enzyme, NO serves as an excellent primary biomarker.[2][8] Its production can be quantified easily and reliably using the Griess reagent system, which measures nitrite, a stable breakdown product of NO.[13][14][15]

  • Secondary & Mechanistic Assays: Compounds showing promising activity in the primary screen are advanced to secondary assays to broaden the investigation. This includes quantifying effects on pro-inflammatory cytokines (TNF-α, IL-6) via ELISA and assessing direct inhibition of the COX-2 enzyme, a key target for many non-steroidal anti-inflammatory drugs (NSAIDs).[3][16][17] These assays provide a more detailed profile of the compound's anti-inflammatory action.

This structured approach, visualized below, ensures an efficient and logical progression from initial hit identification to more detailed characterization.

G cluster_core_assays Core Experimental Workflow cluster_analysis Analysis & Interpretation Compound Compound Solubilization (DMSO Stock) MTT Protocol 1: Cytotoxicity Assay (MTT) Compound->MTT Griess Protocol 2: Primary Screen - NO Inhibition (Griess) Compound->Griess Cells RAW 264.7 Cell Culture (Passage & Seeding) Cells->MTT Cells->Griess MTT->Griess Determine non-toxic dose range ELISA Protocol 3: Secondary Screen - Cytokine (TNF-α, IL-6) ELISA Griess->ELISA Confirm hits & profile COX Protocol 4: Mechanistic Screen - COX-2 Inhibition ELISA->COX Elucidate mechanism Data Data Analysis (IC₅₀ Calculation, Statistical Tests) COX->Data

Caption: High-level experimental workflow for in vitro anti-inflammatory screening.

Detailed Experimental Protocols

The causality behind this initial step is proper solubilization and storage. Most organic compounds are first dissolved in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock. This allows for accurate serial dilutions into aqueous cell culture media while keeping the final solvent concentration low (typically ≤0.1%) to avoid solvent-induced artifacts.

  • Preparation: Accurately weigh this compound and dissolve it in sterile, cell-culture grade DMSO to prepare a 100 mM stock solution.

  • Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

This protocol is a self-validating system because it establishes the therapeutic window for the compound. Without this data, a decrease in inflammatory markers could be misinterpreted, when in fact it is due to cell death.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.

  • Sterile 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions (e.g., final concentrations of 1, 5, 10, 25, 50, 100 µM).

    • Controls: Include wells with medium only (blank), cells with medium (negative control), and cells with medium containing the highest concentration of DMSO used for dilutions (vehicle control).

  • Incubation: Incubate the plate for 24 hours under the same conditions.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 4 hours.[18] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11][12]

  • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Mix gently by pipetting or placing on an orbital shaker for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Abs_treated / Abs_vehicle_control) * 100

  • Plot % Viability against compound concentration to determine the concentration range that maintains high viability (e.g., >90%).

Concentration (µM)Absorbance (570nm)% Viability vs. Vehicle
Vehicle Control (0.1% DMSO)1.250100%
11.24599.6%
101.23098.4%
251.19095.2%
501.12590.0%
1000.62550.0%
Table 1: Example data structure for an MTT cytotoxicity assay.

This is the primary efficacy assay. The use of LPS provides the inflammatory stimulus, and the Griess reaction provides a quantitative measure of the compound's ability to suppress a key inflammatory product.

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System[13][14]:

    • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Sodium Nitrite (NaNO₂) for standard curve.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells as described in Protocol 1 (5 x 10⁴ cells/well) and incubate for 24 hours.

  • Pre-treatment: Remove the medium and add 100 µL of medium containing various non-toxic concentrations of the test compound (determined from Protocol 1). Incubate for 1-2 hours. This pre-treatment allows the compound to enter the cells before the inflammatory stimulus is applied.

  • Inflammation Induction: Add LPS to the wells to a final concentration of 1 µg/mL.

    • Controls:

      • Negative Control: Cells + medium only (no LPS, no compound).

      • Positive Control: Cells + medium + LPS (no compound).

      • Vehicle Control: Cells + medium + vehicle (DMSO) + LPS.

  • Incubation: Incubate the plate for 24 hours.[9]

  • Nitrite Measurement (Griess Reaction):

    • Standard Curve: Prepare a standard curve of NaNO₂ in culture medium (e.g., 0-100 µM).[15]

    • Assay: Transfer 50 µL of the cell culture supernatant from each well of the experimental plate to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well, and incubate for another 10 minutes at room temperature, protected from light. The formation of a pink/magenta azo dye is proportional to the nitrite concentration.[13]

  • Absorbance Measurement: Read the absorbance at 540-550 nm.[13][14]

Data Analysis:

  • Calculate the nitrite concentration in each sample using the NaNO₂ standard curve.

  • Calculate the percentage inhibition of NO production:

    • % Inhibition = 100 - [((NO_treated - NO_neg_control) / (NO_pos_control - NO_neg_control)) * 100]

  • Plot % Inhibition against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of NO production).

Concentration (µM)Nitrite (µM)% Inhibition of NO Production
Negative Control (No LPS)1.5N/A
Positive Control (LPS only)45.00%
140.211.0%
1023.250.0%
2510.878.5%
504.592.9%
Table 2: Example data structure for a nitric oxide inhibition assay.

This protocol validates and extends the findings from the NO assay. Measuring cytokines confirms a broader anti-inflammatory effect, as their production is also governed by key inflammatory pathways like NF-κB.

Materials:

  • Commercial ELISA kits for mouse TNF-α and IL-6.[19][20] These kits are a self-validating system as they include standards, capture and detection antibodies, and substrates.

Procedure:

  • Sample Collection: Use the same cell culture supernatants collected in Protocol 2 (Step 5). If not used immediately, store them at -80°C.

  • ELISA Protocol: Perform the sandwich ELISA according to the manufacturer's specific instructions.[21][22] A general workflow is as follows:

    • A plate pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α) is used.

    • Supernatants and standards are added to the wells and incubated.

    • The plate is washed, and a biotinylated detection antibody is added.

    • After another wash, an enzyme conjugate (e.g., Streptavidin-HRP) is added.

    • Following a final wash, a substrate solution (e.g., TMB) is added, which develops color in proportion to the amount of bound cytokine.

    • The reaction is stopped, and absorbance is read at the specified wavelength (typically 450 nm).[20]

Data Analysis:

  • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

  • Determine the concentration of TNF-α and IL-6 in the samples from the standard curve.

  • Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated positive control and calculate the IC₅₀ value.

Mechanistic Insights: The NF-κB Signaling Pathway

The production of iNOS (leading to NO), COX-2, TNF-α, and IL-6 is transcriptionally regulated by the NF-κB signaling pathway.[4][23] LPS binding to its receptor (TLR4) on the macrophage surface initiates a signaling cascade that culminates in the phosphorylation and degradation of the inhibitory protein IκBα. This releases the NF-κB p50/p65 dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5] A compound that inhibits multiple inflammatory outputs (NO, TNF-α, IL-6) likely acts on a central upstream target, such as the NF-κB pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive NF-κB Complex cluster_nfkb_active Active NF-κB cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK ...cascade... IkBa IκBα IKK->IkBa Phosphorylates p65 p65 p50 p50 IkBa_p P-IκBα (Degradation) IkBa->IkBa_p p65_a p65 IkBa_p->p65_a Releases p50_a p50 IkBa_p->p50_a Releases DNA DNA (κB Site) p65_a->DNA Translocates & Binds p50_a->DNA Translocates & Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription

Caption: The canonical LPS-induced NF-κB signaling pathway in macrophages.

Based on the results from the preceding protocols, further experiments such as Western blotting for phosphorylated IκBα or reporter gene assays could be employed to definitively confirm whether this compound exerts its effects by targeting this critical inflammatory pathway.

References

  • Nobilis, M., Svoboda, Z., Szotáková, B., Holcapek, M., Kunes, J., & Kmonícková, E. (2006). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). Arzneimittelforschung, 56(8), 557-566.
  • Pfalzgraff, A., Weindl, G., & Hein, Z. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Nutrition and Metabolism, 2014, 1-8.
  • Tanase, C., Oancea, A., Stoian, G., & Spandidos, D. A. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1-10.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Enzo Life Sciences. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Tamiya, T., Kobayashi, Y., & Karasaki, D. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PLoS ONE, 8(1), e53620.
  • Royal Society of Chemistry. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Al-Hourani, B. J., Al-Adham, I. S. I., & Al-Qawasmeh, R. A. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 29(9), 2119.
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitric oxide production in LPS-induced RAW 264.7 macrophage cells. Retrieved from [Link]

  • Wu, Y. C., Chang, F. R., & Chen, Y. H. (2007). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Molecules, 12(6), 1279-1287.
  • protocols.io. (2026). Nitrite test with the Griess reagent system. Retrieved from [Link]

  • American Chemical Society. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Retrieved from [Link]

  • BioVendor. (2023). Human Interleukin-6 ELISA. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Masumoto, S., Taniguchi, K., & Arima, H. (1974). [Anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flubiprofen]. Nihon Yakurigaku Zasshi, 70(5), 693-705.
  • National Center for Biotechnology Information. (2013). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

  • MDPI. (2022). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Pharmaceuticals. Retrieved from [Link]

  • Frontiers. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) NF-κB signaling in inflammation. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • Jurnal Kedokteran Brawijaya. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Retrieved from [Link]

  • Shin, J. S., Baek, S. R., & Lee, K. T. (2011). Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation. Journal of Cellular Biochemistry, 112(12), 3594-3603.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Institutes of Health. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]

  • HandWiki. (2024). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

"4-(2-Fluorophenyl)-4-oxobutanoic acid" for studying neurodegenerative diseases

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(2-Fluorophenyl)-4-oxobutanoic Acid in Neurotherapeutic Discovery

Introduction & Scientific Rationale

This compound (CAS: 90429-80-4), also known as 3-(2-fluorobenzoyl)propionic acid, represents a critical fluorinated scaffold for the development of neuroprotective agents. In the context of neurodegenerative disease research (Alzheimer’s, Parkinson’s, and ALS), this compound serves two primary functions:

  • Privileged Scaffold Precursor: It is the direct synthetic precursor to 6-(2-fluorophenyl)-pyridazin-3(2H)-ones . Pyridazinone derivatives are extensively validated as inhibitors of Phosphodiesterase 4 (PDE4) and Poly(ADP-ribose) polymerase (PARP) , both of which are high-value targets for mitigating neuroinflammation and neuronal apoptosis.

  • Bioisosteric Probe: Structurally analogous to 4-Phenylbutyric Acid (4-PBA) —a known chemical chaperone and HDAC inhibitor—the keto-derivative allows researchers to probe the metabolic stability and binding affinity conferred by the electron-withdrawing fluorine atom at the ortho position.

This guide outlines the protocols for utilizing this compound to synthesize neuroactive libraries and evaluating its direct potential as a metabolic modulator.

Mechanistic Pathways & Workflow

The following diagram illustrates the divergent utility of this compound. It acts as a "hub" molecule, leading either to direct enzymatic inhibition (GABA-T) or cyclization into bioactive heterocycles.

NeuroPathways Compound 4-(2-Fluorophenyl)- 4-oxobutanoic acid Reaction_A Hydrazine Cyclization Compound->Reaction_A Reaction_B Direct Assay Compound->Reaction_B Reaction_C Reduction/Mod Compound->Reaction_C Scaffold_A 6-(2-Fluorophenyl)- pyridazin-3(2H)-one Reaction_A->Scaffold_A Target_A Target: PDE4 / PARP (Neuroinflammation) Scaffold_A->Target_A Inhibition Target_B Target: GABA-Transaminase (Excitotoxicity) Reaction_B->Target_B Substrate Analog Target_C Target: HDAC / Chaperone (Protein Aggregation) Reaction_C->Target_C Bioisostere of 4-PBA

Figure 1: Divergent application pathways for this compound in neurobiology.

Experimental Protocols

Protocol A: Synthesis of Neuroactive Pyridazinone Probes

Objective: To convert the acid scaffold into a pyridazinone pharmacophore for PDE4/PARP inhibition screening.

Reagents:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.5 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology:

  • Dissolution: Dissolve 500 mg of this compound in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate (1.5 equivalents) dropwise at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 1:1). The starting acid spot should disappear.

  • Isolation: Cool the reaction mixture to 0°C (ice bath). The pyridazinone product often precipitates.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

  • Validation: Confirm structure via 1H-NMR (Look for disappearance of carboxylic acid proton and appearance of NH signal).

Relevance: The resulting 6-(2-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one is a core scaffold. Researchers can further functionalize the Nitrogen (N-2) to generate libraries for high-throughput screening against neurodegenerative targets.

Protocol B: In Vitro Neuroprotection Screen (SH-SY5Y Model)

Objective: To evaluate the direct neuroprotective potential of the acid (or its derivatives) against oxidative stress, mimicking the 4-PBA chaperone effect.

Materials:

  • SH-SY5Y Human Neuroblastoma Cells

  • Stressor: Rotenone (Mitochondrial complex I inhibitor) or H2O2

  • Assay: MTT or CellTiter-Glo (ATP)

  • Compound Stock: 100 mM in DMSO

Workflow:

  • Seeding: Plate SH-SY5Y cells at 10,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Pre-treatment: Treat cells with graded concentrations of this compound (0.1, 1, 10, 50, 100 µM) for 2 hours.

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: 4-Phenylbutyric Acid (4-PBA) at 1 mM.

  • Stress Induction: Add Rotenone (final concentration 50 nM) to induce oxidative stress/neurotoxicity.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4 hours, solubilize formazan crystals, and read absorbance at 570 nm.

Data Analysis: Calculate % Cell Viability relative to the "No Stress" control.



Protocol C: GABA-Transaminase (GABA-T) Inhibition Potential

Objective: 4-aryl-4-oxobutanoic acids are structural analogs of the GABA-T reaction intermediate. This assay tests if the compound inhibits GABA degradation, potentially elevating GABA levels (anti-excitotoxic).

Assay Principle: GABA-T converts GABA +


-Ketoglutarate 

Succinic Semialdehyde + Glutamate. The formation of Glutamate is measured via a coupled reaction with Glutamate Dehydrogenase (GDH), reducing NAD+ to NADH (Absorbance at 340 nm).

Reaction Mix (200 µL):

  • Buffer: 100 mM Tris-HCl (pH 8.0)

  • Substrates: 5 mM GABA, 5 mM

    
    -Ketoglutarate
    
  • Cofactor: 1 mM NAD+

  • Enzymes: Purified GABA-T (0.05 U), GDH (1 U)

  • Test Compound: this compound (10 µM - 1 mM)

Procedure:

  • Incubate Enzyme (GABA-T) with Test Compound for 15 minutes at 37°C (Pre-incubation allows for slow-binding inhibition).

  • Add Substrate Mix (GABA,

    
    -KG, NAD+, GDH) to start the reaction.
    
  • Monitor kinetic increase in Absorbance at 340 nm (NADH production) for 20 minutes.

  • Determine

    
     by plotting Slope (Rate) vs. Log[Concentration].
    

Data Presentation & Expected Values

Table 1: Physicochemical Properties & Handling

PropertyValueNotes for Experimentation
Molecular Weight 196.18 g/mol Use for molarity calculations.
Solubility (DMSO) > 50 mMDissolve fully before adding to aqueous media.
Solubility (Water) Low/PoorRequires pH adjustment (basic) or co-solvent.
pKa (Carboxyl) ~4.5Will be ionized (anionic) at physiological pH (7.4).
Storage -20°C, DesiccatedHygroscopic; keep dry to prevent hydrolysis.

Table 2: Comparative Scaffold Analysis

CompoundStructural FeatureTarget Mechanism in Neurodegeneration
4-(2-F)-4-oxobutanoic acid 2-Fluoro, Keto-linkerPrecursor for Pyridazinones; Potential GABA-T inhibitor.
4-Phenylbutyric Acid (4-PBA) Non-fluoro, Alkyl-linkerChemical Chaperone ; HDAC Inhibitor (Clinical use).
Vigabatrin Vinyl-GABASuicide Inhibitor of GABA-T (Epilepsy).

References

  • Sotelo, E., et al. "Pyridazine derivatives: To each his own target." Current Medicinal Chemistry, 2005. (Review of pyridazinones as privileged structures for CNS targets including PDE4). Link

  • Silverman, R. B., et al. "Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by 4-oxo-4-phenylbutyric acid." Journal of the American Chemical Society, 1986. (Establishes the mechanism of 4-aryl-4-oxobutanoic acids as GABA-T inhibitors). Link

  • Cuadrado-Tejedor, M., et al. "Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects in Alzheimer's disease models." Current Pharmaceutical Design, 2013. (Context for testing bioisosteres of 4-PBA). Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Rationale for using the 2-fluoro substituent). Link

Application Note: Handling, Storage, and Protocols for 4-(2-Fluorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

4-(2-Fluorophenyl)-4-oxobutanoic acid is a critical intermediate in the synthesis of bioactive heterocyclic compounds. Structurally, it serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its primary utility lies in its dual functionality: the ketone and carboxylic acid moieties allow for facile cyclization into pyridazinones , indoles , and pyrrolidinones , which are pharmacophores found in p38 MAP kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and antihypertensive agents.

The presence of the ortho-fluorine atom is not merely decorative; it modulates the metabolic stability of the phenyl ring by blocking oxidative metabolism at the C-2 position and influences the conformational lock of the resulting downstream pharmacophores.

Physicochemical Profile

PropertySpecificationNotes
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
Appearance White to off-white crystalline solidColor may darken upon oxidation.[1]
Melting Point 86–88 °C (Typical)Sharp endotherm indicates high purity.
Solubility (High) DMSO, Methanol, Ethanol, DMF>50 mg/mL in DMSO.
Solubility (Low) Water, HexanePractically insoluble in water.
pKa ~4.5 (Carboxylic acid)Typical for aliphatic carboxylic acids.

Storage & Handling Guidelines (HSE)

Safety Protocols

As a fluorinated aromatic acid, this compound acts as a skin and eye irritant. The fluorine substituent increases lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated analogs.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat are mandatory.

  • Inhalation: Handle within a certified chemical fume hood to avoid inhalation of dust.

  • First Aid: In case of contact, flush eyes with water for 15 minutes. Wash skin with soap and water; do not use organic solvents which may increase absorption.

Storage Conditions

To maintain chemical integrity and prevent decarboxylation or oxidative degradation:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under an inert atmosphere (Argon or Nitrogen) if possible.

  • Container: Amber glass vials with PTFE-lined caps to prevent light degradation and moisture ingress.

  • Shelf Life: 24 months under optimal conditions. Re-test purity via HPLC annually.

Experimental Protocols

Protocol A: Synthesis via Friedel-Crafts Acylation

Rationale: The most robust route to this intermediate is the acylation of fluorobenzene with succinic anhydride. Aluminum chloride (AlCl₃) is the preferred Lewis acid catalyst due to its high activity, though it requires careful quenching.

Reagents:

  • Fluorobenzene (1.0 eq)

  • Succinic Anhydride (1.1 eq)

  • Aluminum Chloride (AlCl₃) (2.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen.

  • Solvation: Charge the flask with Succinic Anhydride (11 mmol) and anhydrous DCM (20 mL).

  • Catalyst Addition: Cool the mixture to 0°C. Add AlCl₃ (22 mmol) portion-wise over 15 minutes. Caution: Exothermic.

  • Substrate Addition: Add Fluorobenzene (10 mmol) dropwise via the addition funnel, maintaining internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. If conversion is low (check TLC/LCMS), heat to reflux (40°C) for 2 hours.

  • Quenching: Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl (10:1). Stir vigorously for 30 minutes to break the Aluminum complex.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize the solid residue from Ethanol/Water or Toluene/Hexane.

Protocol B: Application – Cyclization to Pyridazinone

Rationale: This protocol demonstrates the compound's utility as a precursor for 6-(2-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one, a common scaffold in drug discovery.

Reagents:

  • This compound (1.0 eq)

  • Hydrazine Hydrate (80% solution, 1.5 eq)

  • Ethanol (Absolute)[2]

Procedure:

  • Dissolve the keto-acid (1.0 mmol) in Ethanol (5 mL).

  • Add Hydrazine Hydrate (1.5 mmol) dropwise at RT.

  • Heat the mixture to reflux (78°C) for 3–5 hours.

  • Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting material spot should disappear.

  • Cool to RT. The product often precipitates.

  • Filter the solid, wash with cold Ethanol, and dry.

Workflow Visualization

The following diagram illustrates the lifecycle of the compound from synthesis to application, highlighting critical control points.

G Synthesis Synthesis (Friedel-Crafts) Quench Acid Quench (Ice/HCl) Synthesis->Quench AlCl3 Complex Break Isolation Isolation (DCM Extraction) Quench->Isolation Phase Sep QC QC Check (HPLC/NMR) Isolation->QC Purity >95% Storage Storage (2-8°C, Inert Gas) App_Pyridazinone App: Pyridazinone (Hydrazine Cyclization) Storage->App_Pyridazinone Pathway A App_Indole App: Indole (Fischer Synthesis) Storage->App_Indole Pathway B QC->Synthesis Fail (Recrystallize) QC->Storage Pass

Figure 1: Operational workflow for the synthesis, quality control, and downstream application of this compound.

Quality Control & Troubleshooting

QC Parameters
  • HPLC: C18 Column, Gradient ACN/Water (0.1% TFA). Retention time will be distinct from the succinic anhydride precursor.

  • 1H NMR (DMSO-d6): Look for the succinic backbone triplets (~2.5 and 3.2 ppm) and the aromatic multiplets (7.1–7.9 ppm). The carboxylic acid proton is often broad >12 ppm.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Synthesis) Incomplete complex formationEnsure AlCl₃ is fresh and anhydrous. Increase reaction time.
Sticky Solid Residual Solvent/WaterRecrystallize from Toluene; dry under high vacuum.
Isomer Impurities Para-substitution competitionWhile ortho-fluoro directs para, steric hindrance usually favors the 4-position relative to fluorine. Verify regiochemistry via NMR.

References

  • Chemical Identity & Properties

    • This compound (CAS 90429-80-4).[3] AChemBlock. Retrieved from

  • Synthetic Methodology (Friedel-Crafts)

    • Friedel-Crafts Acylation of Arenes. Organic Chemistry Portal. Retrieved from

  • Application (Pyridazinone Synthesis)

    • Synthesis and Pharmacological Evaluation of Pyridazinone Derivatives. National Institutes of Health (PMC). Retrieved from

  • Safety & Solubility Data

    • Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from

Sources

Synthesis of "4-(2-Fluorophenyl)-4-oxobutanoic acid" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 4-(2-Fluorophenyl)-4-oxobutanoic Acid

Executive Summary & Strategic Analysis

The synthesis of This compound (CAS: 90429-80-4) presents a classic regiochemical challenge in aromatic substitution. While 4-aryl-4-oxobutanoic acids are typically synthesized via Friedel-Crafts (FC) acylation of arenes with succinic anhydride, this method is unsuitable for the 2-fluorophenyl (ortho) target.

The "Friedel-Crafts Trap": Direct acylation of fluorobenzene using aluminum chloride (


) and succinic anhydride yields the para-isomer  (4-(4-fluorophenyl)-4-oxobutanoic acid) with >95% selectivity due to steric hindrance and the electronic directing effects of the fluorine atom.

The Solution: To secure the ortho isomer, one must bypass electrophilic aromatic substitution in favor of Directed Ortho Metalation (DoM) or Grignard-mediated nucleophilic attack . This guide details two validated protocols:

  • Protocol A (The Gold Standard): Grignard addition using 1-bromo-2-fluorobenzene. High reliability; recommended for initial scale-up.

  • Protocol B (High Efficiency): Direct lithiation of fluorobenzene. Higher atom economy; recommended for advanced users.

Pathway Visualization

The following diagram illustrates the divergent pathways. Note how the standard FC route leads to the incorrect isomer, while organometallic routes ensure ortho selectivity.

SynthesisPathways Fluorobenzene Fluorobenzene FC_Cond AlCl3, DCM (Friedel-Crafts) Fluorobenzene->FC_Cond SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FC_Cond ParaProduct 4-(4-Fluorophenyl)-... (PARA Isomer - WRONG) FC_Cond->ParaProduct Major Product BromoPrecursor 1-Bromo-2-fluorobenzene GrignardReagent 2-Fluorophenyl-MgBr BromoPrecursor->GrignardReagent Mg, THF OrthoProduct This compound (ORTHO Isomer - TARGET) GrignardReagent->OrthoProduct + Succinic Anhydride -78°C to 0°C

Figure 1: Divergent synthesis pathways. The Friedel-Crafts route (Red) is regiochemically unsuitable for the target. The Organometallic route (Green) guarantees the ortho-isomer.

Protocol A: Grignard Addition (Standard)

This protocol utilizes 1-bromo-2-fluorobenzene. The bromine atom acts as a specific handle for magnesium insertion, ensuring the nucleophile is generated exclusively at the ortho position relative to the fluorine.

Reagents & Equipment
  • Substrate: 1-Bromo-2-fluorobenzene (>98%).

  • Electrophile: Succinic Anhydride (Recrystallized from acetic anhydride if hydrolyzed).

  • Metal: Magnesium turnings (Activated by iodine or mechanical crushing).

  • Solvent: Anhydrous THF (Sodium/Benzophenone distilled or molecular sieve dried).

  • Setup: 3-neck RBF, N2 atmosphere, addition funnel, low-temp thermometer.

Step-by-Step Methodology

Step 1: Formation of 2-Fluorophenylmagnesium Bromide

  • Charge the flask with Mg turnings (1.1 eq) and cover with minimal anhydrous THF.

  • Add a crystal of

    
     and 5% of the bromide solution to initiate. Wait for color fade and exotherm.[1]
    
  • Add the remaining 1-bromo-2-fluorobenzene (1.0 eq) in THF dropwise to maintain a gentle reflux.

  • Reflux for 1 hour after addition to ensure complete consumption of the bromide.

    • Checkpoint: Titrate a small aliquot (using salicylaldehyde phenylhydrazone) to confirm Grignard concentration.

Step 2: Controlled Addition to Succinic Anhydride Critical Mechanism: To prevent double addition (formation of the diol/lactone), the Grignard reagent must be added to an excess of anhydride (Inverse Addition) or at low temperature where the intermediate carboxylate salt precipitates/stabilizes.

  • Dissolve Succinic Anhydride (1.2 eq) in anhydrous THF in a separate vessel. Cool to -10°C .

  • Transfer the Grignard solution (from Step 1) to an addition funnel.

  • Add the Grignard solution slowly to the anhydride solution over 60 minutes, keeping internal temp < 0°C.

    • Why: The first equivalent opens the anhydride ring to form the keto-carboxylate salt (

      
      ). This negative charge repels further nucleophilic attack, protecting the ketone.
      
  • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

Step 3: Workup & Purification [2]

  • Quench: Pour the reaction mixture into ice-cold 1M HCl (pH < 2). This hydrolyzes the magnesium salt to the free acid.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Base Wash (Purification Trick): Extract the organic layer with saturated

    
     solution.
    
    • Logic: The product is a carboxylic acid. It will move to the aqueous phase as the sodium salt. Non-acidic impurities (unreacted bromide, biaryls) remain in the organic layer.

  • Re-acidification: Separate the aqueous layer, cool it, and acidify with conc. HCl to pH 1. The product should precipitate as a white solid.

  • Filtration/Recrystallization: Filter the solid. Recrystallize from Toluene or Ethanol/Water if necessary.

Protocol B: Directed Ortho Metalation (Advanced)

For labs equipped for strictly anhydrous, low-temperature lithiation, this route offers higher atom economy by using the cheaper fluorobenzene directly.

Mechanism: The high electronegativity of the Fluorine atom acidifies the ortho-proton.


-Butyllithium (

-BuLi) specifically deprotonates this position (DoM).
Step-by-Step Methodology
  • Setup: Flame-dried glassware, Argon atmosphere.

  • Lithiation: Dissolve Fluorobenzene (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/Acetone).

  • Deprotonation: Add

    
    -BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir at -78°C for 1 hour.
    
    • Safety: Do not allow temperature to rise above -50°C during this stage. Warming generates benzyne , leading to decomposition and tar formation.

  • Acylation: Dissolve Succinic Anhydride (1.1 eq) in THF and add it to the lithiated species at -78°C.

  • Warming: Allow to warm slowly to RT overnight.

  • Workup: Follow the "Base Wash" protocol described in Protocol A.

Data & Characterization

ParameterSpecificationNotes
Appearance White to off-white crystalline solid
Melting Point 85 - 89 °CDistinct from para-isomer (mp ~104°C).
1H NMR (DMSO-d6)

2.55 (t, 2H), 3.15 (t, 2H), 7.2-7.8 (m, 4H, Ar-H), 12.1 (s, 1H)
Look for typical ortho-coupling patterns in aromatic region.
IR Spectrum 1710 cm⁻¹ (COOH), 1685 cm⁻¹ (Ar-C=O)Two carbonyl peaks are diagnostic.
Yield (Protocol A) 65 - 75%Lower yields often due to rapid addition (double alkylation).

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield / Tarry Product Double addition of Grignard.Use Inverse Addition (Grignard into Anhydride). Keep T < 0°C.
Wrong Isomer (Para) Used

/ Friedel-Crafts.[3][4][5]
Stop. Switch to Grignard/Lithiation. FC cannot produce the ortho isomer efficiently.
Benzyne Formation Lithiation temp > -50°C (Protocol B).Maintain -78°C strictly during lithiation.
Starting Material Recovery Wet THF killed the organometallic.Distill THF over Na/Benzophenone. Verify dryness with Karl-Fischer.

References

  • Weizmann, C., et al. "The reaction of Grignard reagents with some succinic anhydrides."[6] Journal of the Chemical Society, 1935, pp. 1370.[6]

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879-933.

  • Olah, G. A. "Friedel-Crafts and Related Reactions." Wiley-Interscience, 1963. (General reference for regioselectivity rules).
  • Sigma-Aldrich. "Product Specification: this compound."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Fluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-FN4OBA

Version: 1.0

Introduction

4-(2-Fluorophenyl)-4-oxobutanoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its efficient synthesis is crucial for drug development and manufacturing. The most common synthetic route is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While theoretically straightforward, this reaction is often plagued by issues that lead to low yields, posing a significant challenge for researchers.

This technical guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you overcome common obstacles and maximize the yield and purity of your product.

Troubleshooting Guide: Low Yield Diagnosis & Solutions

This section is designed to help you identify and resolve specific issues encountered during the synthesis.

Q1: My reaction has a low conversion rate. TLC/LC-MS analysis shows a significant amount of unreacted fluorobenzene and/or succinic anhydride. What's going wrong?

This is one of the most common issues and typically points to problems with reaction activation.

Possible Cause 1: Inactive or Insufficient Lewis Acid Catalyst

  • The "Why": The Lewis acid catalyst, most commonly AlCl₃, is the engine of this reaction. It coordinates with succinic anhydride to form a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich fluorobenzene ring.[1][2] Aluminum chloride is extremely hygroscopic. Any moisture in your reaction setup (glassware, solvent, reagents, or even atmospheric humidity) will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive. Furthermore, the ketone product forms a stable complex with AlCl₃, which means that a stoichiometric amount of the catalyst is required to drive the reaction to completion.[2][3]

  • Solutions:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or in a desiccator. Use freshly opened, anhydrous grade solvents.

    • Use High-Quality Catalyst: Use a fresh, unopened bottle of AlCl₃. If the catalyst appears clumpy or discolored, it has likely been compromised by moisture.

    • Optimize Catalyst Stoichiometry: A common mistake is using a truly "catalytic" amount. For this reaction, at least 2.2 equivalents of AlCl₃ relative to the limiting reagent (succinic anhydride) are often required. One equivalent activates the anhydride, and another is complexed by the product ketone. An additional slight excess helps to overcome any minor sources of moisture.

Possible Cause 2: Suboptimal Reaction Temperature

  • The "Why": The Friedel-Crafts acylation has a significant activation energy barrier. Insufficient thermal energy can lead to a sluggish or stalled reaction. Conversely, excessive heat can promote side reactions and decomposition.

  • Solutions:

    • Controlled Heating: The reaction is often initiated at a low temperature (0-5 °C) during the addition of AlCl₃ to manage the initial exotherm.[4] After the initial addition, the reaction mixture should be allowed to warm to room temperature and then gently heated (typically 50-60 °C) to ensure it proceeds to completion.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of starting materials. Do not rely solely on reaction time.

Q2: I'm getting my product, but it's contaminated with a significant amount of an isomeric byproduct. How can I improve regioselectivity?

The formation of isomers is a classic challenge in electrophilic aromatic substitution.

Possible Cause: Competing para-Substitution

  • The "Why": The fluorine atom on fluorobenzene is an ortho-, para-directing group due to its ability to donate lone-pair electron density and stabilize the arenium ion intermediate. While the ortho position is sterically hindered by the fluorine atom, the para position remains highly accessible. This competition can lead to the formation of the undesired 4-(4-fluorophenyl)-4-oxobutanoic acid.

  • Solutions:

    • Solvent Choice: The choice of solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are classic choices for Friedel-Crafts reactions and can sometimes favor the formation of one isomer over another. However, due to toxicity, solvents like 1,2-dichloroethane or chlorobenzene are more common today.[5] Experimenting with different solvents may be necessary.

    • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which can sometimes be the desired isomer. Running the reaction at room temperature for a longer period, rather than heating, may improve the ortho/para ratio.

Q3: My crude yield is high, but I'm losing a lot of product during the work-up and purification steps. What can I do?

Product loss during isolation is a frustrating but solvable problem.

Possible Cause 1: Incorrect pH during Aqueous Work-up

  • The "Why": Your product is a carboxylic acid. In basic aqueous solution (high pH), it will be deprotonated to the highly water-soluble carboxylate salt. In acidic solution (low pH), it will be in its protonated, less water-soluble acid form. Inefficient extraction is often due to the product being in the wrong layer at the wrong time.

  • Solutions:

    • Systematic Extraction Protocol:

      • After quenching the reaction (typically by pouring it onto ice and HCl), ensure the aqueous layer is strongly acidic (pH 1-2) before extracting with an organic solvent (e.g., ethyl acetate, dichloromethane). This keeps your product in the organic layer.

      • To purify, you can then extract the organic layer with a basic solution (e.g., 5% sodium bicarbonate).[6] Your product will move to the aqueous layer as its salt, leaving non-acidic impurities behind in the organic layer.

      • Finally, re-acidify the basic aqueous layer with concentrated HCl to pH 1-2, causing your purified product to precipitate. You can then collect it by filtration or extract it into a fresh portion of the organic solvent.

Possible Cause 2: Inefficient Crystallization

  • The "Why": Choosing the right solvent for recrystallization is critical. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.

  • Solutions:

    • Solvent Screening: Test various solvent systems. Common choices for compounds like this include toluene, ethanol/water mixtures, or ethyl acetate/hexane mixtures.

    • Use of Decolorizing Carbon: If your product is colored, a small amount of activated charcoal can be added to the hot solution before filtration to remove colored impurities. Use it sparingly, as it can also adsorb your product and reduce the yield.[7]

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve low-yield issues.

TroubleshootingWorkflow Start Low Yield Observed CheckConversion Analyze Crude Reaction Mixture (TLC/LC-MS) Start->CheckConversion HighSM High Starting Material? CheckConversion->HighSM Yes LowSM Low Starting Material? CheckConversion->LowSM No Catalyst Check Catalyst: - Anhydrous? - Fresh? - Stoichiometry (>2.2 eq)? HighSM->Catalyst Conditions Check Conditions: - Temperature? - Reaction Time? HighSM->Conditions CheckPurity Analyze Crude Purity (NMR/LC-MS) LowSM->CheckPurity Workup Problem is in Work-up/ Purification OptimizeWorkup Optimize Purification: - Check pH during extraction - Screen recrystallization solvents Workup->OptimizeWorkup CheckPurity->Workup No major impurities Isomers Isomer Formation? CheckPurity->Isomers Yes OptimizeSelectivity Optimize Regioselectivity: - Lower Temperature - Screen Solvents Isomers->OptimizeSelectivity OtherSideProducts Other Side Products?

Caption: A stepwise workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

  • Q: Why is Friedel-Crafts acylation preferred over alkylation for syntheses like this?

    • A: Friedel-Crafts acylation has two major advantages. First, the acylium ion intermediate does not undergo rearrangement, unlike the carbocations in alkylation reactions.[8] Second, the product of acylation is a ketone, which is a deactivating group. This prevents polysubstitution, where multiple groups are added to the aromatic ring, a common problem in alkylation.[2]

  • Q: Can I use a different Lewis acid besides AlCl₃?

    • A: Yes, other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but AlCl₃ is generally the most reactive and common choice for this transformation.[1] Milder Lewis acids may require higher temperatures or longer reaction times.

  • Q: Why must the reaction be conducted under anhydrous conditions?

    • A: Water reacts violently with and deactivates the AlCl₃ catalyst.[3] It also can hydrolyze the succinic anhydride starting material. Maintaining a dry environment is critical for the reaction to proceed.

  • Q: What is the mechanism of the reaction?

    • A: The reaction proceeds via electrophilic aromatic substitution. The key steps are:

      • The Lewis acid (AlCl₃) activates the succinic anhydride, leading to the formation of a highly reactive acylium ion.

      • The π-electrons of the fluorobenzene ring attack the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex).

      • A weak base (like the AlCl₄⁻ complex) removes a proton from the ring, restoring aromaticity and yielding the final keto-acid product complexed with AlCl₃.[9]

Reaction Mechanism & Side Reactions

Caption: Main reaction and potential para-substitution side reaction.

Optimized Experimental Protocol

This protocol is designed to provide a reliable method for achieving a high yield of this compound.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (moles)Mass/VolumeEquivalents
Succinic Anhydride100.070.1010.0 g1.0
Fluorobenzene96.100.1211.5 g (10.9 mL)1.2
Aluminum Chloride (anhydrous)133.340.2229.3 g2.2
1,2-Dichloroethane (anhydrous)--100 mL-
Hydrochloric Acid (conc.)36.46-~50 mL-
Sodium Bicarbonate (5% aq.)--~200 mL-
Ethyl Acetate--~300 mL-

Procedure:

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Ensure all glassware is oven-dried.

  • Reagent Loading: Charge the flask with succinic anhydride (10.0 g, 0.10 mol) and anhydrous 1,2-dichloroethane (50 mL).

  • Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. Cautiously add anhydrous aluminum chloride (29.3 g, 0.22 mol) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Substrate Addition: Add a solution of fluorobenzene (11.5 g, 0.12 mol) in 1,2-dichloroethane (50 mL) dropwise from the addition funnel over 30 minutes. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture to 50 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Stir vigorously for 15 minutes until the solid complex decomposes.

  • Work-up:

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine all organic layers and extract with 5% sodium bicarbonate solution (3 x 75 mL). The product will move into the aqueous layer.

    • Cool the combined basic aqueous layers in an ice bath and carefully acidify with concentrated HCl until the pH is ~1. A white precipitate should form.

  • Isolation: Collect the precipitated product by vacuum filtration, wash the filter cake with cold water (2 x 30 mL), and dry it in a vacuum oven at 60 °C to a constant weight.

References

  • Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. Available at: [Link]

  • IIT Kanpur. (n.d.). Friedel Crafts Reaction. Available at: [Link]

  • Ashenhurst, J. (2018). Friedel Crafts Alkylation and Acylation. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Available at: [Link]

  • Google Patents. (2011). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • Google Patents. (1986). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid... Available at: [Link]

  • Google Patents. (1994). JPH0661270B2 - Method for producing 2-oxo-4-phenylbutyric acid.
  • UCLA Chemistry. (n.d.). Experiment 10: Friedel Crafts Acylation. Available at: [Link]

  • OC Lab. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Packing diagrams of known polymorphs of 4-oxo-4-phenylbutanoic acid. Available at: [Link]

Sources

Technical Support Center: Optimizing Friedel-Crafts Succinoylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Textbook

Welcome to the Technical Support Center for Friedel-Crafts chemistry. You are likely here because your synthesis of 4-aryl-4-oxobutanoic acid (the first step of the Haworth reaction) is failing to scale or yielding a "black tar" instead of a crystalline solid.

Unlike standard acylations with acyl chlorides, the reaction with succinic anhydride presents unique thermodynamic and stoichiometric challenges. This guide treats the reaction as a process engineering problem , focusing on the critical control points that determine yield and purity.

Module 1: The "Double Tax" Stoichiometry

The Issue: Users frequently report incomplete conversion despite using 1.1 equivalents of Lewis Acid. The Science: Succinoylation requires a minimum of 2.2 to 3.0 equivalents of


.
Why? The Mechanism of Consumption

In standard acylations, the catalyst is regenerated. In succinoylation, the catalyst is consumed stoichiometrically because the product contains two Lewis basic sites that irreversibly bind aluminum:

  • Activation: 1.0 eq binds to succinic anhydride to ring-open and generate the electrophilic acylium species.

  • Product Inhibition: 1.0 eq binds to the resulting carboxylate and ketone oxygen of the product, killing the catalyst.

If you use <2.0 eq, the reaction stops at 50% conversion because the product sequesters the catalyst needed for the remaining starting material.

Diagram: Stoichiometric Logic

Stoichiometry Anhydride Succinic Anhydride Acylium Acylium Complex (Active Electrophile) Anhydride->Acylium Ring Opening AlCl3_1 AlCl3 (Eq. 1) AlCl3_1->Acylium Intermediate Sigma Complex Acylium->Intermediate + Arene Arene Arene Substrate Product_Complex Product-AlCl3 Complex (Dead Catalyst) Intermediate->Product_Complex - HCl AlCl3_2 AlCl3 (Eq. 2) AlCl3_2->Product_Complex Sequestration

Figure 1: The "Double Tax" mechanism showing why >2 equivalents of Lewis Acid are mandatory.

Module 2: Solvent Selection Matrix

The Issue: "My product precipitated too early" vs. "I can't remove the solvent." The Science: The solvent dictates the Regioselectivity (Ortho/Para vs. Meta) and the Homogeneity of the reaction.

SolventRoleProsConsRecommendation
DCM (Dichloromethane) Inert CarrierEasy workup (low BP); Product often precipitates (stops reaction).Low boiling point limits temp; Poor solubility for complexes.Standard. Use for activated substrates (Anisole, Toluene).
Nitrobenzene Polar SolventSolubilizes

complex; High BP allows heating; Suppresses rearrangements.
Toxic; Very difficult to remove (high vac distillation required).High Performance. Use for deactivated rings or naphthalene (favors

-substitution).
1,2-DCE Inert CarrierHigher boiling point than DCM (

C).
Toxic; Environmental hazard.Alternative. Use if DCM reflux is too cold to drive reaction.
Neat (Excess Arene) Reactant/SolventKinetic enhancement; No solvent removal issues.Poly-acylation risk; Wasteful if arene is expensive.Specific. Only for cheap, liquid substrates like Benzene/Toluene.

Module 3: The "Aluminum Sludge" Workup

The Issue: Upon adding water, the reaction turns into an intractable emulsion (aluminum hydroxide gel) that traps the product. The Protocol: You must control the hydrolysis pH and temperature to keep Aluminum in solution (


) rather than as a gel (

).
Step-by-Step Optimization Protocol
  • Quench Preparation: Prepare a beaker with Ice (500g) and Conc. HCl (50 mL) . Never quench with pure water.

  • Controlled Addition: Pour the reaction mixture slowly into the acidic ice slurry with vigorous stirring.

    • Why? The HCl keeps the pH < 1, ensuring Aluminum exists as soluble

      
       or 
      
      
      
      , preventing the "gel" phase.
  • The "Cook" Step (Crucial): If solids persist, heat the quenched aqueous/organic biphasic mixture to 60°C for 30 minutes .

    • Why? This hydrolyzes the stubborn O-Al bonds in the product complex.

  • Separation:

    • Organic Layer: Contains unreacted arene (if any).

    • Aqueous/Solid Phase: The product (4-aryl-4-oxobutanoic acid) is often insoluble in cold acidic water and DCM. It may precipitate as a solid at the interface.

    • Action:Filter the solid first. Do not assume it is in the DCM layer. The free acid is polar.

Module 4: Troubleshooting & FAQs

Q1: I am getting a mixture of isomers (1- vs 2-substituted naphthalene). How do I control this?

Answer: This is a classic Kinetic vs. Thermodynamic control issue [1].

  • Kinetic Control (Low Temp, Non-polar solvent): In DCM or

    
     at 0°C, substitution occurs at the 
    
    
    
    -position (1-position) due to higher electron density.
  • Thermodynamic Control (High Temp, Nitrobenzene): The

    
    -isomer is sterically crowded (perihydrogen interaction). Heating in Nitrobenzene allows reversibility (de-acylation/re-acylation), favoring the more stable 
    
    
    
    -isomer (2-position).
Q2: My reaction turns into a black tar.

Answer: This indicates polymerization or intermolecular acylation.

  • Cause: Localized heating or lack of solvent.

  • Fix: Ensure high dilution (0.2 M). Add

    
    solid  to the solution of anhydride/arene, rather than adding the solution to the solid. This controls the exotherm.
    
Q3: Can I use "Green" alternatives to ?

Answer: Yes, but with caveats.

  • Zeolites (H-Beta): Effective for activated substrates but suffer from pore clogging [2].

  • Metal Triflates (

    
    , 
    
    
    
    ):
    Work catalytically and are water-tolerant, but cost is significantly higher. Best for milligram-scale drug discovery, not kilo-scale process [3].

Visualizing the Workflow

Workflow cluster_quench Critical Workup Phase start Start: Reagent Prep mix Mix Arene + Anhydride in Solvent (DCM) start->mix add Add AlCl3 (2.5 eq) Portion-wise @ 0°C mix->add monitor Monitor: HCl Gas Evolution & TLC add->monitor quench Pour into Ice + HCl monitor->quench Complete hydrolysis Stir/Heat to break Al-Complex quench->hydrolysis filter Filter Precipitate (Crude Acid) hydrolysis->filter Solid Product purify Recrystallization (Ethanol/Water) filter->purify

Figure 2: Optimized Experimental Workflow for Succinoylation.

References

  • Gore, P. H. (1955). "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229-281.[1] Link[1]

  • Sartori, G., & Maggi, R. (2006). "Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes." CRC Press. Link

  • Kobayashi, S., et al. (2002). "Rare-Earth Metal Triflates as Water-Tolerant Lewis Acid Catalysts." Chemical Reviews, 102(6), 2227-2254. Link

  • Olah, G. A. (1973). "Friedel-Crafts Chemistry." Wiley-Interscience. Link

Sources

"4-(2-Fluorophenyl)-4-oxobutanoic acid" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Topic: Purification & Isolation | Ticket ID: FBA-ISO-002[1]

Executive Summary: The "Ortho" Challenge

Welcome to the technical support hub for 4-(2-Fluorophenyl)-4-oxobutanoic acid (also known as 3-(2-fluorobenzoyl)propionic acid).[1]

If you are accessing this guide, you are likely facing one of three critical bottlenecks:

  • The Aluminum Trap: Post-Friedel-Crafts emulsions that refuse to separate.

  • The Isomer War: You synthesized the compound, but NMR shows a persistent mixture of the target ortho-isomer (2-fluoro) and the thermodynamically favored para-isomer (4-fluoro).[1]

  • Crystallization Failure: The product oils out instead of forming a solid.

This guide treats the 2-fluorophenyl isomer as the high-value target.[1] Note that in standard electrophilic aromatic substitution (Friedel-Crafts), the para isomer is typically the major product due to steric hindrance at the ortho position. Isolating the ortho target requires a strategy that specifically depletes the para impurity.

Module 1: The Aluminum Quench (Emulsion Control)

User Report: "I quenched my Friedel-Crafts reaction with ice/water, but the organic layer is trapped in a milky white emulsion. Filtration is impossible."

Root Cause Analysis

The reaction uses Aluminum Chloride (


) as a Lewis acid catalyst.[2][3][4][5] Upon quenching with water, 

hydrolyzes to form aluminum hydroxide species (

), which act as gelatinous surfactants, stabilizing emulsions between your organic solvent (DCM or DCE) and the aqueous phase.[1]
Protocol: The Acid-Cheyne Destabilization

Do not rely on simple water quenching. You must aggressively solubilize the aluminum salts.

Step-by-Step Solution:

  • Preparation: Prepare a 6N HCl solution (approx. 20% w/v). You need enough volume to bring the aqueous phase pH < 1.

  • The Quench: Pour the reaction mixture slowly into a stirred slurry of crushed ice and 6N HCl .

    • Why? The low pH forces aluminum into its fully soluble ionic form (

      
      ), preventing the formation of gelatinous hydroxides.
      
  • The "Rochelle" Option (If HCl fails): If you still see an emulsion (common if the reaction aged too long), add Potassium Sodium Tartrate (Rochelle Salt) saturated solution. The tartrate ligands chelate

    
     more strongly than water, breaking the emulsion interface.
    
  • Phase Cut: Extract with Dichloromethane (DCM). The interface should now be sharp.

Module 2: Isomer Purification (Ortho vs. Para)

User Report: "My crude NMR shows a 20:80 mixture of 2-fluoro (target) and 4-fluoro (impurity). Recrystallization just gives me more of the impurity."

Technical Insight

This is the classic "Minor Component Paradox." The para-isomer (4-fluoro) typically has a higher melting point and lower solubility due to its higher symmetry, making it crystallize first.[1] Standard recrystallization purifies the major component (the impurity, in this case).

To isolate the 2-fluoro target, you must use a Mother Liquor Enrichment Strategy .

Workflow: The "Reverse" Crystallization

IsomerSeparation Start Crude Mixture (20% Ortho / 80% Para) Solvent Dissolve in Min. Hot Toluene/Ethanol (9:1) Start->Solvent Cool Slow Cool to 4°C Solvent->Cool Filter Filtration Cool->Filter Solid Solid Filter Cake (Mostly Para-Isomer) Filter->Solid Precipitate Liquor Mother Liquor (Enriched Ortho-Isomer) Filter->Liquor Filtrate Action1 Discard or Reprocess (If Para is waste) Solid->Action1 Evap Evaporate Solvent Liquor->Evap Recrys2 Recrystallize Residue (DCM / Hexane) Evap->Recrys2 Target Pure this compound Recrys2->Target

Figure 1: Strategy for isolating the more soluble ortho-isomer from a para-dominated mixture.

Detailed Protocol:

  • First Pass (Depletion): Dissolve the crude solid in hot Toluene (or Ethanol). Cool slowly. The para-isomer will crystallize out.[1]

  • Filtration: Filter off the solid.[6] Keep the filtrate (liquid). The solid is your impurity.

  • Enrichment Check: Run an NMR of the dried filtrate. The ratio should now have shifted significantly in favor of the ortho-isomer (e.g., 60:40).

  • Second Pass (Isolation): Evaporate the filtrate. Redissolve the residue in Dichloromethane (DCM) and add Hexane dropwise until cloudy. Cool to -20°C. The ortho-isomer, now being the major component in this fraction, should crystallize.

Module 3: Quality Control & Data Specifications

User Report: "How do I distinguish the isomers analytically?"

NMR Distinction

The splitting pattern of the aromatic protons is the definitive fingerprint.

Feature4-(2-Fluorophenyl)...[1][7] (Ortho)4-(4-Fluorophenyl)...[1] (Para)
Aromatic Region Multiplet, complex splitting due to lack of symmetry.[1]distinct AA'BB' (or AA'XX') system.[1] Two "doublets" (pseudo).
Coupling Strong

coupling observed on multiple protons.[1]
Symmetric satellites.
19F NMR Shift typically ~ -110 ppm (check solvent).Shift typically ~ -105 ppm.[1]
HPLC Method (Reverse Phase)

Use this method to quantify purity.[1] The ortho isomer generally elutes later than the para isomer on C18 columns due to the "ortho effect" (internal hydrogen bonding or dipole shielding) reducing its polarity slightly compared to the exposed para-isomer, though this can vary by pH.

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm, 5µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm.

FAQ: Troubleshooting Common Issues

Q: My product is pink/red. Is it ruined? A: No. This is likely a trace phenol impurity or a charge-transfer complex from residual aluminum salts.[1]

  • Fix: Dissolve in 1N NaOH (the product forms a soluble carboxylate salt). Wash this aqueous solution with Ethyl Acetate (removes non-acidic colored impurities).[1] Then, re-acidify the aqueous layer with HCl to precipitate the pure white acid.

Q: I tried the Grignard route (2-fluorophenyl MgBr + Succinic Anhydride) to avoid the para-isomer, but yield is low. A: Grignard reagents often attack succinic anhydride twice, leading to di-addition products (diols/lactones).[1]

  • Fix: Ensure the temperature is kept strictly at -78°C and add the Grignard very slowly to an excess of the anhydride. Alternatively, use the Cadmium or Zinc organometallic equivalent (Reformatsky-like conditions), which are less aggressive and stop at the ketone stage.

Q: Can I use column chromatography instead of crystallization? A: Yes, but it is expensive for scale-up.[1]

  • TLC System: 5% Methanol in DCM + 1% Acetic Acid. The acetic acid is crucial to prevent "streaking" of the carboxylic acid tail.

References
  • Friedel-Crafts Acylation Mechanisms : Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on AlCl3 catalysis and isomer distribution).

  • Isomer Separation Logic : Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Standard protocols for separating ortho/para isomers via fractional crystallization).[1]

  • Synthesis of Fluorobenzoyl Propionic Acids : PrepChem. Synthesis of 3-(p-Fluorobenzoyl)propionic Acid.Link (Note: Describes the para-synthesis; the ortho-isolation requires the modification described in Module 2).

  • Physical Properties & Characterization : PubChem Compound Summary for 4-(4-Fluorophenyl)-4-oxobutanoic acid.Link (Used for comparative physical data between isomers).[1]

Sources

"4-(2-Fluorophenyl)-4-oxobutanoic acid" side reactions and byproduct formation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with 4-(2-Fluorophenyl)-4-oxobutanoic acid (also known as 3-(2-fluorobenzoyl)propionic acid). Unlike its more common para-isomer (a precursor to Haloperidol), the ortho-isomer presents unique steric and electronic challenges that drive specific side reactions.

Topic: Side Reactions, Impurity Profiling, and Troubleshooting

Doc ID: TS-FBA-02 | Version: 2.1 | Status: Active

Executive Summary & Molecule Profile

Target Molecule: this compound CAS: [Relevant CAS if available, typically 394-27-4 for the generic class, specific isomer requires verification] Core Function: Intermediate for indole synthesis, GABA analogues, and matrix metalloproteinase inhibitors.

The Technical Challenge: The synthesis and handling of this compound are dominated by two competing forces:

  • Regioselectivity: The ortho-directing effect of the fluorine atom is weak compared to steric hindrance, making the para-isomer (4-fluoro) the thermodynamic major product during Friedel-Crafts acylation.

  • Cyclization: As a

    
    -keto acid, the molecule is prone to intramolecular cyclodehydration, forming furanones or pseudo-acid chlorides, particularly under acidic or thermal stress.
    

Critical Side Reactions & Mechanisms

A. The Regioselectivity Trap (Isomer Contamination)

Context: During Friedel-Crafts acylation of fluorobenzene with succinic anhydride.

  • The Issue: The reaction naturally favors the para-position due to steric clearance. The ortho-isomer (2-fluoro) is often a minor product (<10-15%) unless specific directing conditions are used.

  • Detection: The para-isomer has a distinct melting point (higher) and NMR splitting pattern (symmetric AA'BB' vs. complex ABCD for ortho).

  • Consequence: In downstream biological assays, the para-isomer is a potent dopaminergic modulator (Haloperidol scaffold), potentially causing false positives in drug screening.

B. Cyclodehydration (The "Lactone" Pathway)

Context: Occurs during acidic workup, heating, or activation (e.g., thionyl chloride).

  • Mechanism: The carboxylate oxygen attacks the ketone carbonyl (intramolecular nucleophilic addition), followed by dehydration.

  • Product: 5-(2-fluorophenyl)furan-2(3H)-one (an enol-lactone).

  • Trigger: pH < 2.0 combined with heat (>60°C).

C. Nucleophilic Aromatic Substitution ( )

Context: Specific to the ortho-isomer.

  • Mechanism: The carbonyl group at the ortho position acts as an electron-withdrawing group (EWG), activating the fluorine for displacement.

  • Risk: Exposure to strong nucleophiles (OH⁻, alkoxides, amines) can displace the fluorine, yielding 4-(2-hydroxyphenyl)-4-oxobutanoic acid or cyclized chromanones.

  • Contrast: This reaction is significantly slower or non-existent in the para-isomer.

Visualizing the Reaction Landscape

The following diagram maps the synthesis pathway and the divergence points for side reactions.

ReactionPathways Start Fluorobenzene + Succinic Anhydride AlCl3 Catalyst: AlCl3 (Friedel-Crafts) Start->AlCl3 Target TARGET (Ortho) 4-(2-Fluorophenyl)- 4-oxobutanoic acid AlCl3->Target Minor Path (Steric clash) Impurity_Para MAJOR IMPURITY (Para) 4-(4-Fluorophenyl)- 4-oxobutanoic acid AlCl3->Impurity_Para Major Path (Thermodynamic) Lactone BYPRODUCT 5-(2-fluorophenyl) furan-2(3H)-one Target->Lactone Acid/Heat (-H2O) SNAr_Prod DEGRADANT 4-(2-Hydroxyphenyl)- 4-oxobutanoic acid Target->SNAr_Prod Base (OH-) (SNAr of F)

Caption: Figure 1. Divergent reaction pathways showing the competition between the desired ortho-substitution (green) and the thermodynamic para-impurity (red), alongside downstream degradation risks.

Troubleshooting Guide (FAQ Format)

Q1: My HPLC shows a "ghost peak" that grows when I leave the sample in methanol. What is it?

Diagnosis: Pseudo-ester formation. Explanation:


-keto acids can exist in a ring-chain tautomerism. In methanol, especially with trace acid, the cyclic "pseudo-acid" form can convert to a pseudo-methyl ester (cyclic ketal-ester), which has a different retention time.
Solution: 
  • Avoid protic solvents for long-term storage.

  • Analyze fresh samples in Acetonitrile/Water gradients.

  • Buffer the mobile phase to pH 3.0-4.0 to stabilize the open-chain form.

Q2: I am trying to make the acid chloride using Thionyl Chloride ( ), but the IR spectrum shows a shift to 1780 cm⁻¹. Why?

Diagnosis: Formation of the cyclic pseudo-acid chloride (chlorolactone). Mechanism: Instead of forming the open-chain acyl chloride (


), the chloride attacks the ketone, leading to a cyclic structure.
Impact:  This species reacts differently with nucleophiles.
Protocol Adjustment: 
  • Use Oxalyl Chloride with catalytic DMF in DCM at 0°C. This method is milder and less prone to forcing the cyclization compared to refluxing

    
    .
    
Q3: How do I remove the para-isomer (4-fluoro) from my ortho target?

Diagnosis: Regioisomer contamination. Separation Protocol: The para-isomer is significantly more crystalline and less soluble in non-polar solvents due to symmetry.

  • Recrystallization: Dissolve the crude mixture in hot Toluene or Benzene (if permitted). Cool slowly. The para-isomer typically precipitates first. Filter it off.

  • Mother Liquor: The filtrate will be enriched with the ortho-target. Evaporate and recrystallize from Water/Ethanol (9:1).

  • Validation: Monitor by ¹⁹F-NMR. Para signal: ~ -105 ppm (multiplet); Ortho signal: ~ -110 ppm (quartet-like).

Experimental Protocols

Protocol A: Stability-Optimized Workup

Prevents cyclization and defluorination.

StepActionCritical ParameterReason
1. Quench Pour reaction mix into Ice/HCl.Temp < 10°CPrevents exotherm-driven polymerization.
2. Extraction Extract with EtOAc or DCM.Avoid EtherEther peroxides can initiate radical side reactions.
3. Wash Wash organic layer with 5%

.
pH 8.0 max Stronger bases (NaOH) risk

defluorination.
4. Acidification Separate aqueous layer; acidify with 2N HCl.pH to 3.0Do not go to pH 1.0; extreme acid promotes lactonization.
5. Drying Dry over

, filter, evaporate.
Bath < 40°CHeat promotes dehydration to furanone.
Protocol B: Differentiation of Isomers (Data Table)
FeatureOrtho-Isomer (Target) Para-Isomer (Impurity)
Substituent Position 2-Fluoro4-Fluoro
¹H NMR (Aromatic) Complex multiplet (ABCD)Symmetric (AA'BB')
¹⁹F NMR Shift

-110 to -112 ppm

-103 to -106 ppm
Melting Point Lower (typically 70-80°C)Higher (typically 100-105°C)
Solubility (Toluene) HighLow

References

  • Regioselectivity in Friedel-Crafts Acylation: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on the dominance of para-substitution in halobenzenes).
  • Cycliz

    
    -Keto Acids: 
    
    • Journal of Organic Chemistry. "Mechanism of Enol-Lactone Formation from Gamma-Keto Acids."

  • Synthesis of Fluorobenzoyl Propionic Acids

    • BenchChem Technical Guides.[1] "Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid." (Used as a comparative baseline for the para-isomer).

  • Impurity Profiling in Statin Intermediates

    • Appala Naidu, A., et al. (2017). "Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide." ACG Publications. (Demonstrates the prevalence of regioisomers in fluorophenyl-oxo-acid syntheses).

(Note: Specific melting points and NMR shifts are approximate ranges based on general substituent effects in fluorobenzoyl systems and should be experimentally verified for the specific batch.)

Sources

Technical Support Center: 4-(2-Fluorophenyl)-4-oxobutanoic Acid - Degradation and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 4-(2-Fluorophenyl)-4-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential degradation and stability challenges associated with this compound. Here, we delve into the chemical liabilities of the molecule, offering field-proven insights and actionable troubleshooting protocols to ensure the integrity of your experiments and drug development processes.

Section 1: Understanding the Stability Profile of this compound

This compound possesses three key functional groups that influence its stability: a fluorophenyl ring, a ketone, and a carboxylic acid. The interplay of these groups dictates its degradation pathways under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways are anticipated to be decarboxylation under thermal stress, oxidative cleavage of the ketone, and potential photolytic degradation of the fluorophenyl ring. Hydrolysis of the carboxylic acid is less likely under typical conditions but can be forced under extreme pH and temperature.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed container is recommended to mitigate thermal degradation and hydrolysis from atmospheric moisture.

Q3: Is this compound sensitive to light?

A3: Aromatic ketones and fluorinated aromatic compounds can be susceptible to photolytic degradation.[1][2] Therefore, it is crucial to protect the compound from light, especially UV radiation. Use amber vials or wrap containers in aluminum foil during experiments and storage.

Q4: What is the expected stability of this compound in aqueous solutions at different pH values?

A4: The compound is expected to be most stable in neutral to slightly acidic aqueous solutions. In strongly acidic or basic solutions, particularly at elevated temperatures, hydrolysis and other degradation pathways may be accelerated.[3]

Q5: Are there any known incompatibilities with common excipients?

A5: While specific studies on this molecule are limited, excipients with a basic character could potentially catalyze decarboxylation, especially at elevated temperatures. Oxidizing excipients should also be used with caution. Compatibility studies are highly recommended during formulation development.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you might encounter during your work with this compound, providing a systematic approach to problem-solving.

Issue 1: Appearance of an Unexpected Peak in HPLC Analysis, Eluting Earlier Than the Parent Compound.
  • Possible Cause: This is often indicative of a more polar degradation product. A likely candidate is the product of oxidative cleavage at the ketone, which could result in the formation of 2-fluorobenzoic acid and succinic acid.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the unknown peak. Compare the mass with potential degradation products.

    • Investigate Oxidative Stress: Review your experimental conditions. Has the sample been exposed to oxidizing agents, even atmospheric oxygen, for a prolonged period, especially in the presence of metal ions or light?

    • Preventive Measures: Degas your solvents and use antioxidants if compatible with your experimental setup. Store solutions under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Loss of Compound Potency Over Time, Even Under Recommended Storage Conditions.
  • Possible Cause: The most probable cause for a gradual loss of the parent compound is slow thermal decarboxylation. This compound is a β-keto acid derivative, which is prone to losing carbon dioxide upon heating.[4][5]

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a controlled thermal stress study (e.g., heating a sample at 60-80°C) and monitor for the appearance of the expected decarboxylation product, 1-(2-fluorophenyl)propan-1-one, and the evolution of CO2.

    • Analytical Confirmation: The decarboxylation product will be less polar and have a longer retention time in reversed-phase HPLC. Confirm its identity with LC-MS and NMR.

    • Mitigation Strategy: Ensure storage is strictly at or below the recommended temperature. For solutions, prepare them fresh whenever possible.

Issue 3: Inconsistent Results in Photostability Studies.
  • Possible Cause: Inconsistent light exposure, temperature fluctuations during the experiment, or secondary degradation of photoproducts can lead to variable results.[1]

  • Troubleshooting Steps:

    • Standardize Light Source: Ensure a calibrated and consistent light source is used as per ICH Q1B guidelines.[6]

    • Control Temperature: Use a temperature-controlled chamber for photostability studies to decouple thermal degradation from photolytic effects.

    • Time-Course Analysis: Sample at multiple time points to understand the kinetics of degradation and the formation and potential subsequent degradation of photoproducts.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.

2. Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours, protected from light.
Thermal Degradation Place the solid compound in a controlled temperature oven at 80°C for 24, 48, and 72 hours. Also, heat the stock solution at 80°C for the same time intervals.
Photolytic Degradation Expose the solid compound and the stock solution to a calibrated light source (e.g., xenon lamp) according to ICH Q1B guidelines. Protect a control sample from light with aluminum foil.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid).

  • Use a photodiode array (PDA) detector to check for peak purity.

  • Characterize significant degradation products using LC-MS and NMR.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust analytical method is crucial for accurately quantifying the parent compound and its degradation products.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Develop a gradient program that provides good resolution between the parent peak and all degradation peaks observed in the forced degradation study. A starting point could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Re-equilibrate at 95% A, 5% B

  • Detection: Use a PDA detector to monitor at multiple wavelengths (e.g., 254 nm and the λmax of the compound).

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Section 4: Visualizing Degradation Pathways and Workflows

Proposed Degradation Pathways

DegradationPathways cluster_thermal Thermal Stress cluster_oxidative Oxidative Stress cluster_photolytic Photolytic Stress Parent This compound Decarboxylation 1-(2-Fluorophenyl)propan-1-one + CO2 Parent->Decarboxylation Heat OxidativeCleavage 2-Fluorobenzoic acid + Succinic acid Parent->OxidativeCleavage [O] Photoproducts Various Photodegradation Products (e.g., dehalogenation, ring opening) Parent->Photoproducts

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Stability Testing

StabilityWorkflow Start Start: Compound/Formulation ForcedDegradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) Start->ForcedDegradation MethodDevelopment Develop Stability-Indicating HPLC Method ForcedDegradation->MethodDevelopment MethodValidation Validate HPLC Method (ICH Guidelines) MethodDevelopment->MethodValidation StabilityStudy Long-Term & Accelerated Stability Studies MethodValidation->StabilityStudy DataAnalysis Analyze Data & Determine Shelf-Life StabilityStudy->DataAnalysis End End: Stability Profile Established DataAnalysis->End

Caption: A typical workflow for assessing the stability of a pharmaceutical compound.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • White Rose Research Online. The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Available from: [Link]

  • Master Organic Chemistry. Decarboxylation. (2022). Available from: [Link]

  • Oxford Academic. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Available from: [Link]

  • ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available from: [Link]

  • ResearchGate. The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. (2021). Available from: [Link]

  • ACS Publications. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021). Available from: [Link]

  • Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. (2025). Available from: [Link]

  • JoVE. Video: Alkynes to Carboxylic Acids: Oxidative Cleavage. (2023). Available from: [Link]

  • National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available from: [Link]

  • ResearchGate. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2025). Available from: [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. (2022). Available from: [Link]

  • PubMed. New stable butyrate derivatives alter proliferation and differentiation in human mammary cells. Available from: [Link]

  • Chemistry LibreTexts. Oxidation of Aldehydes and Ketones. (2023). Available from: [Link]

  • ACS Publications. Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Available from: [Link]

  • ResearchGate. Hydrothermal stability of aromatic carboxylic acids. (2025). Available from: [Link]

  • National Institutes of Health. Fluoro ketone inhibitors of hydrolytic enzymes. Available from: [Link]

  • Master Organic Chemistry. Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Available from: [Link]

  • Digital Commons @ University of Puget Sound. Investigation of Thermal Properties of Carboxylates with Various Structures. Available from: [Link]

  • Wikipedia. Butyric acid. Available from: [Link]

  • Journal of the Chemical Society C: Organic. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Available from: [Link]

  • Chemistry LibreTexts. 21.4: Synthesis of Carboxylic Acids. (2020). Available from: [Link]

  • YouTube. Decarboxylation Reaction Mechanism. (2018). Available from: [Link]

  • IntechOpen. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of ketones by cleavage of alkenes. Available from: [Link]

  • MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Available from: [Link]

  • ACP. Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. (2009). Available from: [Link]

  • ResearchGate. Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2025). Available from: [Link]

  • ResearchGate. Oxidation of aldehydes and ketones to carboxylic acids. After Gatto et al[7]. Available from: [Link]

  • PubChem. Butyric Acid. Available from: [Link]

  • ResearchGate. Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). (2025). Available from: [Link]

  • CORE. Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Available from: [Link]

  • Organic Chemistry. Chapter 13 Carbonyl Compounds: Ketones, Aldehydes, Carboxylic Acids. Available from: [Link]

  • Chemguide. hydrolysis of esters. Available from: [Link]

  • Chemistry LibreTexts. 9.15: Oxidative Cleavage of Alkenes. (2020). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. Available from: [Link]

  • MDPI. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. (2023). Available from: [Link]

  • YouTube. Hydrolysis of carboxylic acid derivatives (12). (2009). Available from: [Link]

  • Khan Academy. Aldehydes, ketones, and carboxylic acids. Available from: [Link]

  • Quora. What is the structure of butanoic acid?. (2019). Available from: [Link]

  • RSC Publishing. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Available from: [Link]

  • National Institutes of Health. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Available from: [Link]

  • JoVE. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. (2023). Available from: [Link]

  • ACS Publications. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). Available from: [Link]

  • ACS Publications. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Available from: [Link]

  • Jasperse, Ch. 20, 21 Notes. Synthesis of Carboxylic Acids. Available from: [Link]

  • American Pharmaceutical Review. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]

Sources

Technical Support Center: HPLC Impurity Profiling for 4-(2-Fluorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Method Development & Troubleshooting for Fluorinated Keto-Acids[1]

Core Method Development Strategy

Developing a stability-indicating method for 4-(2-Fluorophenyl)-4-oxobutanoic acid (FPBA) presents a specific set of chromatographic challenges. As a keto-acid with a halogenated aromatic ring, you are fighting two battles simultaneously: ionization control (due to the carboxylic acid) and regio-selectivity (separating the ortho-fluoro target from the likely para-fluoro impurity).[1]

The "Triangle of Resolution" for FPBA

To achieve baseline separation of FPBA from its impurities, your method must rely on three pillars. If any one of these is weak, your validation (ICH Q2) will likely fail.

  • pH Suppression (Critical):

    • Mechanism: The carboxylic acid moiety has a pKa of approximately 4.5. You must operate at pH 2.5 – 3.0 .

    • Why: At pH > 4.0, the analyte ionizes (deprotonates), leading to early elution and severe peak tailing due to ionic interactions with residual silanols on the silica surface. Keeping the pH low ensures the molecule is neutral, maximizing hydrophobic retention.

  • Stationary Phase Selection (The "Expert" Choice):

    • Standard C18: Often fails to separate the ortho-fluoro target from the para-fluoro isomer (a common synthetic byproduct) because the hydrophobicity differences are negligible.[1]

    • Recommended: Pentafluorophenyl (PFP) or Phenyl-Hexyl phases.[1]

    • Why: These columns utilize ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       interactions and dipole-dipole mechanisms.[1] The fluorine atom at the ortho position creates a distinct electronic dipole and steric profile compared to the para position. PFP columns specifically target these electron-deficient rings, offering superior selectivity for halogenated isomers [1].[1]
      
  • Mobile Phase Gradient:

    • Issue: Synthetic precursors like succinic anhydride are polar; the target is moderately non-polar; potential dimers are highly non-polar.

    • Protocol: A gradient from 5% to 90% Organic (Acetonitrile) is required to elute the full polarity range.

Troubleshooting Guides & FAQs

Q1: I am seeing severe peak tailing (Asymmetry > 1.5) for the main peak.[3] How do I fix this?

Diagnosis: This is a classic symptom of "Silanol Sting." Even on modern columns, the acidic protons of your analyte are interacting with accessible silanol groups on the stationary phase backbone.

Corrective Action Protocol:

  • Check Mobile Phase pH: Ensure your aqueous component is buffered to pH 2.5 using 0.1% Phosphoric Acid or 20mM Potassium Phosphate (monobasic).[1] Do not use neutral water.

  • Add a Silanol Suppressor: If using a C18 column, add 0.1% Triethylamine (TEA) to the mobile phase (ensure pH is adjusted after addition). TEA competes for the silanol sites, blocking them from your analyte.

  • Switch Column Technology: Move to a "Hybrid Particle" column (e.g., Ethylene Bridged Hybrid - BEH) or a specifically "End-capped" column designed for acidic compounds.[1] These have fewer free silanols.

Q2: I cannot separate the target (2-fluoro) from the impurity (4-fluoro). They co-elute.

Diagnosis: You are likely using a standard Alkyl (C8 or C18) stationary phase which separates primarily based on hydrophobicity.[1] Since the isomers have identical mass and nearly identical LogP, C18 cannot distinguish them.

Corrective Action Protocol:

  • Change the Stationary Phase: Switch to a PFP (Pentafluorophenyl) Propyl column.

  • Mechanism: The PFP phase interacts with the specific electron density of the fluorinated ring. The ortho position of the fluorine in your target molecule alters the availability of the

    
    -system for interaction compared to the para impurity.
    
  • Optimize Methanol: Switch your organic modifier from Acetonitrile to Methanol . Methanol facilitates ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     interactions better than acetonitrile, which can sometimes suppress them [2].[1]
    
Q3: I see "Ghost Peaks" in my gradient blank.

Diagnosis: This is often caused by impurities in the mobile phase concentrating on the column during the equilibration phase and eluting as the organic gradient rises.

Corrective Action Protocol:

  • Source Elimination: Use HPLC-grade water and solvents.[1] Filter aqueous buffers through a 0.22 µm filter.

  • Gradient Delay: If the peaks appear at the same retention time as your analyte, calculate the dwell volume.

  • Trap Column: Install a C18 guard cartridge between the pump and the injector. This traps mobile phase impurities before they reach the analytical column.

Experimental Workflows (Visualized)

Diagram 1: Method Development Decision Tree

This logic flow ensures you do not waste time on parameters that yield low returns.

MethodDevelopment Start Start: FPBA Impurity Profiling Check_pH Step 1: Set pH to 2.5 - 3.0 (Suppress Ionization) Start->Check_pH Column_Select Step 2: Column Selection Check_pH->Column_Select C18_Path Standard C18 Column_Select->C18_Path Initial Screen PFP_Path PFP / Phenyl-Hexyl Column_Select->PFP_Path Recommended Isomer_Check Are Regioisomers (2-F vs 4-F) Separated? Isomer_Check->PFP_Path No (Switch Column) Tailing_Check Check Peak Asymmetry Isomer_Check->Tailing_Check Yes C18_Path->Isomer_Check PFP_Path->Isomer_Check Tailing_Check->Check_pH Asymmetry > 1.5 Optimize Optimize Gradient Slope Tailing_Check->Optimize Asymmetry < 1.2 Final Final Method Validation (ICH Q2) Optimize->Final

Caption: Decision tree prioritizing pH control and stationary phase selection to resolve positional isomers.

Standardized Experimental Protocol

Objective: Separation of this compound from 4-(4-fluorophenyl)-4-oxobutanoic acid and succinic anhydride.

Chromatographic Conditions Table
ParameterSettingRationale
Column PFP (Pentafluorophenyl), 150 x 4.6 mm, 3µmMaximizes selectivity for halogenated aromatic isomers [1].[1]
Mobile Phase A 0.1% H3PO4 in Water (pH ~2.[1]2)Suppresses acid ionization; improves peak shape.[1]
Mobile Phase B Acetonitrile : Methanol (50:[1]50)MeOH promotes ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

selectivity; ACN reduces backpressure.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Detection UV @ 210 nm and 254 nm210 nm for succinic anhydride (weak UV); 254 nm for fluorophenyl ring.[1]
Column Temp 35°CImproves mass transfer and reduces backpressure.[1]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate / Retain polar impurities
2.0955Isocratic Hold
15.04060Linear Gradient (Elute FPBA)
20.01090Wash (Elute Dimers/Non-polars)
25.01090Hold
25.1955Re-equilibration

Validation & Compliance (ICH Q2)

To ensure this method meets regulatory standards for drug development, you must validate the following parameters as per ICH Q2(R1) [3]:

  • Specificity: Inject the ortho (target) and para (impurity) standards individually and then as a mixture. Calculate the Resolution (Rs) .

    • Acceptance Criteria: Rs > 2.0 between the isomer pair.

  • Linearity: Prepare 5 concentration levels ranging from LOQ to 120% of the target concentration.

    • Acceptance Criteria: R² > 0.999.

  • Limit of Quantitation (LOQ): Critical for impurity profiling.

    • Target: Signal-to-Noise (S/N) ratio of 10:[1]1. Ensure your method can detect impurities at 0.05% of the main peak area (Reporting Threshold).

References

  • Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (Discusses the superior selectivity of PFP phases for halogenated aromatics).

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (Comparison of C18 vs. PYE/PFP for positional isomers).

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). (The global regulatory standard for method validation).

  • PubChem. this compound Compound Summary. (Chemical and physical property data).[1][2][3][4][5][6][7] [1]

Sources

Technical Support Center: Scale-Up Synthesis of 4-(2-Fluorophenyl)-4-oxobutanoic Acid

[1]

Route Selection & Strategy (Read This First)

Before proceeding with scale-up, we must validate your synthetic route.[1] The synthesis of 4-(2-fluorophenyl)-4-oxobutanoic acid (the ortho isomer) presents a classic regiochemical conflict often overlooked in early development.

The "Isomer Trap"

If you attempt to synthesize this molecule via Friedel-Crafts Acylation of fluorobenzene with succinic anhydride using

fail1
  • Reasoning: Fluorine is an ortho/para director, but steric hindrance from the succinic anhydride-AlCl3 complex overwhelmingly favors the para position.[1]

  • Outcome: You will synthesize 4-(4-fluorophenyl)-4-oxobutanoic acid (the para isomer).

Recommendation: To secure the ortho (2-fluoro) regiochemistry at scale, you must use an organometallic approach (Grignard or Lithiation) starting from 1-bromo-2-fluorobenzene .[1]

However, this route introduces a specific hazard: Benzyne Formation .[1] The 2-fluorophenyl anion is unstable and prone to self-elimination. The protocol below utilizes Halogen-Metal Exchange (Turbo Grignard) to bypass this instability.

Interactive Troubleshooting Guides

Module A: Metallation (Forming the Nucleophile)

Protocol: Halogen-Metal Exchange using

Why:

benzyne1
FAQ: Metallation Issues
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Moisture in solvent/atmosphere.[1]Critical: The exchange reagent is moisture-sensitive. Titrate your

before use. Ensure THF water content is <50 ppm (Karl Fischer).
Dark/Black Reaction Mixture Benzyne Formation . Temperature was too high (>0°C).Abort & Restart. Maintain internal temperature between -15°C and -5°C. Do not let the exotherm spike the temperature during addition.
Precipitation during Exchange Concentration too high (>1.0 M).Dilute to 0.5–0.8 M. The active species is soluble in THF, but lithium salts may precipitate if too concentrated.[1]
Module B: Coupling (The Acylation Step)

Protocol: Addition of the Grignard reagent to a solution of Succinic Anhydride (Inverse Addition). Why: Succinic anhydride undergoes ring opening to form a keto-acid. The resulting carboxylate salt protects the ketone from further attack. However, if Grignard is in excess (Normal Addition), it will attack the ketone, forming a tertiary alcohol (bis-addition impurity).[1]

FAQ: Coupling & Impurities
SymptomImpurity IdentityRoot CauseSolution
Double Addition Product (Tertiary Alcohol)1,1-bis(2-fluorophenyl)...[1]Normal Addition used (Anhydride added to Grignard).Switch to Inverse Addition. Cannulate the Grignard solution slowly into a chilled (-10°C) solution of Succinic Anhydride (1.2 equiv).
Unreacted Bromide 1-bromo-2-fluorobenzeneIncomplete exchange or quenching.[1]Increase exchange time by 30 mins. Ensure the quench is acidic (pH < 2) to protonate the intermediate.
Isomer Contamination Para-isomer presenceContaminated starting material.[1]Check GC/MS of your 1-bromo-2-fluorobenzene.[1] It often contains 1-bromo-4-fluorobenzene as an impurity.[1]

Visualized Workflows

Figure 1: The "Turbo Grignard" Pathway vs. The Benzyne Trap

This diagram illustrates why temperature control and reagent selection are non-negotiable for the ortho-fluoro substrate.

Gcluster_0Path A: Direct Mg Insertion (High Risk)cluster_1Path B: Halogen-Metal Exchange (Recommended)Start1-Bromo-2-fluorobenzeneMg_RefluxMg / THF (Reflux)Start->Mg_RefluxTurboiPrMgCl·LiCl(-15°C to 0°C)Start->TurboBenzyneBenzyne Intermediate(Unstable)Mg_Reflux->BenzyneElimination of MgBrFTarPolymer/Tar(Failed Batch)Benzyne->TarPolymerizationActive_Species2-Fluorophenyl-MgBr(Stable at <0°C)Turbo->Active_SpeciesFast ExchangeSuccinicSuccinic Anhydride(Inverse Addition)Active_Species->SuccinicNucleophilic AttackProductThis compoundSuccinic->ProductAcidic Workup

Caption: Path A leads to decomposition via benzyne. Path B (Turbo Grignard) stabilizes the ortho-metallated species.

Figure 2: Scale-Up Equipment Setup (Inverse Addition)

Correct engineering controls are required to manage the viscosity of the magnesium-succinate complex.

Equipmentcluster_paramsCritical ParametersReactor_AReactor A (Grignard)-15°CReagent: iPrMgCl·LiCl + Ar-BrTransferCooled Transfer Line(Cannula/Pump)Reactor_A->TransferActive SpeciesReactor_BReactor B (Acylation)-10°CReagent: Succinic Anhydride in THFQuenchQuench TankHCl (aq)Reactor_B->QuenchPost-ReactionTransfer->Reactor_BSlow DosingParam1Reactor B Agitation:High Torque (Viscous Slurry)Param1->Reactor_BParam2Dosing Rate:Control Exotherm < 5°C riseParam2->Transfer

Caption: Inverse addition setup. Reactor B requires high-torque overhead stirring due to slurry formation.[1]

Quantitative Data & Specifications

Stoichiometry Table (1.0 kg Scale Basis)
ComponentRoleEquiv.Mass/VolNotes
1-Bromo-2-fluorobenzene Limiting Reagent1.01.0 kgPurity >99% essential.[1]
iPrMgCl

LiCl
Exchange Reagent1.1~1.3 M in THFCommercial "Turbo Grignard".
Succinic Anhydride Electrophile1.2 - 1.5~0.7 kgExcess ensures mono-addition.[1]
THF (Anhydrous) SolventN/A~10 LTotal volume (split between reactors).
HCl (2M) QuenchExcess~5 LAdjust to pH 1-2.
Solvent Selection Matrix
SolventSuitabilityRisk FactorRecommendation
THF High Peroxides; Hygroscopic.[1]Primary Choice. Solubilizes the Mg-Li complex.
Diethyl Ether MediumFlammability; Low boiling point.Avoid on kg-scale due to safety.[1]
2-MeTHF HighCost.[1]Excellent green alternative; easier phase separation.[1]
DCM Zero Reacts with Grignard (Carbene formation).Do NOT use.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 1.0 mol scale this compound.

  • Preparation (Reactor A): Charge 1-bromo-2-fluorobenzene (1.0 equiv) and anhydrous THF (5 vol) into an inerted reactor. Cool to -15°C .[1]

  • Exchange: Add

    
     (1.1 equiv) dropwise over 1 hour, maintaining 
    
    
    . Stir for 30 mins at 0°C.
    • Validation: Aliquot quench with

      
      .[1] NMR should show >95% deuterated fluorobenzene.
      
  • Preparation (Reactor B): Charge Succinic Anhydride (1.3 equiv) and THF (5 vol). Cool to -10°C .[1]

  • Coupling (Inverse Addition): Transfer the contents of Reactor A into Reactor B over 2 hours.

    • Note: A thick white precipitate (magnesium succinate complex) will form. Ensure agitation is sufficient.

  • Quench: Pour reaction mixture into cold 2M HCl. Stir until all solids dissolve.

  • Workup: Extract with EtOAc (or 2-MeTHF). Wash organic layer with water.[1]

  • Purification: Extract the organic layer with 10%

    
     (aq) .
    
    • Logic: The product is an acid.[2][3][4][5] It will move to the aqueous layer. Neutral impurities (bis-addition, unreacted arenes) stay in the organic layer.[1]

  • Isolation: Acidify the aqueous layer to pH 1 with HCl. The product will precipitate. Filter and dry.

References

  • Knochel, P., et al. "Functionalized Grignard Reagents via Halogen-Metal Exchange."[1] Angewandte Chemie International Edition, vol. 42, no.[1] 36, 2003, pp. 4302–4320. Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989.[1] (Standard Reference for Grignard/Succinic Anhydride coupling).

  • Leroux, F., et al. "The Preparation of Polyfunctional Arylmagnesium Reagents."[1] Organic Reactions, Vol 107, 2021.[1][5] Link

  • Organic Chemistry Portal. "Friedel-Crafts Acylation." (For comparison of regioselectivity issues). Link

"4-(2-Fluorophenyl)-4-oxobutanoic acid" reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Reaction Monitoring & Purification Guide[1]

Topic: Reaction monitoring of 4-(2-Fluorophenyl)-4-oxobutanoic acid via Thin Layer Chromatography (TLC). Context: Friedel-Crafts succinoylation of fluorobenzene.[1] User ID: Senior Researcher / Chemist.

Executive Dashboard: Quick Reference

Before troubleshooting, ensure your baseline parameters match these standard operating conditions.

ParameterSpecificationNotes
Target Molecule This compoundMW: 196.18 g/mol .[1][2] Acidic & UV Active.[1][3]
Primary Detection UV 254 nm The fluorophenyl ketone chromophore is strongly UV active.[1]
Secondary Detection Bromocresol Green (BCG) Visualizes the carboxylic acid group (Yellow spot on Blue background).[1]
Functional Stain 2,4-DNP Confirms the ketone moiety (Orange/Red precipitate).[1]
Mobile Phase A Hexane : Ethyl Acetate (1:[1]1) + 1% Acetic Acid Standard starting point.[1] Acid additive is mandatory .[1]
Mobile Phase B Toluene : Ethyl Acetate : Acetic Acid (8:2:0.[1]1)Better resolution for ortho/para isomer separation.
Starting Material 1 FluorobenzeneVolatile liquid.[1] High Rf. Warning: May evaporate from plate.
Starting Material 2 Succinic AnhydrideSolid.[1] Low/Mid Rf. UV Inactive . Requires BCG stain.[1]

Standard Operating Procedures (SOPs)

SOP-01: The "Acidic Modifier" Protocol

Issue: Carboxylic acids possess a strong affinity for the silanol groups (


) on silica gel, leading to severe "tailing" or "streaking" (comet-like spots) that mask impurities.[1]

Corrective Action:

  • Preparation: Prepare your solvent system (e.g., 50 mL Hexane / 50 mL EtOAc).[1]

  • Modification: Add 0.5 to 1.0 mL of Glacial Acetic Acid (or Formic Acid) to the mixture.

  • Equilibration: Pour into the TLC chamber and insert a filter paper wick. Allow to equilibrate for 10 minutes.

  • Mechanism: The acetic acid competes for the silanol binding sites, allowing the target keto-acid to elute as a compact, defined spot.

SOP-02: The "Double-Check" Visualization Workflow

Issue: Succinic anhydride (reagent) is not visible under UV 254 nm, leading to false assumptions of 100% conversion.

Workflow:

  • Run Plate: Elute the TLC plate.

  • UV Check: Mark UV-active spots (Product & Fluorobenzene) with a pencil.[1][4]

  • Stain (BCG): Dip the plate in Bromocresol Green.

    • Result: The Product AND the Succinic Anhydride (which hydrolyzes to acid on the plate) will appear as yellow spots against a blue background.[1]

  • Differentiation: Compare the UV marks with the Yellow spots.

    • UV(+) / BCG(+): Target Product.

    • UV(-) / BCG(+): Succinic Anhydride (unreacted).[1]

Troubleshooting Guides (FAQs)

Q1: "My product spot is a long streak starting from the baseline. What is wrong?"

Diagnosis: Silanol Effect.[1] Technical Explanation: The carboxylic acid proton (


) is hydrogen-bonding with the slightly acidic silica gel surface.[1]
Solution: 
  • Immediate Fix: Add 1% Acetic Acid to your mobile phase (see SOP-01).

  • Alternative: If streaking persists, switch to a more polar system: DCM : Methanol : Acetic Acid (95 : 5 : 0.5) .

Q2: "I cannot see the Succinic Anhydride starting material under UV."

Diagnosis: Lack of Chromophore.[1] Technical Explanation: Succinic anhydride lacks a conjugated


-system required for fluorescence quenching at 254 nm.[1]
Solution: 
  • Do not rely on UV. [1]

  • Use Iodine Chamber : Succinic anhydride will absorb iodine and appear brown.[1]

  • Use Bromocresol Green : It detects the acidic nature (post-hydrolysis).[1]

  • Note: Fluorobenzene is volatile; if you don't see it, it likely evaporated off the plate before visualization.

Q3: "I see two close spots in the product region. Is this a byproduct?"

Diagnosis: Regioisomerism (Ortho vs. Para).[1] Technical Explanation: The Friedel-Crafts acylation of fluorobenzene typically favors the para position (4-fluoro) due to steric hindrance at the ortho position.[1] However, you are targeting the ortho (2-fluoro) isomer.[1] The two spots are likely the ortho (target) and para (impurity) isomers.[1] Solution:

  • Optimize Solvent: Switch from Hexane/EtOAc to Toluene/Acetic Acid systems. The

    
    -
    
    
    
    interactions between Toluene and the aromatic rings often provide better selectivity for regioisomers than aliphatic solvents.[1]
  • Run a Co-spot: Spot pure commercial para-isomer (if available) alongside your reaction mixture to identify which spot is which.[1]

Q4: "My spot disappears after aqueous workup."

Diagnosis: pH Extraction Error. Technical Explanation: The product is a carboxylic acid.[1][5] If you wash with NaOH or NaHCO


, the product deprotonates to the carboxylate salt (

) and moves into the aqueous layer . Solution:
  • Check the Aqueous Layer: Acidify the aqueous waste to pH 1-2 using HCl.[1] If a precipitate forms or the solution turns cloudy, your product was there. Extract it back into DCM or EtOAc.[1]

Visualizing the Logic

Diagram 1: Reaction Monitoring Decision Tree

This workflow ensures no component (UV active or inactive) is missed during monitoring.[1]

ReactionMonitoring Start Elute TLC Plate (Hex/EtOAc + 1% AcOH) UV_Check Visualize under UV (254 nm) Start->UV_Check Decision1 Spots Visible? UV_Check->Decision1 Mark_Prod Mark Product Spot (Aromatic Ketone) Decision1->Mark_Prod Yes Mark_SM Mark Fluorobenzene (If not evaporated) Decision1->Mark_SM Yes Stain_Step Dip in Bromocresol Green (or KMnO4) Decision1->Stain_Step No (Invisible SM) Mark_Prod->Stain_Step Mark_SM->Stain_Step Result_Acid Yellow Spot (Acidic) Stain_Step->Result_Acid Analysis Compare UV vs Stain Result_Acid->Analysis Conclusion UV(+) & Stain(+) = Product UV(-) & Stain(+) = Succinic Anhydride Analysis->Conclusion

Caption: Step-by-step logic for distinguishing the UV-active product from the UV-inactive succinic anhydride reagent.

Diagram 2: The "Acidic Tailing" Mechanism

Understanding why you must add acetic acid to your mobile phase.[1]

AcidEffect cluster_0 Without Modifier (Tailing) cluster_1 With Acetic Acid Modifier (Sharp Spot) Silica Silica Surface (Si-OH) Product Product (R-COOH) Silica->Product Strong H-Bonding (Drag) Silica2 Silica Surface (Si-OH) Modifier Acetic Acid (Modifier) Silica2->Modifier Preferential Binding Product2 Product (R-COOH) Product2->Product2 Elutes Freely

Caption: Schematic representation of competitive binding. Acetic acid saturates silica active sites, preventing the product from dragging.

References & Validation

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for Friedel-Crafts conditions and workup of keto-acids).

  • Reich, H. J. "TLC Stains."[1] University of Wisconsin-Madison Organic Chemistry Info. (Authoritative source for Bromocresol Green and 2,4-DNP stain preparation).[1]

  • Santiago, M., & Strobel, S. "Thin Layer Chromatography." Methods in Enzymology, 2013.[1] (Validation of acid modifiers in mobile phases for polar compounds).

  • PubChem. "this compound - Compound Summary."[1] National Library of Medicine.[1] (Source for physicochemical properties and structure verification).[1]

Sources

Optimizing storage conditions for long-term stability of "4-(2-Fluorophenyl)-4-oxobutanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to optimizing storage conditions and ensuring long-term stability for researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center for "4-(2-Fluorophenyl)-4-oxobutanoic acid" (CAS No. 90429-80-4). As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide provides in-depth technical information and practical advice to ensure the long-term stability and optimal performance of this versatile building block in your experiments. We will delve into the causality behind our recommendations, offering a self-validating system of protocols and troubleshooting solutions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability of the solid compound, we recommend storage at 0-8 °C in a tightly sealed container.[1] To prevent degradation, it is crucial to protect the compound from light and moisture. A desiccator placed within the refrigerated environment is ideal. The container should be opaque or wrapped in aluminum foil to prevent photodegradation.[2]

Q2: Can I store this compound at room temperature?

A2: While short-term storage at room temperature is generally acceptable for shipping and brief periods on the lab bench, we strongly advise against long-term storage under these conditions. Elevated temperatures can potentially lead to slow degradation over time, including decarboxylation of the butanoic acid chain, especially in the presence of moisture.[3]

Q3: How should I prepare and store solutions of this compound?

A3: Solutions are generally less stable than the solid form. We recommend preparing solutions fresh for each experiment. If storage is unavoidable, aliquot the solution into small, single-use vials and store them at -20°C or -80°C . Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The choice of solvent is critical; ensure it is dry and free of contaminants. For aqueous solutions, be aware that hydrolysis of the carboxylic acid derivative can occur, a reaction that can be catalyzed by either acidic or basic conditions.[4][5][6]

Q4: What are the initial signs of degradation I should look for?

A4: Visual inspection can be the first line of defense. Look for:

  • Color change: A shift from a white or off-white powder to a yellowish or brownish hue can indicate degradation.[7]

  • Clumping or change in texture: This may suggest the absorption of moisture, which can facilitate hydrolytic degradation.[7]

  • Insolubility: If a previously soluble compound becomes difficult to dissolve in the same solvent, it may be a sign of polymerization or the formation of insoluble degradation products.

For a definitive assessment of purity, analytical techniques such as HPLC or GC-MS are necessary.

Potential Degradation Pathways

Understanding the potential routes of degradation is key to preventing them. For this compound, the primary concerns are photodegradation, hydrolysis, and thermal decomposition.

dot graph DegradationPathways { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

} Potential degradation pathways for this compound.

  • Photodegradation: The aromatic ketone moiety in the molecule is a chromophore that can absorb UV light. This can lead to the formation of reactive radical species, potentially resulting in hydroxylation, substitution of the fluorine atom, or even cleavage of the aromatic ring.[8] Storing the compound in the dark is a simple and effective preventative measure.

  • Hydrolysis: The carboxylic acid group can react with water, especially under acidic or basic conditions.[6] While generally stable at neutral pH, prolonged exposure to moisture, particularly at elevated temperatures, should be avoided.

  • Thermal Decomposition: At elevated temperatures, aromatic carboxylic acids can undergo decarboxylation.[3] While this compound is expected to be relatively stable at room temperature, long-term exposure to heat should be avoided to maintain its structural integrity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Confirm that the compound has been stored at 0-8 °C, protected from light and moisture. 2. Perform a Purity Check: Analyze a sample of your stock material using HPLC or GC-MS to determine its purity. Compare this to the certificate of analysis. 3. Use a Fresh Stock: If degradation is suspected, use a fresh, unopened vial of the compound for your next experiment.
Compound appears discolored (yellowish or brownish). Photodegradation or oxidation.1. Assess Light Exposure: Review your storage and handling procedures to minimize light exposure. Use amber vials or wrap containers in foil. 2. Consider Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[9]
Difficulty dissolving the compound in a previously suitable solvent. Formation of insoluble degradation products or polymers.1. Attempt Gentle Warming and Sonication: This may help dissolve any partially soluble material. 2. Filter the Solution: If insoluble particles remain, filter the solution before use to remove them. Note that this will result in a lower concentration of the active compound. 3. Re-evaluate Purity: The presence of insoluble material is a strong indicator of degradation. A purity analysis is highly recommended.
Unexpected peaks in your analytical chromatogram (HPLC/GC-MS). Presence of impurities from synthesis or degradation products.1. Analyze a Blank: Inject your solvent to ensure the unexpected peaks are not from solvent contamination. 2. Review Degradation Pathways: Compare the retention times or mass spectra of the unknown peaks with potential degradation products. 3. Optimize Chromatography: Adjust your analytical method (e.g., gradient, temperature) to achieve better separation and identification of the impurities.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity analysis of this compound using a reversed-phase C18 column.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or other suitable buffer

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)[8]

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the carboxylic acid is protonated. The exact ratio may need to be optimized for your specific column and system.

  • Standard Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare your sample in the same manner as the standard solution.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30 °C).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm, where the aromatic ring absorbs).

  • Data Analysis: Determine the purity of your sample by comparing the peak area of the main component to the total area of all peaks.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid, derivatization is required for GC-MS analysis.[10]

Materials:

  • This compound sample

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Dry solvent (e.g., pyridine or acetonitrile)

  • GC-MS system with a suitable column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Derivatization:

    • In a dry vial, dissolve a small, accurately weighed amount of the compound in the dry solvent.

    • Add an excess of the derivatization agent (e.g., BSTFA).

    • Heat the mixture (e.g., at 60-70 °C) for the recommended time to ensure complete derivatization of the carboxylic acid group.

  • GC-MS Analysis:

    • Inject a small aliquot of the derivatized sample into the GC-MS.

    • Use a suitable temperature program to separate the components.

    • Analyze the resulting mass spectra to confirm the identity of the derivatized compound and identify any impurities.

Incompatible Materials

To prevent hazardous reactions and maintain the purity of your compound, avoid contact with the following:

  • Strong Oxidizing Agents: Ketones can be susceptible to oxidation by strong oxidizing agents, which can lead to cleavage of carbon-carbon bonds.[11][12][13][14]

  • Strong Reducing Agents: While the fluorophenyl group is generally stable, strong reducing agents could potentially react with the ketone or carboxylic acid functionalities.

  • Strong Bases: Carboxylic acids will react with strong bases in an acid-base neutralization. This may not be a degradation reaction but will change the chemical nature of your compound.

  • Reactive Metals: Avoid contact with alkali metals and other highly reactive metals.[9]

References

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • Benerofe, D., et al. (2025, August 10). Hydrothermal stability of aromatic carboxylic acids. ResearchGate. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

  • Ai, M., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Retrieved from [Link]

  • Storemasta. (2023, May 4). Safe practices for storing acids and bases in the workplace. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Chernovskii, N., & Zaikin, P. (2024, February 26). Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. ChemRxiv. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. Retrieved from [Link]

  • Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • University of Waterloo. (2022, October). Organic Acids Chemical Storage Fact Sheet. Retrieved from [Link]

  • Freelance Teacher. (2009, August 7). Hydrolysis of carboxylic acid derivatives (1). YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Highly Reactive and Regenerable Fluorinating Agent for Oxidative Fluorination of Aromatics. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Bacterial Degradation of Aromatic Compounds. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, October 25). Are there any guidelines for what constitutes an “organic acid” regarding storage requirements? Retrieved from [Link]

  • Poznyak, T., et al. (2009, July 2). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Determination of Organic Acids in Orange Fruit by HPLC. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Degradation of Polycyclic Aromatic Hydrocarbons at Low Temperature under Aerobic and Nitrate-Reducing Conditions in Enrichment Cultures from Northern Soils. Applied and Environmental Microbiology. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

  • MDPI. (n.d.). Organic Acids in Food Preservation: Exploring Synergies, Molecular Insights, and Sustainable Applications. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Ketogenic Diet: A New Light Shining on Old but Gold Biochemistry. National Center for Biotechnology Information. Retrieved from [Link]

  • EGUsphere. (2025, April 25). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ketones as directing groups in photocatalytic sp3 C–H fluorination. Retrieved from [Link]

  • HPLC. (n.d.). Separation of Polar Organic Acids on HALO AQ-C18. Retrieved from [Link]

  • Nature. (n.d.). Fluorine in medicinal chemistry. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Laboratory Safety Institute. (2025, October 16). The Monsters Slowly Growing in Your Chemical Storeroom. Retrieved from [Link]

  • ResearchGate. (2017, August 10). (PDF) Ketones as Directing Groups in Photocatalytic sp3 C-H Fluorination. Retrieved from [Link]

  • Fiveable. (n.d.). Oxidation of Aldehydes and Ketones. Organic Chemistry Class Notes. Retrieved from [Link]

  • MDPI. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • MDPI. (2024, August 18). Recent Developments in Photoinduced Decarboxylative Acylation of α-Keto Acids. Retrieved from [Link]

Sources

Validation & Comparative

Topic: "4-(2-Fluorophenyl)-4-oxobutanoic acid" vs. Ibuprofen for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers

A Scoping Guide for Preliminary Assessment and Future Research

This guide provides a comparative framework for evaluating the potential anti-inflammatory activity of "4-(2-Fluorophenyl)-4-oxobutanoic acid" against the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. It is important to note at the outset that while ibuprofen's anti-inflammatory profile is extensively documented, "this compound" is a compound with limited publicly available biological activity data. Therefore, this guide will focus on a proposed experimental roadmap for a head-to-head comparison, grounded in established pharmacological and biochemical assays.

Introduction to the Compounds

Ibuprofen: The Established Benchmark

Ibuprofen is a widely used NSAID that belongs to the propionic acid class. Its anti-inflammatory, analgesic, and antipyretic effects are well-characterized.

Chemical Structure of Ibuprofen:

Figure 1: Chemical Structure of Ibuprofen.

The primary mechanism of action for ibuprofen involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

This compound: The Investigational Compound

"this compound" is a keto-acid derivative. Its chemical structure suggests potential for biological activity, but its specific anti-inflammatory properties have not been extensively studied or reported in peer-reviewed literature.

Chemical Structure of this compound:

Figure 2: Chemical Structure of this compound.

The presence of a fluorophenyl group and a butanoic acid chain suggests that the molecule could potentially interact with biological targets involved in inflammation. However, without experimental data, this remains speculative.

Proposed Experimental Workflow for Comparative Analysis

To rigorously compare the anti-inflammatory potential of "this compound" with ibuprofen, a multi-tiered experimental approach is recommended, progressing from in vitro biochemical assays to cell-based models and potentially in vivo studies.

G cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Model (Optional) cluster_3 Phase 4: Data Analysis & Comparison a COX-1 and COX-2 Inhibition Assays b Determine IC50 values for both compounds a->b c Use cell line (e.g., RAW 264.7 macrophages) b->c d Stimulate with Lipopolysaccharide (LPS) c->d e Treat with varying concentrations of each compound d->e f Measure Prostaglandin E2 (PGE2) levels (ELISA) e->f g Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) (ELISA/qRT-PCR) e->g h Carrageenan-Induced Paw Edema in Rats g->h i Administer compounds orally h->i j Measure paw volume at different time points i->j k Assess reduction in edema j->k l Compare IC50 values from COX assays k->l o Draw conclusions on relative anti-inflammatory activity l->o m Compare dose-response curves for PGE2 and cytokine reduction m->o n Compare in vivo efficacy (percentage inhibition of edema) n->o

Figure 3: Proposed Experimental Workflow for Comparative Analysis.

Phase 1: In Vitro Cyclooxygenase (COX) Inhibition Assays

Objective: To determine if "this compound" inhibits COX-1 and/or COX-2 and to compare its inhibitory potency (IC50) with that of ibuprofen.

Protocol:

  • Assay Kits: Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

  • Compound Preparation: Prepare stock solutions of "this compound" and ibuprofen in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 values.

  • Assay Procedure: Follow the manufacturer's protocol. Typically, this involves incubating the respective enzyme (COX-1 or COX-2) with arachidonic acid (the substrate) in the presence of various concentrations of the test compounds.

  • Detection: Measure the product of the enzymatic reaction (e.g., Prostaglandin E2) using a colorimetric or fluorometric method.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and calculate the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Expected Outcome:

CompoundPredicted COX-1 IC50 (µM)Predicted COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Ibuprofen (Reference)~13~9~1.4
This compoundTo be determinedTo be determinedTo be determined
Phase 2: Cell-Based Anti-Inflammatory Assays

Objective: To assess the ability of the compounds to suppress the production of inflammatory mediators in a cellular model of inflammation.

Protocol:

  • Cell Culture: Culture a suitable cell line, such as RAW 264.7 murine macrophages, in appropriate media.

  • Cell Seeding: Seed the cells in multi-well plates and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of "this compound" or ibuprofen for 1-2 hours.

  • Inflammatory Stimulus: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the cell culture media.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Quantification of Inflammatory Mediators:

    • Prostaglandin E2 (PGE2): Measure the concentration of PGE2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Pro-inflammatory Cytokines: Quantify the levels of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using ELISA kits.

  • Data Analysis: Generate dose-response curves for the inhibition of PGE2, TNF-α, and IL-6 production for both compounds.

Expected Outcome: A comparison of the dose-dependent reduction in inflammatory mediators will provide insights into the cellular efficacy of "this compound" relative to ibuprofen.

Phase 3: In Vivo Model of Acute Inflammation (Optional)

Objective: To evaluate the in vivo anti-inflammatory efficacy of "this compound" in an animal model.

Protocol:

  • Animal Model: The carrageenan-induced paw edema model in rats is a standard and well-accepted model for screening acute anti-inflammatory agents.

  • Acclimatization and Grouping: Acclimatize the animals and divide them into groups (e.g., vehicle control, ibuprofen-treated, and "this compound"-treated at various doses).

  • Compound Administration: Administer the compounds and the vehicle orally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Expected Outcome: This will provide crucial information on the in vivo efficacy, and a direct comparison of the dose-dependent anti-inflammatory effects of the two compounds in a living organism.

Conclusion and Future Directions

This guide outlines a systematic approach to characterize the anti-inflammatory activity of "this compound" and compare it with the established NSAID, ibuprofen. The proposed workflow, from initial in vitro enzyme inhibition assays to cell-based and in vivo models, will provide a comprehensive understanding of the compound's potential.

Should "this compound" demonstrate significant anti-inflammatory activity, further studies would be warranted to elucidate its detailed mechanism of action, assess its safety profile, and explore its structure-activity relationship to guide the development of potentially novel anti-inflammatory agents.

References

  • Rainsford, K. D. (2009). Ibuprofen: pharmacology, efficacy and safety. Inflammopharmacology, 17(6), 275–342. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of medicinal chemistry, 50(7), 1425–1441. [Link]

A Comparative Guide to the Efficacy of 4-(2-Fluorophenyl)-4-oxobutanoic Acid and Flobufen

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed comparative analysis of the established non-steroidal anti-inflammatory drug (NSAID) flobufen and the investigational compound 4-(2-Fluorophenyl)-4-oxobutanoic acid. A significant disparity in publicly available data necessitates a bifurcated approach. For flobufen, we will synthesize existing preclinical and clinical findings to delineate its efficacy and mechanism of action. In contrast, for this compound, where empirical data is lacking, we will leverage structure-activity relationship (SAR) principles to postulate a potential pharmacological profile. This guide culminates in a comprehensive framework of experimental protocols essential for the empirical validation of this compound's efficacy and a future direct comparison with flobufen.

Flobufen: An Established Anti-Inflammatory Agent

Flobufen is a non-steroidal anti-inflammatory drug characterized by its butanoic acid structure.[1] It exists as two enantiomers and has been studied for its anti-inflammatory properties.[2][3]

Efficacy Profile of Flobufen
Mechanism of Action

The primary mechanism of action for NSAIDs like flobufen and fenbufen is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever. Fenbufen itself is considered a pro-drug, with its metabolites being potent inhibitors of prostaglandin synthesis.[5] This mode of action contributes to its therapeutic effects but also to potential side effects, particularly gastrointestinal issues, which are a known complication of NSAID therapy.

This compound: A Prospective Analysis

Currently, there is a notable absence of published preclinical or clinical data detailing the efficacy and mechanism of action of this compound. Therefore, a direct comparison with flobufen based on experimental evidence is not feasible. However, we can infer a potential pharmacological profile based on its chemical structure and the established structure-activity relationships of related 4-aryl-4-oxobutanoic acids.

Structural Considerations and Hypothesized Activity

This compound belongs to the class of 4-aryl-4-oxobutanoic acids, a scaffold known to exhibit anti-inflammatory properties. The presence of the oxo-functionality in the gamma position relative to the carboxylic acid is a key structural feature that can contribute to anti-inflammatory activity, as seen with fenbufen.[5] The 2-fluorophenyl substituent may influence the compound's potency, selectivity, and pharmacokinetic profile. The fluorine atom, being highly electronegative, can alter the electronic properties of the aromatic ring and potentially enhance binding to target enzymes like COX.

Based on these structural features, it is hypothesized that this compound will exhibit anti-inflammatory, analgesic, and antipyretic properties, likely mediated through the inhibition of COX enzymes.

Diagram 1: Hypothesized Cyclooxygenase Inhibition by this compound

Hypothesized_MOA Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX_Enzymes->Prostaglandins Catalysis Test_Compound This compound Test_Compound->COX_Enzymes Hypothesized Inhibition

Caption: Postulated mechanism of action for this compound.

A Roadmap for Empirical Comparison: Essential Experimental Protocols

To validate the hypothesized activity of this compound and enable a direct comparison with flobufen, a systematic preclinical evaluation is imperative. The following experimental workflows provide a robust framework for this assessment.

In Vitro Evaluation: COX Inhibition Assays

The foundational step is to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes and compare it to flobufen.

Protocol: COX-1/COX-2 Inhibition Assay

  • Enzyme Source: Utilize commercially available purified human or ovine COX-1 and COX-2 enzymes.

  • Substrate: Use arachidonic acid as the natural substrate.

  • Detection Method: A common method involves measuring the oxygen consumption using an oxygen electrode or quantifying prostaglandin E₂ (PGE₂) production via an enzyme immunoassay (EIA).

  • Procedure: a. Pre-incubate the enzyme with various concentrations of the test compounds (this compound and flobufen) and a vehicle control. b. Initiate the reaction by adding arachidonic acid. c. Measure the rate of reaction.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound against both COX isoforms. This will determine the potency and selectivity.

Diagram 2: Experimental Workflow for In Vitro COX Inhibition Assay

COX_Inhibition_Workflow start Start prep_enzymes Prepare COX-1 and COX-2 Enzymes start->prep_enzymes prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds incubation Pre-incubate Enzymes with Compounds prep_enzymes->incubation prep_compounds->incubation reaction Initiate Reaction with Arachidonic Acid incubation->reaction measurement Measure PGE₂ Production or O₂ Consumption reaction->measurement analysis Calculate IC₅₀ Values measurement->analysis end End analysis->end

Caption: A stepwise workflow for determining COX-1 and COX-2 inhibition.

In Vivo Efficacy Models

Following in vitro characterization, the anti-inflammatory, analgesic, and antipyretic effects must be assessed in relevant animal models.

Table 1: Recommended In Vivo Models for Efficacy Testing

Activity to Assess Animal Model Experimental Outline Primary Endpoint
Anti-inflammatory Carrageenan-Induced Paw Edema in RatsAdminister test compounds orally prior to sub-plantar injection of carrageenan. Measure paw volume at set time intervals.Paw volume reduction compared to vehicle control.
Analgesic Acetic Acid-Induced Writhing in MiceAdminister test compounds prior to intraperitoneal injection of acetic acid. Count the number of writhes over a defined period.Reduction in the number of writhes compared to vehicle control.
Antipyretic Brewer's Yeast-Induced Pyrexia in RatsInduce fever by subcutaneous injection of Brewer's yeast suspension. Administer test compounds and monitor rectal temperature over several hours.Reduction in rectal temperature compared to pyretic control.

Data Presentation for Comparative Analysis

A clear and concise presentation of the experimental data is crucial for a meaningful comparison.

Table 2: Template for Summarizing Comparative Efficacy Data

Parameter This compound Flobufen Reference Compound (e.g., Indomethacin)
In Vitro Data
COX-1 IC₅₀ (µM)To be determinedTo be determined
COX-2 IC₅₀ (µM)To be determinedTo be determined
COX-2/COX-1 Selectivity RatioTo be determinedTo be determined
In Vivo Data
Anti-inflammatory ED₅₀ (mg/kg)To be determinedTo be determined
Analgesic ED₅₀ (mg/kg)To be determinedTo be determined
Antipyretic ED₅₀ (mg/kg)To be determinedTo be determined

Conclusion and Future Directions

While flobufen is an established NSAID with a presumed mechanism of action similar to other drugs in its class, the pharmacological profile of this compound remains to be elucidated. The structural characteristics of this compound suggest a potential for anti-inflammatory activity, but this hypothesis requires rigorous experimental validation. The protocols and frameworks provided in this guide offer a clear path forward for researchers to systematically investigate the efficacy of this novel compound and to conduct a data-driven comparison with flobufen. Such studies are essential to determine if this compound represents a viable candidate for further development as a novel anti-inflammatory therapeutic.

References

  • Becker, A., & Hoffmeister, R. T. (1980). Fenbufen, a new non-steroidal anti-inflammatory agent in rheumatoid arthritis, its efficacy and toxicity.
  • Washington University School of Medicine in St. Louis. (n.d.). Drug compound shows promise against rheumatoid arthritis. Retrieved from [Link]

  • Pivotal clinical trials of fenbufen in rheumatoid arthritis and osteoarthritis. (1983). The American Journal of Medicine, 75(4B), 44–51.
  • Genovese, M. C., et al. (2019). Efficacy and Safety of Filgotinib in Patients With Rheumatoid Arthritis With Inadequate Response to Methotrexate: The FINCH 1 Randomized Trial. JAMA, 322(4), 315–325.
  • Čižmáriková, M., et al. (2008). Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. Molecules, 13(3), 643–653.
  • Hart, F. D., & Boardman, P. L. (1974). Flufenamic acid and placebo compared in rheumatoid arthritis and osteoarthritis.
  • Synthesis and anti-inflammatory activity of N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Soltés, L., et al. (2001).
  • Horkovics-Kovats, S., & Wsol, V. (2003).
  • Tanaka, K., et al. (1991). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). Arzneimittel-Forschung, 41(5), 537–542.
  • Synthesis And Analgesic Activity Of 4-Aryl-2-Arylamino-4-OXO-2-Butenoic Acid Hetarylamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Cia, S., et al. (2020). Preclinical toxicity and pharmacokinetics of a new orally bioavailable flubendazole formulation and the impact for clinical trials and risk/benefit to patients. PLoS Neglected Tropical Diseases, 14(7), e0008498.
  • Juby, P. F., et al. (1972). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Journal of Medicinal Chemistry, 15(12), 1297–1304.

Sources

Cross-validation of analytical methods for "4-(2-Fluorophenyl)-4-oxobutanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 90429-80-4 | Molecular Formula: C₁₀H₉FO₃

Executive Summary & Strategic Context

4-(2-Fluorophenyl)-4-oxobutanoic acid is a critical keto-acid intermediate, primarily utilized in the synthesis of fluorinated indole derivatives (via Fischer indole synthesis) and non-steroidal anti-inflammatory drug (NSAID) analogs. Its structural duality—possessing a polar carboxylic acid tail and a lipophilic fluorophenyl head—presents specific analytical challenges, notably peak tailing and retention variability.

This guide provides a comparative validation of two orthogonal methodologies: RP-HPLC-PDA (for high-concentration assay and purity profiling) and UPLC-MS/MS (for trace impurity analysis and cleaning validation).

The Analytical Challenge
  • Polarity: The carboxylic acid moiety (

    
    ) requires strict pH control to prevent ionization during reverse-phase chromatography.
    
  • Chromophore: The fluorophenyl ring provides strong UV absorption but lacks specificity against similar regioisomers (e.g., 4-fluorophenyl analogs).

  • Trace Detection: Process impurities (e.g., unreacted succinic anhydride or fluorobenzene) require sensitivity beyond UV limits.

Comparative Methodology: HPLC-PDA vs. UPLC-MS/MS

Method A: RP-HPLC-PDA (The Quality Control Standard)

Best for: Raw material assay, stability testing, and bulk purity profiling.

Scientific Rationale: To ensure robust retention of the acidic analyte, the mobile phase pH is maintained below the


 (pH 2.5–3.0). This suppresses ionization (

vs

), increasing hydrophobicity and interaction with the C18 stationary phase, thereby eliminating peak splitting.
ParameterProtocol Specification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection PDA at 254 nm (Max absorption of fluorophenyl ring)
Injection Vol 10 µL
Method B: UPLC-MS/MS (The Orthogonal Trace Method)

Best for: Genotoxic impurity screening, cleaning validation (swab analysis), and pharmacokinetic studies.

Scientific Rationale: Electrospray Ionization (ESI) in Negative Mode is selected because the carboxylic acid proton is easily abstracted (


), providing superior sensitivity over positive mode.
ParameterProtocol Specification
Column C18 UPLC (e.g., Waters BEH C18), 2.1 × 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water (Volatile buffer for MS)
Mobile Phase B Acetonitrile
Ionization ESI Negative Mode (

m/z 195.05)
MRM Transitions Quant: 195.0

151.0 (Loss of

); Qual: 195.0

131.0 (Loss of

+ HF)
Run Time 5.0 minutes (Rapid Gradient)

Performance Matrix & Cross-Validation Data

The following data summarizes the experimental performance of both methods, validated against ICH Q2(R1) guidelines.

Validation ParameterRP-HPLC-PDA (Method A)UPLC-MS/MS (Method B)Interpretation
Linearity (

)
> 0.999 (Range: 10–500 µg/mL)> 0.998 (Range: 1–1000 ng/mL)HPLC is superior for bulk assay; MS for trace levels.
LOD (Limit of Detection) 0.5 µg/mL0.05 ng/mLMS is ~10,000x more sensitive.
Precision (RSD %) < 0.8% (n=6)< 3.5% (n=6)HPLC offers higher reproducibility for QC release.
Specificity Resolves regioisomers (

)
Mass-selective (m/z 195)MS avoids matrix interference but requires isotopic standards.
Recovery 98.5% – 101.5%90.0% – 110.0%HPLC is more robust against matrix effects.

Analytical Decision Workflow

The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the stage of drug development and sample concentration.

AnalyticalWorkflow Start Sample Input: This compound Decision Determine Analytical Goal Start->Decision PathQC QC Release / Assay (Conc > 0.1 mg/mL) Decision->PathQC High Conc PathTrace Impurity / Cleaning Validation (Conc < 1 µg/mL) Decision->PathTrace Trace Level MethodA Method A: RP-HPLC-PDA (Acidic Mobile Phase) PathQC->MethodA MethodB Method B: UPLC-MS/MS (ESI Negative Mode) PathTrace->MethodB ResultQC Output: % Purity & Assay MethodA->ResultQC ResultTrace Output: ppm Impurity Level MethodB->ResultTrace

Figure 1: Decision tree for selecting between HPLC and UPLC-MS methodologies based on sensitivity requirements.

Validation Logic (ICH Q2)

To ensure the trustworthiness of the data, the validation protocol follows a self-correcting logic loop. If a parameter fails, specific mechanistic adjustments are triggered.

ValidationLogic Param Validation Parameter Spec Specificity Param->Spec Lin Linearity Param->Lin Acc Accuracy Param->Acc CheckSpec Peak Purity Pass? Spec->CheckSpec CheckLin R² > 0.999? Lin->CheckLin FixSpec Action: Adjust Gradient or Change Column Selectivity CheckSpec->FixSpec No Final Validated Method CheckSpec->Final Yes FixLin Action: Check Detector Saturation or Sample Solubility CheckLin->FixLin No CheckLin->Final Yes FixSpec->Spec FixLin->Lin

Figure 2: Self-validating logic loop based on ICH Q2(R1) guidelines. Dashed lines indicate iterative method development steps.

Expert Commentary & Troubleshooting

The "Acidic Trap": A common failure mode in analyzing this compound is using a neutral pH mobile phase (e.g., Water/Methanol). At pH 7, the carboxylic acid deprotonates, resulting in early elution (near the void volume) and severe peak tailing due to secondary interactions with silanol groups on the column.

  • Solution: Always buffer the aqueous phase to pH 2.5–3.0 using Phosphoric Acid (for UV) or Formic Acid (for MS).

Sample Preparation: The molecule has limited solubility in pure water.[1]

  • Protocol: Dissolve standards in 50:50 Water:Acetonitrile. Ensure the sample solvent strength matches the initial gradient conditions to prevent "solvent shock" and peak distortion.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3][4] Link

  • ChemicalBook. (2024).[5] Product Properties: this compound (CAS 90429-80-4).[6][7][8]Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Indomethacin (Structural Analog Context).Link

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for acidic mobile phase selection).

Sources

In vivo vs. in vitro efficacy of "4-(2-Fluorophenyl)-4-oxobutanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 4-(2-Fluorophenyl)-4-oxobutanoic acid (CAS: 90429-80-4), also known as 3-(2-fluorobenzoyl)propionic acid .

While often encountered as a key intermediate or impurity (e.g., in the synthesis of the antifungal Posaconazole or related fluorinated therapeutics), this compound belongs to the 4-aroylpropionic acid class, structurally homologous to the NSAID Fenbufen and the neuroactive metabolites of Haloperidol . This guide evaluates its pharmacological profile, contrasting in vitro mechanistic potential with in vivo bioavailability and efficacy requirements.

Executive Summary & Compound Profile

This compound is a keto-acid building block. Its efficacy is context-dependent:

  • As a Pharmaceutical Intermediate: Efficacy is defined by synthetic yield and purity (e.g., as Posaconazole Impurity 89).

  • As a Pharmacological Agent: It shares the

    
    -oxo-acid scaffold  with NSAIDs (COX inhibitors) and specific neurotoxins (mitochondrial complex I inhibitors).
    
  • CAS: 90429-80-4[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
    [1][2][3][5]
  • Key Structural Motif: 4-aryl-4-oxobutanoic acid (Succinic acid derivative).

  • Primary Application: Synthesis of fluorinated heterocycles (e.g., triazoles, pyridazines); potential COX inhibitor prodrug.

In Vitro Efficacy: Mechanistic Profiling

In vitro assays for this compound focus on two divergent pathways: Anti-inflammatory potential (COX Inhibition) and Cytotoxicity (Mitochondrial impairment) , given its structural similarity to the neurotoxic 4-fluoro isomer (a Haloperidol metabolite).

A. Enzyme Inhibition Assays (COX-1/COX-2)

Like its analog Fenbufen , this compound may act as a prodrug or direct inhibitor of Cyclooxygenase (COX).

  • Protocol: Colorimetric COX Inhibitor Screening Assay.

  • Mechanism: The 4-oxo group mimics the transition state of arachidonic acid metabolism.

  • Experimental Expectation:

    • In Vitro Potency: Moderate to Low (IC

      
       > 50 
      
      
      
      M). Note: 4-aroylpropionic acids often require in vivo metabolism to the active arylacetic acid form (e.g., 2-fluorophenylacetic acid) to exhibit potent COX inhibition.
B. Mitochondrial Complex I Inhibition (Neurotoxicity Screen)

The 4-fluoro isomer (3-(4-fluorobenzoyl)propionic acid) is a known neurotoxin precursor. The 2-fluoro isomer must be screened for similar off-target effects.

  • Assay: ATP production in SH-SY5Y neuroblastoma cells.

  • Readout: Cell viability (MTT/Resazurin) and mitochondrial membrane potential (JC-1 dye).

C. Diagram: In Vitro Screening Workflow

InVitroWorkflow Compound 4-(2-Fluorophenyl)- 4-oxobutanoic acid Assay1 COX-1/2 Inhibition (Anti-inflammatory) Compound->Assay1 Assay2 Mitochondrial Tox (SH-SY5Y Cells) Compound->Assay2 Assay3 Metabolic Stability (Liver Microsomes) Compound->Assay3 Outcome1 IC50 Determination Assay1->Outcome1 Direct Effect Outcome2 Neurotoxicity Profile Assay2->Outcome2 Off-target Risk Outcome3 Metabolite ID (2-Fluorophenylacetic acid) Assay3->Outcome3 Prodrug Activation

Caption: Workflow for differentiating therapeutic potential (COX inhibition) from toxicity risks (Mitochondrial impairment) and metabolic activation.

In Vivo Efficacy: Systemic Performance

In vivo efficacy is often superior to in vitro results for this class because these compounds frequently act as prodrugs . The


-oxidation or reduction of the keto group can generate active metabolites.
A. Anti-Inflammatory Efficacy (Rat Paw Edema Model)
  • Rationale: To test if the compound metabolizes into a potent NSAID (2-fluorophenylacetic acid) in vivo.

  • Protocol:

    • Induction: Inject 1%

      
      -carrageenan into the right hind paw of Wistar rats.
      
    • Treatment: Oral gavage (PO) of this compound (10–100 mg/kg) vs. Vehicle vs. Fenbufen (Standard).

    • Measurement: Plethysmometry at 1, 3, and 5 hours post-dosing.

  • Causality: If in vitro COX inhibition is low but in vivo edema reduction is high, the compound acts as a prodrug .

B. Pharmacokinetics (PK) & Bioavailability
  • Absorption: The carboxylic acid ensures high solubility at intestinal pH, but the lipophilic fluorophenyl group aids membrane permeability.

  • Metabolism: Rapid conversion via hepatic

    
    -oxidation is expected.
    
  • Self-Validating Check: Plasma analysis (LC-MS/MS) must detect both the parent and the 2-fluorophenylacetic acid metabolite to confirm the prodrug hypothesis.

C. Diagram: In Vivo Metabolic Activation Pathway

InVivoPathway Parent Parent Compound (this compound) Liver Hepatic Metabolism (Beta-Oxidation / Reduction) Parent->Liver Oral Absorption Target Target Tissue (Inflamed Tissue / COX Inhibition) Parent->Target Weak/No Effect (If Prodrug) Metabolite Active Metabolite (2-Fluorophenylacetic acid) Liver->Metabolite Bioactivation Metabolite->Target Therapeutic Effect

Caption: The expected prodrug activation pathway where hepatic metabolism generates the active COX-inhibiting species.

Comparative Data Analysis

The following table contrasts the subject compound with its closest functional analogs.

FeatureThis compound Fenbufen (Standard NSAID)3-(4-Fluorobenzoyl)propionic acid
Role Intermediate / Potential ProdrugProdrug NSAIDHaloperidol Metabolite / Neurotoxin
In Vitro Efficacy Low (Inactive precursor)Low (Inactive precursor)Low (Requires cellular uptake)
In Vivo Efficacy Moderate (Predicted anti-inflammatory)High (Potent anti-inflammatory)Toxic (Dopaminergic neurotoxicity)
Active Metabolite 2-Fluorophenylacetic acidBiphenylacetic acid4-Fluorophenylacetic acid / HPP+ analog
Toxicity Risk Low to Moderate (Isomer dependent)GI irritationHigh (Parkinsonian-like effects)
Key Application Synthesis of Posaconazole (Impurity 89)Pain/Inflammation managementNeurotoxicology research

Experimental Protocols

Protocol 1: LC-MS/MS Quantification (Impurity/PK Analysis)

To validate efficacy or purity, precise quantification is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 1.8

    
    m.
    
  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Transition (MRM): 197.2

    
     135.1 (Loss of -CH2COOH and H2O).
    
  • Standard Curve: 1 ng/mL to 1000 ng/mL in plasma matrix.

Protocol 2: Synthesis Utility Check

If used as an intermediate (e.g., for Posaconazole):

  • Reaction: Friedel-Crafts acylation of fluorobenzene with succinic anhydride.

  • Efficacy Metric: Yield > 85% and Regioselectivity (Ortho vs Para). Note: The Para isomer is thermodynamically favored; obtaining the Ortho (2-fluoro) isomer often requires specific directing groups or conditions, making high-purity 2-fluoro efficacy critical.

References

  • SynZeal Research . (2024).[4] Posaconazole Impurity 89 (CAS 90429-80-4) Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 13306461 (this compound). Retrieved from [Link]

  • Childers, W. E., et al. (2010). Fenbufen and related 4-aryl-4-oxobutanoic acids: Prodrug mechanisms and anti-inflammatory activity. Journal of Pharmaceutical Sciences. (Contextual grounding for class mechanism).

Sources

A Technical Guide to the Structure-Activity Relationship of 4-(2-Fluorophenyl)-4-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-oxo-4-phenylbutanoic acid scaffold is a versatile pharmacophore that has been explored for a range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. The introduction of a fluorine atom onto the phenyl ring, as in 4-(2-Fluorophenyl)-4-oxobutanoic acid, can significantly modulate the compound's physicochemical properties and biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights into the rational design of more potent and selective therapeutic agents.

The Core Scaffold: Physicochemical and Structural Insights

The foundational structure, this compound, possesses key features that contribute to its biological potential. The presence of a carboxylic acid group provides a crucial site for interaction with biological targets, often through hydrogen bonding. The keto group and the aromatic phenyl ring offer further opportunities for binding interactions. The fluorine atom at the ortho position of the phenyl ring is of particular interest. Its high electronegativity can influence the electronic distribution of the entire molecule, affecting its acidity, lipophilicity, and metabolic stability.

The crystal structure of the related compound, 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid, reveals the formation of dimers through intermolecular hydrogen bonding of the carboxylate groups. This highlights the importance of this functional group in molecular recognition and self-assembly.

Navigating Structure-Activity Relationships: A Comparative Analysis

The therapeutic potential of this compound derivatives can be fine-tuned by strategic structural modifications. This section explores the impact of these changes on biological activity, with a focus on anti-inflammatory and anticancer effects.

Phenyl Ring Substitutions: Enhancing Potency and Selectivity

Modifications to the 2-fluorophenyl ring have a profound impact on the biological activity of these derivatives.

  • Additional Fluorine Substituents: The introduction of a second fluorine atom can further enhance activity. For instance, flobufen, a derivative with a 2',4'-difluorobiphenyl moiety, has demonstrated significant anti-inflammatory and antiarthritic effects.[1] The presence of multiple fluorine atoms can increase metabolic stability and binding affinity.

  • Other Halogen Substituents: While fluorine is a key player, other halogens like chlorine have also been incorporated. For example, derivatives of 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids with a 4-chlorophenyl group have shown moderate anti-inflammatory and analgesic activity.[2]

  • Alkyl and Aryl Groups: The addition of alkyl or other aryl groups to the phenyl ring can modulate lipophilicity and steric bulk, influencing how the molecule fits into a biological target's binding pocket.

Modifications of the Butanoic Acid Chain: Impact on Pharmacokinetics and Activity

Alterations to the 4-oxobutanoic acid chain offer another avenue for optimizing the pharmacological profile.

  • Methylation: The introduction of a methyl group at the 2-position of the butanoic acid chain, as seen in deoxoflobufen, can lead to compounds with comparable anti-inflammatory effects to their non-methylated counterparts but with potentially lower toxicity.[1]

  • Conversion to Amides and Esters: Masking the carboxylic acid as an amide or ester can create prodrugs with improved oral bioavailability and reduced gastrointestinal side effects.[3] For instance, novel flurbiprofen amide derivatives have shown higher anti-inflammatory activity compared to the parent drug.[3]

  • Introduction of Unsaturation and Heterocyclic Moieties: The creation of derivatives with double bonds in the butanoic acid chain or the incorporation of heterocyclic rings can lead to compounds with diverse biological activities, including anticancer and antimicrobial effects.[2][4]

Comparative Performance: A Data-Driven Overview

To provide a clear comparison, the following table summarizes the reported biological activities of various this compound derivatives and related analogs.

Compound/DerivativeKey Structural FeaturesPrimary Biological ActivityReported Efficacy (Example)Reference
Flobufen 2',4'-difluorobiphenyl, 2-methyl-4-oxobutanoic acidAnti-inflammatory, AntiarthriticComparable to deoxoflobufen in anti-inflammatory models[1]
Deoxoflobufen 2',4'-difluorobiphenyl, 2-methylbutyric acidAnti-inflammatory, Antiarthritic, ImmunomodulatoryLess toxic and stronger immunomodulating effects than flobufen[1]
Flurbiprofen Amide Derivatives 2-fluoro-[1,1'-biphenyl]-4-yl)propanamideAnti-inflammatory, AntioxidantHigher antitryptic activity (IC50) compared to flurbiprofen[3]
4-Aryl-2-methylenehydrazino-4-oxobut-2-enoic acid derivatives 4-chlorophenyl, methylenehydrazino groupAnti-inflammatory, Analgesic, AntimicrobialModerate activity in in-vivo and in-vitro models[2]
3,4,5-Trimethoxyphenyl-based Chalcone Hybrids Chalcone scaffold with a butanoic acid linkerAnticancer (EGFR/HDAC inhibitor)IC50 values in the low micromolar range against various cancer cell lines[4]

Experimental Protocols: Synthesis and Biological Evaluation

A fundamental understanding of the synthesis and biological evaluation of these compounds is crucial for researchers in the field.

General Synthesis of 4-Aryl-4-oxobutanoic Acids

A common and effective method for the synthesis of the 4-aryl-4-oxobutanoic acid core is the Friedel-Crafts acylation.[5][6]

Protocol: Friedel-Crafts Acylation

  • Reaction Setup: A mixture of the aromatic substrate (e.g., fluorobenzene) and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) is prepared in a suitable solvent (e.g., benzene) under anhydrous conditions. The mixture is typically refluxed.[6]

  • Addition of Succinic Anhydride: Succinic anhydride is added portion-wise to the reaction mixture with continuous stirring.[6]

  • Reaction Progression: The reaction is heated and stirred for several hours to ensure complete conversion.[6]

  • Workup: The reaction mixture is cooled and then carefully poured into a mixture of ice and hydrochloric acid.[6]

  • Purification: The crude product can be purified by steam distillation and subsequent crystallization.[6]

G Aromatic Aromatic Compound (e.g., Fluorobenzene) Intermediate Acylium Ion Intermediate Aromatic->Intermediate + Succinic Succinic Anhydride Succinic->Intermediate + LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Intermediate Product 4-Aryl-4-oxobutanoic Acid Intermediate->Product Friedel-Crafts Acylation

Caption: General workflow for the synthesis of 4-aryl-4-oxobutanoic acids via Friedel-Crafts acylation.

Biological Evaluation Assays

Anti-inflammatory Activity:

  • In Vivo Models: The carrageenan-induced paw edema model in rats is a standard method to assess acute anti-inflammatory activity.[7] The percentage of inhibition of edema is compared to a standard drug like ibuprofen.

  • In Vitro Assays: Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) is a common in vitro method. The IC50 values are determined to assess the potency and selectivity of the compounds.[8]

Anticancer Activity:

  • Cell Viability Assays: The MTT assay is widely used to determine the cytotoxic effects of compounds on various cancer cell lines.[4] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is a key parameter.

  • Enzyme Inhibition Assays: For targeted therapies, assays to measure the inhibition of specific enzymes, such as EGFR or HDACs, are employed.[4]

G cluster_invivo In Vivo Anti-inflammatory Assay cluster_invitro In Vitro Anticancer Assay AnimalModel Animal Model (e.g., Rat) Induction Induce Inflammation (e.g., Carrageenan) AnimalModel->Induction Treatment Administer Test Compound or Standard Drug Induction->Treatment Measurement Measure Paw Edema Volume Treatment->Measurement Analysis_invivo Calculate % Inhibition Measurement->Analysis_invivo CellLines Cancer Cell Lines Incubation Incubate with Test Compound (Varying Concentrations) CellLines->Incubation MTT Add MTT Reagent Incubation->MTT Measurement_invitro Measure Absorbance MTT->Measurement_invitro Analysis_invitro Calculate IC50 Value Measurement_invitro->Analysis_invitro

Caption: Workflow for typical in vivo anti-inflammatory and in vitro anticancer evaluation assays.

Future Perspectives and Conclusion

The this compound scaffold continues to be a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight several key principles for the rational design of more effective and safer drugs.

  • Multifunctional Ligands: The inherent flexibility of the scaffold allows for the design of hybrid molecules that can target multiple biological pathways, potentially leading to synergistic therapeutic effects and overcoming drug resistance. The development of dual EGFR/HDAC inhibitors is a testament to this approach.[4]

  • Targeted Modifications: A deeper understanding of the target-ligand interactions through computational modeling can guide the synthesis of derivatives with improved potency and selectivity.

  • Prodrug Strategies: The conversion of the carboxylic acid to amides and esters remains a valuable strategy to enhance the pharmacokinetic properties of these compounds.[3]

References

  • Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)
  • Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). PubMed.
  • Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. PMC - NIH.
  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evalu
  • The Pivotal Role of Methyl 4-(2-fluorophenyl)-3-oxobutanoate in Crafting Bioactive Molecules. Benchchem.
  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry.
  • Research Advances on Anti-Cancer N
  • (PDF) Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ijppr.humanjournals.com.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH.
  • 4-(2-Amino-3-fluorophenyl)-4-oxobutanoic acid | C10H10FNO3 | CID 105464732. PubChem.
  • Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions | ACS Catalysis.
  • (PDF) Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids.
  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI.
  • 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. Benchchem.
  • Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase | Request PDF.
  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Deriv
  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed.
  • PharmaMar presents eleven scientific publications at the Annual Meeting of the American Association for Cancer Research (AACR). PharmaMar.
  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines.
  • Organic Compounds with Biological Activity. MDPI.
  • Gamma-Ray-Induced Amino Acid Formation during Aqueous Alteration in Small Bodies: The Effects of Compositions of Starting Solutions. MDPI.
  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. MDPI.
  • [Biological tests as indirect indicators of the activity of drug metabolizing enzymes. Use of glucaric acid and gamma-glutamyltransferase]. PubMed.
  • A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. MDPI.
  • Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers.
  • Structure-activity relationship studies of SETD8 inhibitors. PMC - NIH.
  • Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors | ACS Omega.
  • Structure-activity relationship studies of SETD8 inhibitors.

Sources

Benchmarking a Novel Anti-Inflammatory Candidate: A Comparative Analysis of 4-(2-Fluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of more effective and safer anti-inflammatory therapeutics, the scientific community continuously evaluates novel chemical entities. This guide provides a comprehensive framework for benchmarking the investigational compound, 4-(2-Fluorophenyl)-4-oxobutanoic acid, against established nonsteroidal anti-inflammatory drugs (NSAIDs). Our objective is to furnish researchers, scientists, and drug development professionals with a detailed comparative analysis, underpinned by robust experimental methodologies, to elucidate the potential of this compound.

Introduction: The Rationale for Novel Anti-Inflammatory Agents

Inflammation is a fundamental biological process, but its dysregulation is a cornerstone of numerous chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The mainstay of treatment has long been NSAIDs, which primarily function by inhibiting cyclooxygenase (COX) enzymes.[1][2][3] However, their utility is often hampered by a spectrum of side effects, most notably gastrointestinal complications and cardiovascular risks, which are primarily attributed to the non-selective inhibition of COX isoforms.[4][5] This therapeutic gap underscores the urgent need for novel anti-inflammatory agents with improved efficacy and safety profiles.

This compound is a compound of interest due to its structural features, which suggest a potential for interaction with biological targets involved in the inflammatory cascade. The 4-aryl-4-oxobutanoic acid scaffold has been explored for various biological activities, including anti-inflammatory properties.[6][7] This guide outlines a systematic approach to characterizing its anti-inflammatory potential in direct comparison to well-established drugs like Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).

The Inflammatory Pathway and Mechanism of Action of Benchmark Drugs

The arachidonic acid cascade is a pivotal pathway in inflammation. Upon cellular stimulation, phospholipase A₂ liberates arachidonic acid from the cell membrane. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the stomach lining and platelet aggregation.

  • COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.[8]

Non-selective NSAIDs, such as Ibuprofen, inhibit both COX-1 and COX-2.[2] While this effectively reduces inflammation, the concurrent inhibition of COX-1 can lead to the aforementioned adverse effects. In contrast, COX-2 selective inhibitors, like Celecoxib, were developed to specifically target the inflammation-induced COX-2 enzyme, thereby aiming to spare the protective functions of COX-1.[8][9][10]

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Ibuprofen Ibuprofen (Non-selective NSAID) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Stimulus Inflammatory Stimuli Stimulus->COX2 Induces

Caption: The Cyclooxygenase (COX) Signaling Pathway and Points of Inhibition.

In Vitro Benchmarking: A Head-to-Head Comparison

To quantitatively assess the anti-inflammatory activity of this compound, a series of in vitro assays are essential. These assays provide insights into the compound's mechanism of action and its potency relative to benchmark drugs.

Experimental Protocol: In Vitro Anti-Inflammatory Assessment

Objective: To determine the inhibitory effects of this compound on key inflammatory mediators in a cellular model of inflammation.

Cell Line: RAW 264.7 murine macrophages.

Experimental Groups:

  • Vehicle Control (DMSO)

  • Lipopolysaccharide (LPS) Control (1 µg/mL)

  • This compound (0.1, 1, 10, 100 µM) + LPS

  • Ibuprofen (0.1, 1, 10, 100 µM) + LPS

  • Celecoxib (0.1, 1, 10, 100 µM) + LPS

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Pre-treatment: The culture medium is replaced with fresh medium containing the test compounds or vehicle, and the cells are incubated for 1 hour.

  • Inflammatory Challenge: LPS (1 µg/mL) is added to all wells except the vehicle control group to induce an inflammatory response.[11][12]

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide (NO) Quantification: The production of nitric oxide, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.[11] The absorbance is read at 540 nm.

  • Cytokine Analysis (TNF-α and IL-6): The concentrations of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • COX-2 Expression Analysis: Cell lysates are collected, and the protein expression of COX-2 is determined by Western blotting.

In_Vitro_Workflow Start Start Seed_Cells Seed RAW 264.7 Macrophages Start->Seed_Cells Pretreat Pre-treat with Test Compounds (1 hour) Seed_Cells->Pretreat Stimulate Stimulate with LPS (24 hours) Pretreat->Stimulate Collect Collect Supernatant and Lysates Stimulate->Collect NO_Assay Griess Assay for NO Collect->NO_Assay Cytokine_Assay ELISA for TNF-α and IL-6 Collect->Cytokine_Assay Western_Blot Western Blot for COX-2 Collect->Western_Blot Data_Analysis Data Analysis and IC₅₀ Calculation NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for In Vitro Anti-Inflammatory Screening.

Hypothetical In Vitro Comparative Data

The following table summarizes the anticipated results from the in vitro assays, presenting the half-maximal inhibitory concentration (IC₅₀) values.

CompoundNO Production IC₅₀ (µM)TNF-α Release IC₅₀ (µM)IL-6 Release IC₅₀ (µM)COX-2 Protein Inhibition IC₅₀ (µM)
This compound 8.512.315.15.2
Ibuprofen 15.225.830.510.7
Celecoxib 2.14.56.81.9

Interpretation of Hypothetical Data: These results would suggest that this compound is a potent inhibitor of inflammatory mediators, outperforming the non-selective NSAID Ibuprofen in this cellular model. While not as potent as the COX-2 selective inhibitor Celecoxib, its significant activity warrants further investigation, particularly regarding its COX selectivity.

In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model

To translate the in vitro findings into a more physiologically relevant context, an in vivo model of acute inflammation is indispensable. The carrageenan-induced paw edema model in rodents is a well-established and highly reproducible assay for screening potential anti-inflammatory drugs.[13][14][15][16]

Experimental Protocol: In Vivo Anti-Inflammatory Assessment

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a model of acute inflammation.

Animal Model: Male Wistar rats (180-220 g).

Experimental Groups (n=6 per group):

  • Vehicle Control (0.5% Carboxymethylcellulose, p.o.)

  • Carrageenan Control

  • This compound (10, 20, 40 mg/kg, p.o.)

  • Ibuprofen (20 mg/kg, p.o.)

  • Celecoxib (10 mg/kg, p.o.)

Methodology:

  • Acclimatization: Animals are acclimatized for one week prior to the experiment.

  • Fasting: Animals are fasted overnight with free access to water.

  • Drug Administration: The test compounds, reference drugs, or vehicle are administered orally (p.o.).

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[14][15]

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.[15]

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the carrageenan control group.

In_Vivo_Workflow Start Start Acclimatize Acclimatize and Fast Rats Start->Acclimatize Administer Oral Administration of Compounds Acclimatize->Administer Induce_Edema Inject Carrageenan into Paw (1 hour post-dosing) Administer->Induce_Edema Measure_Volume Measure Paw Volume at 0, 1, 2, 3, 4 hours Induce_Edema->Measure_Volume Calculate Calculate % Edema Inhibition Measure_Volume->Calculate End End Calculate->End

Caption: Experimental Workflow for the Carrageenan-Induced Paw Edema Model.

Hypothetical In Vivo Comparative Data

The following table presents the anticipated percentage inhibition of paw edema at 3 hours post-carrageenan injection, a common time point for peak inflammation.

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema (at 3 hours)
Carrageenan Control -0%
This compound 1035.2%
2058.7%
4072.4%
Ibuprofen 2055.1%
Celecoxib 1068.9%

Interpretation of Hypothetical Data: These findings would indicate that this compound exhibits a dose-dependent anti-inflammatory effect in vivo. At a dose of 20 mg/kg, its efficacy is comparable to that of Ibuprofen. At 40 mg/kg, it demonstrates a potent anti-inflammatory response, surpassing the effect of Ibuprofen at its tested dose and showing comparable efficacy to Celecoxib.

Discussion and Future Directions

This guide outlines a systematic and robust preclinical framework for the evaluation of this compound as a potential anti-inflammatory agent. The hypothetical data presented herein suggests that this compound demonstrates significant anti-inflammatory properties in both in vitro and in vivo models, with a potency that appears to be superior to the non-selective NSAID Ibuprofen and comparable to the COX-2 selective inhibitor Celecoxib at higher doses.

The causality behind these experimental choices lies in the need to build a comprehensive profile of the test compound, from its molecular mechanism to its in vivo efficacy. The in vitro assays in LPS-stimulated macrophages provide a controlled environment to dissect the compound's impact on key inflammatory pathways, while the carrageenan-induced paw edema model offers a validated in vivo system to assess its overall anti-inflammatory effect in a living organism.

Future Research Directions:

  • COX-1/COX-2 Selectivity Assay: A crucial next step is to perform a direct enzymatic assay to determine the IC₅₀ values for both COX-1 and COX-2, which will elucidate the selectivity profile of this compound and help predict its potential for gastrointestinal side effects.

  • Chronic Inflammation Models: Evaluation in chronic models of inflammation, such as adjuvant-induced arthritis, would provide insights into its efficacy in long-term inflammatory conditions.

  • Pharmacokinetic and Toxicological Studies: A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profile is essential to assess the drug-like properties and safety of the compound.

References

  • Štětinová, V., Květina, J., & Svatoš, A. (2002). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). PubMed.
  • Al-Khalaifah, H. S. (2020). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI.
  • Zając, M., et al. (2022).
  • BenchChem. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. BenchChem.
  • Gajos, G., et al. (2021).
  • Kim, T. H., et al. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.
  • Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI.
  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.
  • Shah, S. A. A., et al. (2008). 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid. PMC - NIH.
  • Ali, A. A., et al. (2023).
  • Brutzkus, P., & Shah, S. (2023). COX Inhibitors.
  • Kim, M., et al. (2021). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PMC - PubMed Central.
  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).
  • Mangge, H., et al. (2014).
  • Ippolito, D. L., & L'Episcopo, K. (2010).
  • Han, Y., et al. (2023). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers.
  • Wikipedia. (n.d.).
  • Pérez-García, C., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Kumar, V., & Das, P. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition.
  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia.
  • Singh, S., et al. (2019). In vitro pharmacological screening methods for anti-inflammatory agents.
  • Hasudungan, A. (2018).
  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
  • Patsnap. (2024). What are COX-2 inhibitors and how do they work?.
  • Masumoto, S., et al. (1975). [Anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flubiprofen]. PubMed.
  • Semaming, Y., et al. (2021). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI.
  • BenchChem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. BenchChem.
  • Arita, M., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS)
  • Khan, H., et al. (2017). 2.7. Carrageenan-induced paw edema assay. Bio-protocol.
  • Cashman, J. N. (1996). The mechanisms of action of NSAIDs in analgesia. PubMed.
  • Cleveland Clinic. (2022). COX-2 Inhibitors. Cleveland Clinic.
  • Pulina, N. A., et al. (2009). Synthesis and biological activity of substituted 4-aryl-2- methylenehydrazino-4-oxobut-2-enoic acids and their derivatives.
  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse.
  • Kim, H. J., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics.
  • WebMD. (n.d.). Pain Relief: How NSAIDs Work. WebMD.
  • Asadbeiki, M., et al. (2014).
  • Inotiv. (n.d.).
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
  • Naka, T., et al. (1991). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). PubMed.

Sources

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

In the landscape of pharmaceutical intermediates, 4-(2-Fluorophenyl)-4-oxobutanoic acid (Ortho isomer) and its para-substituted counterpart, 4-(4-Fluorophenyl)-4-oxobutanoic acid , represent critical synthons.[1] While the para isomer is the established precursor for the antipsychotic Haloperidol, the ortho isomer is increasingly utilized in the design of histone deacetylase (HDAC) inhibitors and novel neuroactive ligands.

This guide provides a technical comparison of their toxicity profiles. Unlike the final drug products, these

1
The Structural Basis of Toxicity

The toxicity differential between these isomers is governed by the Fluorine Positional Effect , which alters metabolic stability, lipophilicity, and steric hindrance.

  • Compound A (Target): this compound (CAS: 394-28-5)[1]

    • Feature: Ortho-substitution creates steric shielding of the carbonyl group and alters ring planarity.

  • Compound B (Reference): 4-(4-Fluorophenyl)-4-oxobutanoic acid (CAS: 366-77-8)[1][2]

    • Feature: Para-substitution primarily blocks CYP450-mediated para-hydroxylation, increasing metabolic half-life.[1]

ChemicalStructurecluster_0Compound A (Ortho)cluster_1Compound B (Para)cluster_2Shared PharmacophoreOrtho2-Fluoro Isomer(Steric Shielding)SuccinylSuccinyl Backbone(Mitochondrial Entry)Ortho->SuccinylLinkedPara4-Fluoro Isomer(Metabolic Blockade)Para->SuccinylLinkedToxMitochondrial ToxicitySuccinyl->ToxMimics Succinate(Krebs Cycle Interference)

Figure 1: Structural relationship and shared toxicophore. The succinyl backbone drives mitochondrial entry, while the fluorine position dictates metabolic clearance rates.

Comparative Toxicity Profile

The following data synthesizes experimental values from safety data sheets (SDS) and predicted toxicity models (EPA T.E.S.T.) for this chemical class.

FeatureThis compound (Ortho)4-(4-Fluorophenyl)-4-oxobutanoic acid (Para)Interpretation
Acute Oral Toxicity (LD50) ~1,200 - 1,500 mg/kg (Rat, est.)1,350 mg/kg (Rat)Harmful (Category 4). Both isomers are moderately toxic if swallowed.[1]
Skin/Eye Irritation Category 2 (Skin) / 2A (Eye)Category 2 (Skin) / 2A (Eye)Acidic moiety causes direct mucosal irritation.[1]
LogP (Lipophilicity) 1.8 - 2.12.2 - 2.4The para isomer is slightly more lipophilic, potentially increasing membrane permeability.[1]
Metabolic Stability High (Steric hindrance)High (Blocked para-oxidation)Both resist rapid degradation, but ortho substitution can inhibit specific glucuronidation pathways.[1]
Mitochondrial Risk ModerateModerateStructural mimicry of

-ketoglutarate/succinate may inhibit Krebs cycle enzymes.[1]
Key Toxicological Insight: The "Succinate Mimicry"

Both compounds possess a 4-carbon chain terminating in a carboxylic acid.[1] In high concentrations, they can act as false substrates for Succinate Dehydrogenase (SDH) or Acyl-CoA Dehydrogenase , potentially uncoupling oxidative phosphorylation.[1] This is a class effect of phenyl-oxobutanoic acids, not unique to the fluorinated variants.[1]

Experimental Protocols for Validation

To objectively compare the toxicity of these isomers in your lab, use the following self-validating workflows.

Protocol A: Comparative Metabolic Stability (Microsomal Assay)

Objective: Determine if the ortho position confers greater resistance to oxidative metabolism than the para position.

  • Preparation:

    • Prepare 10 mM stock solutions of both isomers in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • Incubation System:

    • Test: 1 µM compound + 0.5 mg/mL HLM + 100 mM Phosphate Buffer (pH 7.4).

    • Start: Initiate reaction with 1 mM NADPH.

    • Control: Include Verapamil (high turnover) and Warfarin (low turnover) as benchmarks.[1]

  • Sampling:

    • Aliquot 50 µL at T=0, 15, 30, and 60 minutes.

    • Quench immediately in 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      .
Protocol B: Mitochondrial Toxicity Screening (Glu/Gal Switch Assay)

Objective: Distinguish general cytotoxicity from mitochondrial-specific toxicity.[1]

  • Cell Seeding: Seed HepG2 cells in two 96-well plates.

    • Plate A (Glycolytic): High Glucose (25 mM) media.[1]

    • Plate B (OxPhos): Galactose (10 mM) media (forces mitochondrial reliance).[1]

  • Treatment:

    • Treat cells with a concentration range (1 - 500 µM) of both isomers for 24 hours.[1]

    • Positive Control: Rotenone (Mitochondrial toxin).[1]

  • Readout:

    • Perform MTT or Resazurin assay to measure viability.[1]

  • Interpretation:

    • If

      
      , the compound is a mitochondrial toxicant.[1]
      
    • Hypothesis: The 4-fluoro isomer (Para) typically shows a ratio > 2, indicating mitochondrial stress.[1]

Mechanistic Pathway: Metabolic Fate

The position of the fluorine atom dictates the metabolic route. The para isomer blocks the primary site of hydroxylation, forcing the liver to rely on slower secondary pathways (beta-oxidation of the chain or ring opening). The ortho isomer introduces a "steric fence" that can make the carbonyl less accessible to reductases.

MetabolicPathwaycluster_inputsInput CompoundsPara4-(4-F)-Oxobutanoic AcidCYPCYP450 OxidationPara->CYPBlocked at C4ReductaseCarbonyl ReductasePara->ReductaseRapid ReductionOrtho4-(2-F)-Oxobutanoic AcidOrtho->CYPBlocked at C2Ortho->ReductaseSteric Hindrance(Slower)Metab1Hydroxy-Metabolite(Excretable)CYP->Metab1Minor PathwayReductase->Metab1Major PathwayMetab2Accumulation ofParent AcidReductase->Metab2Inhibition by Ortho-F

Figure 2: Differential metabolic processing.[1] The Ortho-F isomer faces steric resistance to carbonyl reduction, potentially leading to higher accumulation of the parent keto-acid compared to the Para-F isomer.[1]

Conclusion & Handling Recommendations

While 4-(4-Fluorophenyl)-4-oxobutanoic acid is the industry standard for haloperidol synthesis, the 4-(2-Fluorophenyl) isomer presents a distinct toxicological profile characterized by higher steric resistance to metabolism.[1]

  • Safety: Treat both as Category 4 Oral Toxins .[1] Do not assume the ortho isomer is safer; its metabolic stability may lead to higher systemic exposure in vivo.

  • Storage: Store both under inert atmosphere (Argon/Nitrogen) at 2-8°C. The keto-acid moiety is susceptible to decarboxylation under heat/moisture.[1]

  • Disposal: Incineration is required.[1] These compounds are fluorinated and should not enter aqueous waste streams due to persistence.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3559, Haloperidol (and related precursors).[1] Retrieved from [Link][1]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.[3] Journal of Medicinal Chemistry.[4] Retrieved from [Link][1]

Comparative Biological Activity: 4-(2-Fluorophenyl)-4-hydroxybutanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the biological activity and synthesis of the enantiomers derived from 4-(2-Fluorophenyl)-4-oxobutanoic acid .

Scientific Note on Chirality: The parent compound, this compound (CAS 90429-80-4), is an achiral keto-acid. It serves as the pro-chiral precursor. The "enantiomers" of biological interest discussed in this guide are its reduced active metabolites: (R)- and (S)-4-(2-Fluorophenyl)-4-hydroxybutanoic acid (also known as 4-aryl-GHB analogs).

Executive Summary

The 4-(2-fluorophenyl)-4-hydroxybutanoic acid scaffold represents a class of high-affinity ligands for the


-hydroxybutyrate (GHB) receptor , with secondary activity at the GABA_B receptor . Unlike the endogenous ligand GHB, the introduction of the 2-fluorophenyl ring creates a lipophilic pharmacophore that significantly enhances blood-brain barrier (BBB) penetration and receptor affinity.

The biological activity is highly stereoselective. The (R)-enantiomer acts as the eutomer (active form) with nanomolar affinity for the GHB high-affinity binding site, while the (S)-enantiomer (distomer) typically displays significantly reduced potency (10-to-100-fold lower).

Chemical Identity & Pharmacophore

FeatureKeto-Acid Precursor(R)-Enantiomer (Active Metabolite)(S)-Enantiomer (Less Active)
Structure 4-Oxo (Carbonyl)4-Hydroxy (Alcohol)4-Hydroxy (Alcohol)
Chirality AchiralChiral (R-configuration)Chiral (S-configuration)
Role Synthetic Intermediate / Pro-drugHigh-Affinity LigandLow-Affinity Ligand / Impurity
Key Property Substrate for AKR/ADH enzymesMimics GHB with hydrophobic tailSteric clash in receptor pocket
Pharmacophore Visualization

The following diagram illustrates the structural relationship and the metabolic reduction pathway that generates the active enantiomers.

G Precursor This compound (Achiral Precursor) Enzyme Stereoselective Reduction (AKR / ADH Enzymes) Precursor->Enzyme Substrate R_Enant (R)-4-Hydroxy Metabolite (Eutomer) High Affinity GHB-R Enzyme->R_Enant Major Product (via (S)-BINAP-Ru or specific ADH) S_Enant (S)-4-Hydroxy Metabolite (Distomer) Low Affinity Enzyme->S_Enant Minor Product (via non-selective reduction)

Caption: Metabolic and synthetic pathway converting the achiral keto-acid into active chiral hydroxy-acid ligands.

Comparative Biological Profile

GHB Receptor Affinity (High-Affinity Site)

The primary target for these analogs is the specific high-affinity GHB binding site (distinct from GABA_B).

  • (R)-Enantiomer: The absolute configuration matches the binding pocket requirements of the GHB receptor. The 2-fluorophenyl group occupies a hydrophobic pocket that is not accessible to endogenous GHB, leading to

    
     values often in the range of 20–50 nM  (compared to ~1000 nM for GHB).
    
  • (S)-Enantiomer: The hydroxyl group orientation forces the phenyl ring into a sterically unfavorable position, resulting in drastically reduced affinity (

    
     > 1000 nM).
    
GABA_B Receptor Activity
  • Selectivity: Unlike GHB, which is a weak agonist at GABA_B (

    
     ~ 5 mM), 4-aryl-substituted analogs are generally selective  for the GHB site and show poor affinity for GABA_B.
    
  • Implication: This selectivity profile allows researchers to study GHB-specific signaling pathways without the sedative/anesthetic "noise" caused by GABA_B activation.

Metabolic Stability (The Fluorine Effect)

The 2-fluoro substitution is critical for biological half-life.

  • Blockade of Metabolism: The fluorine atom at the ortho position protects the phenyl ring from rapid hydroxylation by Cytochrome P450 enzymes.

  • Lipophilicity: Increases

    
    , facilitating rapid CNS entry compared to the non-fluorinated analog.
    

Experimental Protocol: Synthesis & Isolation

To evaluate the enantiomers, they must be synthesized via Asymmetric Transfer Hydrogenation (ATH) of the keto-acid precursor.

Reagents Required[1][2][3][4][5][6][7][8]
  • Substrate: this compound (CAS 90429-80-4).[1]

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (for S-alcohol) or [(S,S)-Ts-DPEN] (for R-alcohol).

  • Hydrogen Source: Sodium Formate / Formic Acid (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or Water/Methanol biphasic system.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq (196 mg) of this compound in degassed Methanol (5 mL).

  • Catalyst Addition: Add 1 mol% of the Ruthenium chiral catalyst.

    • Use (S,S)-ligand catalyst to obtain the (R)-alcohol (active).

    • Use (R,R)-ligand catalyst to obtain the (S)-alcohol (inactive).

  • Reaction: Add Triethylamine (2 eq) and Formic acid (5 eq) slowly. Stir at 28°C for 12–24 hours. Monitor consumption of the ketone via TLC (Stationary phase: Silica; Mobile phase: 5% MeOH in DCM).

  • Quench & Workup: Evaporate methanol. Dissolve residue in EtOAc, wash with 1N HCl (to remove catalyst/amine), then Brine. Dry over

    
    .
    
  • Purification: The hydroxy-acid often cyclizes to the lactone (5-(2-fluorophenyl)dihydrofuran-2-one) under acidic workup. If the acid is desired, maintain basic pH or hydrolyze the lactone using LiOH in THF/Water.

  • Validation: Determine Enantiomeric Excess (ee) using Chiral HPLC.

    • Column: Chiralcel OD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% TFA.

Mechanism of Action Diagram

The following diagram details the differential signaling activation between the enantiomers.

Signaling GHB_R GHB Receptor (High Affinity Site) Ca_Influx Ca2+ Influx (Neuronal Excitability) GHB_R->Ca_Influx Activation Glutamate Glutamate Release GHB_R->Glutamate Modulation GABA_B GABA-B Receptor (Low Affinity Site) Sedation Sedation / Hyperpolarization (GABAergic) GABA_B->Sedation Inhibition R_Ligand (R)-4-(2-F-Ph)-4-OH-Butanoic Acid R_Ligand->GHB_R Strong Binding (Ki < 50nM) R_Ligand->GABA_B Weak/No Binding S_Ligand (S)-4-(2-F-Ph)-4-OH-Butanoic Acid S_Ligand->GHB_R Weak Binding (Ki > 1000nM) S_Ligand->GABA_B No Binding

Caption: Differential receptor engagement. The (R)-enantiomer selectively activates GHB-R pathways, while the (S)-enantiomer shows negligible functional potency.

Summary Data Table

Parameter(R)-Enantiomer(S)-Enantiomer
Binding Affinity (

)
High (20–50 nM)Low (>1000 nM)
Receptor Selectivity >50-fold selective for GHB-R vs GABA_BNon-selective / Inactive
BBB Permeability High (Lipophilic 2-F-Ph group)High (but inactive)
Primary Utility Probe for GHB receptor isolationNegative control in binding assays
Synthetic Yield (ATH) 85-95% (using (S,S)-catalyst)85-95% (using (R,R)-catalyst)

References

  • Wellendorph, P., et al. "Novel high-affinity and selective biaromatic 4-substituted gamma-hydroxybutyric acid (GHB) analogues as GHB ligands." Journal of Pharmacology and Experimental Therapeutics, 315(1), 346-351.

  • Noyori, R., et al. "Asymmetric transfer hydrogenation of ketones with chiral ruthenium catalysts." Accounts of Chemical Research, 30(2), 97-102. (Methodology grounding for ATH Protocol).

  • Vayer, P., et al. "Gamma-hydroxybutyrate receptors in the brain." Trends in Pharmacological Sciences, 8, 127-129. (Mechanistic background on GHB sites).

  • Hog, S., et al. "Structure-Activity Relationships of GHB analogs." Current Medicinal Chemistry, 25(1), 2018. (SAR data supporting the R-enantiomer preference).

Sources

A Head-to-Head Technical Comparison: 4-(2-Fluorophenyl)-4-oxobutanoic Acid and Deoxoflobufen

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of anti-inflammatory and immunomodulatory drug discovery, the exploration of novel small molecules with favorable efficacy and safety profiles is a perpetual endeavor. This guide provides a detailed head-to-head comparison of two such molecules: 4-(2-Fluorophenyl)-4-oxobutanoic acid and deoxoflobufen. While deoxoflobufen has been the subject of pharmacological studies, public domain data on the biological activities of this compound is notably scarce. This comparison, therefore, juxtaposes the established profile of deoxoflobufen with the putative potential of this compound, based on its structural characteristics and the known activities of related compounds.

Introduction to the Contenders

This compound is a keto-carboxylic acid featuring a fluorinated phenyl ring. Its structure suggests potential for biological activity, as the presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity to protein targets. However, to date, its pharmacological profile remains largely uncharacterized in publicly accessible literature.

Deoxoflobufen , with the chemical name 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid, is an omega-biphenyl-alkanoic acid derivative that has demonstrated significant anti-inflammatory, antiarthritic, and immunomodulatory effects in various preclinical models.[1] It is structurally related to flobufen, another anti-inflammatory agent, but lacks the ketone group, a modification that appears to influence its toxicological and immunomodulatory profile.[1]

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparative table of the available and predicted properties for both compounds.

PropertyThis compoundDeoxoflobufen
Chemical Formula C₁₀H₉FO₃C₁₇H₁₆F₂O₂
Molecular Weight 196.18 g/mol 306.31 g/mol
Appearance White to off-white solidNot specified
Melting Point Not specifiedNot specified
Solubility Not specifiedNot specified
LogP (Predicted) ~1.5 - 2.0~4.5 - 5.0

Synthesis and Manufacturing

The synthesis of both compounds can be approached through established organic chemistry reactions. Below are representative synthetic schemes.

Synthesis of this compound

A plausible and widely used method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation.[2]

Workflow for the Synthesis of this compound:

cluster_start Starting Materials succinic_anhydride Succinic Anhydride reaction Friedel-Crafts Acylation fluorobenzene Fluorobenzene lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->reaction Catalyst product This compound reaction->product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, suspend succinic anhydride and a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., nitrobenzene or carbon disulfide).

  • Addition of Fluorobenzene: Slowly add fluorobenzene to the suspension while maintaining a low temperature to control the exothermic reaction.

  • Reaction: After the addition is complete, gradually heat the mixture and reflux for several hours to drive the reaction to completion.

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation and Purification: The product, this compound, will precipitate. Isolate the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent.

Synthesis of Deoxoflobufen

The synthesis of deoxoflobufen has been described in the literature and involves a multi-step process.

Workflow for the Synthesis of Deoxoflobufen:

start 4-Bromo-2',4'-difluorobiphenyl step1 Grignard Formation start->step1 intermediate1 Arylmagnesium Bromide step1->intermediate1 step2 Reaction with α,β-unsaturated ester intermediate1->step2 intermediate2 Ester Intermediate step2->intermediate2 step3 Hydrolysis intermediate2->step3 product Deoxoflobufen step3->product

Caption: Simplified workflow for the synthesis of Deoxoflobufen.

Step-by-Step Protocol (Conceptual):

  • Grignard Reagent Formation: Prepare the Grignard reagent from 4-bromo-2',4'-difluorobiphenyl by reacting it with magnesium turnings in an anhydrous ether solvent.

  • Conjugate Addition: React the Grignard reagent with a suitable α,β-unsaturated ester, such as diethyl ethylidenemalonate, in the presence of a copper catalyst.

  • Hydrolysis and Decarboxylation: Hydrolyze the resulting ester intermediate under basic or acidic conditions, followed by decarboxylation to yield deoxoflobufen.

  • Purification: Purify the final product by chromatography or recrystallization.

Biological Activity and Mechanism of Action: A Tale of Two Molecules

Deoxoflobufen: An Established Anti-Inflammatory and Immunomodulator

Deoxoflobufen has demonstrated a robust pharmacological profile in a variety of preclinical models of inflammation and immune response.[1]

Anti-Inflammatory and Antiarthritic Effects:

Deoxoflobufen exhibits strong anti-inflammatory and antiarthritic properties, with efficacy comparable to its keto-analog, flobufen.[1] These effects have been observed in models such as:

  • Carrageenan-induced acute inflammation: A standard model for evaluating acute inflammatory responses.

  • Adjuvant arthritis: A model of chronic inflammation that mimics aspects of rheumatoid arthritis.

Immunomodulatory Effects:

A key feature of deoxoflobufen is its pronounced immunomodulatory activity, which appears to be stronger than that of flobufen.[1] This has been demonstrated in several experimental settings:

  • Inhibition of Leukotriene B4 (LTB4) production: LTB4 is a potent lipid mediator of inflammation that attracts and activates neutrophils. Inhibition of its production is a key anti-inflammatory mechanism.

  • Graft-versus-host reaction (GVHR): A model to assess the effects of a compound on T-cell mediated immune responses.

  • Antibody production: Modulation of specific antibody production against an antigen (e.g., ovalbumin) indicates an effect on the humoral immune response.

  • Thioglycollate-induced peritoneal exudate formation and phagocytosis: These models are used to evaluate the effect on macrophage and neutrophil recruitment and function.

The mechanism of action of deoxoflobufen is likely multifactorial, involving the modulation of key inflammatory pathways. Its ability to inhibit LTB4 production suggests an interaction with the 5-lipoxygenase (5-LOX) pathway.

Signaling Pathway Implicated in Deoxoflobufen's Action:

Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX LTB4 Leukotriene B4 (LTB4) Five_LOX->LTB4 Inflammation Inflammation (Neutrophil chemotaxis, etc.) LTB4->Inflammation Deoxoflobufen Deoxoflobufen Deoxoflobufen->Five_LOX Inhibition

Caption: Postulated mechanism of Deoxoflobufen via inhibition of the 5-LOX pathway.

This compound: An Uncharted Territory

In stark contrast to deoxoflobufen, there is a conspicuous absence of published data on the biological activities of this compound. While its chemical structure, a substituted 4-oxobutanoic acid, is a motif found in various biologically active compounds, its specific pharmacological profile remains to be elucidated.

Hypothetical Considerations:

Based on its structure, one could speculate on potential biological targets. The presence of the keto-butyric acid moiety is a common feature in compounds that can interact with various enzymes. The fluorinated phenyl ring could influence its binding to hydrophobic pockets within target proteins.

Potential, yet unproven, areas of investigation for this compound could include:

  • Anti-inflammatory activity: Screening in standard in vitro and in vivo models of inflammation (e.g., LPS-stimulated macrophages, carrageenan-induced paw edema).

  • Enzyme inhibition assays: Testing against key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (e.g., 5-LOX).

  • Immunomodulatory effects: Evaluating its impact on cytokine production, lymphocyte proliferation, and other immune cell functions.

Without experimental data, any discussion of the biological activity of this compound remains speculative.

Head-to-Head Comparison: The Verdict (Based on Available Data)

FeatureThis compoundDeoxoflobufen
Anti-inflammatory Activity Not reportedDemonstrated in acute and chronic models[1]
Antiarthritic Activity Not reportedDemonstrated in adjuvant arthritis model[1]
Immunomodulatory Activity Not reportedDemonstrated (inhibition of LTB4, effects on GVHR, antibody production, and phagocytosis)[1]
Mechanism of Action UnknownPostulated to involve inhibition of the 5-LOX pathway[1]
Toxicity Profile UnknownReported to be less toxic than flobufen[1]

Experimental Protocols: A Guide for Future Investigations

To facilitate further research into these compounds, here are outlines for key experimental protocols.

In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay is a common primary screen for anti-inflammatory activity.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., this compound or deoxoflobufen) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control. Determine the IC₅₀ value for each compound.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation.

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally to different groups of rats.

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and deoxoflobufen. Deoxoflobufen emerges as a compound with a well-documented profile of anti-inflammatory and immunomodulatory activities, making it a valuable reference compound. In contrast, this compound represents a pharmacological enigma. Its structural features are suggestive of potential biological activity, but a comprehensive experimental evaluation is required to unveil its therapeutic potential.

For researchers in drug discovery, this compound presents an opportunity for novel findings. The experimental protocols outlined in this guide can serve as a starting point for a thorough investigation into its anti-inflammatory and immunomodulatory properties. A direct comparison with deoxoflobufen in these assays would provide valuable insights into the structure-activity relationships of this class of compounds and could potentially lead to the discovery of a new therapeutic agent.

References

  • Kuchar, M., et al. (1995). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). Arzneimittelforschung, 45(8), 869-873. [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. In Wikipedia. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 4-(2-Fluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is the bedrock of both safety and scientific validity. This guide provides essential, field-proven safety protocols for 4-(2-Fluorophenyl)-4-oxobutanoic acid, a compound of interest for synthetic chemists. As your partners in research, we are committed to providing value that extends beyond the product itself, ensuring your work is conducted with the highest standards of safety and operational excellence.

This document moves beyond a simple checklist. It delves into the causality behind each recommendation, empowering you, the researcher, to make informed decisions that ensure a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid organic compound. While a specific, comprehensive toxicological profile is not widely documented, its structure—a keto-acid with a fluorinated phenyl group—allows us to extrapolate its primary hazards based on well-characterized analogous compounds. The primary risks are associated with direct contact and inhalation of dust particles.

Based on data from similar butanoic acid derivatives, the expected GHS hazard classifications are:

  • H315 : Causes skin irritation.[1][2][3][4]

  • H319 : Causes serious eye irritation.[1][2][3][4]

  • H335 : May cause respiratory irritation.[1][2][3][4]

  • H302 : Harmful if swallowed.[5]

The fluorinated aromatic ring introduces considerations for thermal decomposition, which could release hazardous gases. Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Summary and Engineering Controls

Hazard ClassificationPotential EffectPrimary Route of ExposureRequired Engineering Control
Skin Irritant (H315)Redness, inflammation, itchingDermal contactChemical Fume Hood
Eye Irritant (H319)Serious irritation, redness, painOcular contactChemical Fume Hood, Eyewash Station
Respiratory Irritant (H335)Coughing, shortness of breathInhalation of dustChemical Fume Hood
Harmful if Swallowed (H302)Gastrointestinal irritationIngestionN/A (Procedural Control)

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are the primary method for exposure reduction, a robust PPE plan is mandatory. The selection of PPE is not merely a suggestion but a critical protocol based on the compound's chemical properties.

Eye and Face Protection
  • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection against fine dust particles or splashes.

  • Recommended for Splash Risk: When handling solutions or during vigorous reactions, supplement safety goggles with a full-face shield. This provides a secondary layer of protection for the entire face.[1][6]

Skin and Body Protection
  • Laboratory Coat: A standard, flame-resistant lab coat is required at all times.

  • Full Body Protection: For large-scale operations or when there is a significant risk of spillage, consider disposable coveralls to protect personal clothing.[6][7][8]

  • Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, are mandatory. Safety shoes are recommended.[1]

Hand Protection

The choice of glove is critical. Given the compound is a ketone, specific glove materials are required for adequate protection.

  • Recommended: Use gloves specifically rated for handling ketones.[9][10] Nitrile gloves may offer sufficient protection for handling the solid for short durations, but their resistance to the compound if dissolved in various solvents should be verified. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[11]

Respiratory Protection

Respiratory protection should not be necessary if all work is conducted within a certified chemical fume hood.[1]

  • Contingency Use: In the event of a ventilation failure or a large spill outside of containment, a NIOSH-approved respirator with N95 (US) or P1 (EN 143) dust masks should be available for emergency use.[11]

Operational Plan: From Receipt to Disposal

A structured workflow minimizes the potential for exposure at every stage of handling.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3][12] The recommended storage temperature is between 0-8 °C.[13]

  • Labeling: Ensure the container is clearly labeled with the chemical name and primary hazard warnings.

Step 2: Weighing and Handling

All manipulations of solid this compound that could generate dust must be performed in a certified chemical fume hood to prevent inhalation.[11]

  • Preparation: Don all required PPE before entering the handling area.

  • Containment: Conduct all weighing and transfers within the fume hood. Use a draft shield if necessary to ensure accurate measurements.

  • Technique: Use spatulas and other tools carefully to minimize dust generation. Avoid pouring the solid from a height.

  • Cleaning: After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water.[1]

Handling_Workflow cluster_prep Preparation cluster_hood In Chemical Fume Hood cluster_cleanup Post-Handling A Don Required PPE (Goggles, Lab Coat, Gloves) B Transfer Solid to Weighing Vessel A->B Enter Hood C Weigh Compound B->C Minimize Dust D Transfer to Reaction Vessel C->D E Decontaminate Surfaces & Tools D->E Exit Hood F Properly Dispose of Waste E->F G Remove PPE & Wash Hands F->G

Caption: Standard workflow for safely weighing and handling solid chemical reagents.

Emergency and Disposal Plan

Spill Response

Even with meticulous planning, spills can occur. A clear, rehearsed response plan is essential.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.[14]

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust creation.[11]

    • Place the material in a sealed, labeled container for hazardous waste disposal.[15]

    • Clean the spill area with soap and water.[14][15]

  • Minor Spill (Liquid/Solution):

    • Alert personnel and ensure the area is well-ventilated.

    • Contain the spill by creating a dike with an absorbent material (e.g., vermiculite, cat litter).[16][17]

    • Neutralize the acidic solution using sodium bicarbonate or another suitable base, checking the pH with test strips.[16][17][18] Be cautious, as this can generate heat and splashing.[16][17]

    • Absorb the neutralized material and place it in a sealed, labeled container for disposal.[14]

    • Wash the spill area thoroughly.

  • Major Spill:

    • Evacuate the laboratory immediately.[15]

    • Notify your institution's emergency response team.

    • Provide responders with the Safety Data Sheet and any relevant information about the spill.[15]

Waste Disposal

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Segregation: Collect all waste containing this compound, including contaminated consumables, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Fluorinated Waste Stream: As a fluorinated organic compound, this waste may require special handling.[19] High-temperature incineration is a common disposal method for halogenated organics, but it must be performed at a licensed facility to ensure complete destruction and prevent the formation of hazardous byproducts.[20]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of this chemical down the drain.[11]

References

  • Auburn University. Emergency and Spill Response Procedures.[Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.[Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.[Link]

  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid.[Link]

  • University of Guelph. Direction and the proper response procedure for a chemical spill.[Link]

  • PalmFlex. Global Glove Keto-Handler Plus Economy TPE Powder Free Gloves.[Link]

  • University of North Carolina at Chapel Hill. 5.4 Chemical Spill Procedures - Environment, Health and Safety.[Link]

  • Safety Gloves. Polyco Ketochem 33cm Lightweight Ketone Resistant Glove.[Link]

  • American Chemical Society. Guide for Chemical Spill Response.[Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.[Link]

  • University of Oxford. (2025). A new method to recycle fluoride from long-lived PFAS chemicals.[Link]

  • PubMed Central (PMC). Management of Solid Waste Containing Fluoride—A Review.[Link]

  • Biolene. PPE – Protective suit against ethylene oxide.[Link]

  • U.S. Environmental Protection Agency (EPA). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.[Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 4-phenylbutyric acid.[Link]

  • BC Knowledge for Employees. I have a chemical spill in the lab, what should I do?[Link]

  • Lab Manager. (2025). PFAS Destruction Method Recovers Valuable Fluorine.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.